molecular formula C8H10ClF2N B1505227 (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride CAS No. 1212075-49-4

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B1505227
CAS No.: 1212075-49-4
M. Wt: 193.62 g/mol
InChI Key: NQFUIZOIKVFLIM-NUBCRITNSA-N
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Description

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUIZOIKVFLIM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704170
Record name (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212075-49-4, 1391449-47-0
Record name (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. As a key building block, its stereochemistry and the presence of fluorine atoms can impart unique properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability, improved binding affinity to target proteins, and altered pharmacokinetic profiles. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the core physical characteristics of this compound, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. This compound is the hydrochloride salt of the (R)-enantiomer of 1-(2,5-Difluorophenyl)ethanamine. The presence of a chiral center at the carbon atom adjacent to the amino group is a critical feature of this molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₁₀ClF₂N[1][2]
Molecular Weight 193.62 g/mol [2]
CAS Number 1391449-47-0[1]
Parent Compound CAS 1212075-49-4 ((R)-1-(2,5-Difluorophenyl)ethanamine)[3]
Purity Typically ≥95% or ≥98%[1]

Crystalline Form and Melting Point

The physical state of a compound at ambient temperature and its melting point are fundamental physical properties that provide insights into its purity and crystalline nature. This compound is expected to be a crystalline solid at room temperature, a common characteristic of amine hydrochloride salts.

Table 2: Melting Point Data of Analogous Compounds

CompoundMelting Point (°C)Notes
2-Phenylethylamine hydrochloride220-222Literature value[5]
2-Phenylethylamine hydrochloride224 (dec.)Decomposes upon melting
Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a critical experiment for the initial characterization of a new batch of material. The capillary method is a widely accepted and reliable technique.

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) for an accurate determination.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Workflow for Melting Point Determination start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Capillary Tube prep->pack setup Place in Melting Point Apparatus pack->setup heat Heat at a Controlled Rate setup->heat observe Observe and Record Melting Range heat->observe end End observe->end

Caption: Standard workflow for determining the melting point of a solid sample.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis (reaction medium), purification (crystallization), and formulation (drug delivery vehicle). As an amine hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents and limited solubility in nonpolar organic solvents.

While specific quantitative solubility data for the target compound is not widely published, the general solubility trends for similar compounds, such as phenylethylamine hydrochloride, can be instructive. These salts are typically soluble in water and polar organic solvents like ethanol and methanol, and insoluble in nonpolar solvents such as hexane or toluene.[6] The fluorine atoms in the phenyl ring of the target compound may slightly alter its solubility profile compared to the non-fluorinated analog.[7]

Table 3: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine group favor dissolution in polar protic media.[6]
Polar Aprotic Acetonitrile, AcetoneSparingly Soluble to SolubleThe polarity of these solvents can solvate the ions to some extent, but less effectively than protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble to Very Sparingly SolubleThe high polarity of the salt is incompatible with the nonpolar nature of these solvents.[8]
Experimental Protocol: Thermodynamic Solubility Determination

Determining the equilibrium or thermodynamic solubility provides the most accurate measure of a compound's solubility in a given solvent at a specific temperature.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Thermodynamic Solubility Determination Workflow start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration of Solute separate->quantify end End quantify->end

Caption: Workflow for the experimental determination of thermodynamic solubility.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the protons of the ammonium group. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.

While experimental spectra for the target compound are not publicly available, spectra for structurally related difluorophenyl compounds can serve as a reference for expected chemical shift ranges and coupling patterns.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Broad bands in the region of 2400-3200 cm⁻¹ are characteristic of the ammonium salt.

  • C-H stretching: Signals for aromatic and aliphatic C-H bonds will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-F stretching: Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of the carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would be expected to show a prominent peak for the protonated free base, [M+H]⁺, corresponding to the molecular ion of (R)-1-(2,5-Difluorophenyl)ethanamine. The mass of the free base is approximately 157.16 g/mol .[3]

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound, a compound of significant interest to the pharmaceutical industry. While specific experimental data for some properties remain to be published, this guide provides a robust framework for its characterization based on data from analogous compounds and established scientific principles. The detailed experimental protocols and workflows presented herein offer a practical approach for researchers and drug development professionals to determine the critical physical parameters of this important chiral building block, ensuring its quality and effective application in their work.

References

  • Synthonix. This compound. [Link]

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]

  • Solubility of Things. Phenylethylamine. [Link]

  • PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. [Link]

  • Solubility of Things. Phenethylamine hydrochloride. [Link]

  • University of Strathclyde. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. [Link]

  • PubChem. 1-Phenethylamine. [Link]

  • Solubility of Things. Phenethylamine. [Link]

  • NIST. Ethanamine, N-ethyl-. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. 2-(2,5-Difluorophenyl)ethanamine. [Link]

  • Google Patents. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • European Patent Office. Preparation of difluorpyridine compounds - EP 0146924 A2. [Link]

  • NIST. Ethanamine, N-ethyl-N-methyl-. [Link]

  • Wikipedia. 2,5-Dimethoxyamphetamine. [Link]

  • ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... [Link]

  • Journal of Young Pharmacists. FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. [Link]

Sources

A Comprehensive Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Fluorinated Phenylethylamines

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and a chiral ethylamine side chain, makes it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific (R)-enantiomer is often crucial for desired pharmacological activity, highlighting the importance of stereocontrolled synthesis. This guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of this key chemical intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1391449-47-0[1]
Molecular Formula C₈H₁₀ClF₂N[1]
Molecular Weight 193.62 g/mol [1]
Appearance White to off-white solid (typical)Inferred from similar compounds
Purity ≥95% (typical)[1]
SMILES Cl.Cc1cc(F)ccc1F[1]
InChIKey NQFUIZOIKVFLIM-JEDNCBNOSA-N (for the free base)[2]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-1-(2,5-Difluorophenyl)ethanamine is a critical step in its utilization. Several strategies can be employed to achieve high enantiomeric excess (e.e.), primarily falling into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis from a Prochiral Ketone

A common and efficient method for preparing chiral amines is the asymmetric reduction of a prochiral ketone. This approach involves the reduction of 1-(2,5-difluorophenyl)ethan-1-one in the presence of a chiral catalyst or reagent.

Conceptual Workflow for Asymmetric Reductive Amination:

Ketone 1-(2,5-Difluorophenyl)ethan-1-one Imine N-(1-(2,5-difluorophenyl)ethylidene)amine (Intermediate) Ketone->Imine + Amine source (e.g., NH₃) - H₂O Amine (R)-1-(2,5-Difluorophenyl)ethanamine Imine->Amine Asymmetric Reduction (e.g., Chiral Catalyst, H₂) HCl_salt (R)-1-(2,5-Difluorophenyl)ethanamine HCl Amine->HCl_salt + HCl

Figure 1: General workflow for asymmetric reductive amination.

Detailed Protocol: Asymmetric Hydrogenation

While a specific protocol for this compound was not found in the searched literature, a general and industrially relevant approach is the asymmetric hydrogenation of the corresponding imine. This method often provides high enantioselectivity and yield.

  • Imine Formation: 1-(2,5-Difluorophenyl)ethan-1-one is reacted with an ammonia source, such as ammonia gas or ammonium acetate, in a suitable solvent like methanol or ethanol. This reaction is typically carried out at room temperature to reflux to form the corresponding imine in situ.

  • Asymmetric Hydrogenation: A chiral transition metal catalyst, for example, an iridium or rhodium complex with a chiral phosphine ligand, is introduced into the reaction mixture. The mixture is then subjected to hydrogen gas pressure. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high enantioselectivity.

  • Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude (R)-1-(2,5-Difluorophenyl)ethanamine is purified, typically by distillation or chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Causality in Experimental Choices:

  • Catalyst Selection: The choice of the chiral ligand on the metal catalyst is paramount. The steric and electronic properties of the ligand create a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of the (R)-enantiomer.

  • Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the stereochemical outcome of the reaction. Protic solvents like methanol are often used in reductive aminations.

  • Temperature and Pressure: These parameters affect the reaction rate and can also influence the enantioselectivity. Optimization is often required to find the best balance between reaction time and stereochemical purity.

Chiral Resolution of Racemic Amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2,5-difluorophenyl)ethanamine. This classical method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Conceptual Workflow for Chiral Resolution:

Racemate Racemic 1-(2,5-Difluorophenyl)ethanamine Salts Diastereomeric Salts ((R)-Amine-(+)-Acid & (S)-Amine-(+)-Acid) Racemate->Salts + Chiral Acid (e.g., (+)-Tartaric Acid) Separation Fractional Crystallization Salts->Separation R_Salt (R)-Amine-(+)-Acid Salt Separation->R_Salt Less Soluble S_Salt (S)-Amine-(+)-Acid Salt (in solution) Separation->S_Salt More Soluble R_Amine (R)-1-(2,5-Difluorophenyl)ethanamine R_Salt->R_Amine Basification (e.g., NaOH) R_HCl_Salt (R)-1-(2,5-Difluorophenyl)ethanamine HCl R_Amine->R_HCl_Salt + HCl

Figure 2: General workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: A solution of racemic 1-(2,5-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative thereof.

  • Crystallization: The mixture is allowed to cool, and the less soluble diastereomeric salt (e.g., the salt of the (R)-amine with the (+)-acid) will preferentially crystallize. The crystallization process may be optimized by adjusting the solvent system and cooling rate.

  • Isolation of Diastereomer: The crystalline diastereomeric salt is collected by filtration and washed with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the resolving agent and liberate the free (R)-amine. The amine is then extracted into an organic solvent.

  • Purification and Salt Formation: The organic extract is dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-amine. This is then converted to the hydrochloride salt as described previously.

Applications in Drug Development

Chiral amines, particularly those with fluorinated phenyl groups, are highly sought-after building blocks in the pharmaceutical industry. The (R)-1-(2,5-difluorophenyl)ethanamine moiety can be found in various investigational compounds.

A notable example is its incorporation into more complex heterocyclic structures. For instance, a derivative, (R)-2-(2,5-difluorophenyl)pyrrolidine, is a key component of a potent pharmaceutical compound. This compound, (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, has been investigated for the treatment of pain, cancer, inflammation, and neurodegenerative diseases[3]. In this context, the (R)-1-(2,5-difluorophenyl) moiety is crucial for the molecule's interaction with its biological target.

The difluorophenyl group can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, while the stereochemistry of the ethylamine (or in this case, the derived pyrrolidine) ensures the correct orientation of the molecule within the binding site.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral amines.

  • Stationary Phase: A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs are commonly employed for this class of compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier, such as diethylamine, is often added to improve peak shape and resolution[4].

  • Detection: UV detection is commonly used, with the wavelength set to an absorption maximum of the difluorophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the compound. For determining enantiomeric purity by NMR, a chiral solvating agent can be used. This agent forms diastereomeric complexes with the enantiomers, which can result in separate signals in the NMR spectrum, allowing for their quantification.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant potential in drug discovery and development. Its synthesis requires careful control of stereochemistry, which can be achieved through asymmetric synthesis or chiral resolution. The presence of the difluorophenyl moiety offers opportunities for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, properties, and analysis is essential for its effective application in the development of new therapeutics.

References

  • Synthonix, Inc. This compound. Available at: [Link]
  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
  • PubChem. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. Available at: [Link]
  • Journal of Chemical and Pharmaceutical Research. Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using Chiral Stationary Phase. 2012, 4(9):4127-4133. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties, imparted by the difluorinated phenyl ring, make it a valuable chiral building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its core chemical properties, a detailed methodology for its synthesis and chiral resolution, in-depth characterization data, and a discussion of its applications in modern drug discovery. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with the technical insights necessary for the successful application of this important synthetic intermediate.

Core Molecular Attributes

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(2,5-Difluorophenyl)ethanamine. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's pKa, lipophilicity, and metabolic stability, properties that are critically important in drug design.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₀ClF₂N[1][2]
Molecular Weight 193.62 g/mol [1][3]
CAS Number 1391449-47-0[1]
Appearance White to off-white solid[4]
Purity ≥95%[1]
Molecular Formula (Free Base) C₈H₉F₂N[5]
Molecular Weight (Free Base) 157.16 g/mol [5]

Strategic Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on two key stages: the formation of the racemic amine followed by a highly efficient chiral resolution. The causality behind this strategy is rooted in the accessibility of starting materials and the reliability of classical resolution techniques for separating chiral amines.

Synthesis of Racemic 1-(2,5-Difluorophenyl)ethanamine

The most common and industrially scalable approach to the racemic amine is through the reductive amination of the corresponding ketone, 1-(2,5-difluorophenyl)ethanone. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the amine.

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 1-(2,5-difluorophenyl)ethanone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess). The reaction is stirred at room temperature until imine formation is complete, as monitored by TLC or GC-MS.

  • Reduction: The reaction mixture is cooled to 0-5 °C, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude racemic amine.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a pivotal step for isolating the desired (R)-enantiomer. This is most effectively achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. (R,R)-tartaric acid is a common choice for resolving chiral amines.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic 1-(2,5-difluorophenyl)ethanamine (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve a chiral resolving agent, for example, L-(-)-Dibenzoyl-tartaric acid (0.5 eq), in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine will preferentially crystallize. Allow the mixture to stand, often at a reduced temperature, to maximize crystal formation.

  • Isolation: Collect the crystalline precipitate by filtration. The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing the soluble diastereomer.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the tartaric acid and liberate the free (R)-amine. The amine is then extracted into an organic solvent.

  • Hydrochloride Salt Formation: The purified (R)-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a compatible solvent is added. The this compound precipitates and is collected by filtration, washed, and dried.

Caption: Chiral resolution and salt formation workflow.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the final product. The following are expected spectroscopic data for the free base, which will show characteristic shifts upon formation of the hydrochloride salt (e.g., downfield shifts for protons and carbons near the protonated amine).

Table 2: Predicted Spectroscopic Data
TechniqueData Interpretation (Predicted for Free Base)
¹H NMR Signals corresponding to the aromatic protons (multiplets in the range of ~6.9-7.2 ppm), a quartet for the methine proton (CH-NH₂) at ~4.1-4.3 ppm, a doublet for the methyl group (CH₃) at ~1.3-1.5 ppm, and a broad singlet for the amine protons (NH₂).
¹³C NMR Signals for the two fluorine-bearing aromatic carbons (showing C-F coupling), four other aromatic carbons, the methine carbon (~50-55 ppm), and the methyl carbon (~23-26 ppm).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the free base.

Applications in Drug Development

Chiral fluorinated phenylethylamines are privileged scaffolds in medicinal chemistry. The (R)-1-(2,5-difluorophenyl)ethanamine moiety is incorporated into molecules to enhance potency, selectivity, and pharmacokinetic properties. A notable application of structurally similar building blocks is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. For instance, a series of 4-substituted piperidines incorporating a [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl] moiety have been synthesized and evaluated as potent DPP-4 inhibitors[6]. This highlights the role of the title compound as a critical starting material for accessing novel therapeutic agents.

Caption: Role as a key building block in API synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation[7][8].

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust[7][9].

  • Storage: Store in a cool, dry place in a tightly sealed container[7].

Conclusion

This compound is a high-value chiral intermediate whose synthesis and purification require a careful and methodologically sound approach. The combination of reductive amination and classical chiral resolution provides a robust pathway to obtaining this enantiomerically pure compound. Its utility as a building block, particularly for developing enzyme inhibitors, underscores its importance to the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the synthesis and application of this and related fluorinated pharmaceutical intermediates.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

  • Synthonix. (n.d.). This compound - [D49635]. Retrieved from [Link]

  • Google Patents. (n.d.). Chiral salt resolution.
  • PubChem. (n.d.). (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Google Patents. (1999). United States Patent.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Retrieved from [Link]

  • Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Google Patents. (2011). Patent Application Publication.
  • Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • Google Patents. (n.d.). US5457201A - Chiral resolution process.
  • Google Patents. (1998). United States Patent.
  • NIST. (n.d.). Ethanamine, N-ethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety information, handling protocols, and emergency procedures for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS No. 1391449-47-0).[1][2] It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. As a chiral amine building block, this reagent is valuable in synthetic chemistry, but its safe management is paramount. This document synthesizes data from safety data sheets (SDS) of closely related structural analogs to provide a robust framework for risk mitigation.

Core Hazard Profile and GHS Classification

This compound is a solid, crystalline substance. Like many amine hydrochloride salts, its primary hazards are related to its irritant properties upon direct contact or inhalation. The globally harmonized system (GHS) classification, extrapolated from analogous compounds, dictates a clear warning and specific safety measures.

The expert-driven analysis of this compound class consistently identifies the following hazards:

  • Skin Irritation: The hydrochloride salt can cause skin irritation upon contact.

  • Eye Irritation: The compound is expected to cause serious eye irritation.

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.

These classifications are not arbitrary; they stem from the chemical nature of the compound. The amine salt can interact with moisture on the skin, in the eyes, or in the respiratory tract, leading to a localized pH change and subsequent irritation. Understanding this mechanism is key to appreciating the importance of the prescribed protective measures.

Table 1: GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

This classification necessitates a series of precautionary measures, summarized below.

Table 2: Key Precautionary Statements (P-Statements)

CodeStatementRationale / Causality
P261Avoid breathing dust/fume/gas/mist/vapors/spray.Prevents irritation of the nasal passages, throat, and lungs.
P264Wash skin thoroughly after handling.Removes residual chemical to prevent delayed irritation.
P280Wear protective gloves/protective clothing/eye protection/face protection.Creates a physical barrier to prevent contact with skin and eyes.
P302+P352IF ON SKIN: Wash with plenty of soap and water.Dilutes and removes the irritant from the skin surface.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Flushes the irritant out of the eyes to minimize damage.
P403+P233Store in a well-ventilated place. Keep container tightly closed.Prevents accumulation of dust in the storage area and protects the hygroscopic solid from moisture.
P501Dispose of contents/container to an approved waste disposal plant.Ensures hazardous waste is managed in an environmentally responsible and compliant manner.

Proactive Risk Mitigation: Personal Protective Equipment (PPE)

The consistent GHS classification mandates a multi-layered PPE strategy. The goal is not merely to comply, but to create a self-validating system of protection where each component addresses a specific risk.

Step-by-Step PPE Protocol:
  • Engineering Controls Assessment: Before any handling, ensure work is performed in a certified chemical fume hood or a ventilated enclosure. This is the primary line of defense to minimize inhalation exposure.

  • Hand Protection: Wear nitrile gloves. Check for tears or holes before use. The causality for choosing nitrile is its proven resistance to a broad range of chemicals. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.

  • Eye and Face Protection: Chemical splash goggles are mandatory. The rationale is that they provide a complete seal around the eyes, protecting from airborne particulates and accidental splashes. If there is a significant risk of splashing (e.g., when handling larger quantities or making solutions), a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing from contamination. Ensure it is fully buttoned.

The selection of PPE should be a conscious, risk-based decision. The following diagram illustrates this logical workflow.

PPE_Selection_Workflow start Start: Handling Required task_assessment Assess Task: - Weighing solid? - Making solution? - Large or small scale? start->task_assessment fume_hood Work in Chemical Fume Hood? task_assessment->fume_hood gloves Wear Nitrile Gloves fume_hood->gloves Yes stop STOP: Relocate to a ventilated enclosure fume_hood->stop No goggles Wear Chemical Splash Goggles gloves->goggles lab_coat Wear Lab Coat goggles->lab_coat splash_risk Significant Splash Risk? lab_coat->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Task splash_risk->proceed No face_shield->proceed Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area & Ensure Ventilation spill->evacuate ppe 2. Don Full PPE (Gloves, Goggles, Coat) evacuate->ppe contain 3. Gently Sweep Up Solid (Avoid Dust) ppe->contain collect 4. Place in Labeled Hazardous Waste Container contain->collect decontaminate 5. Decontaminate Spill Area with Soap & Water collect->decontaminate dispose 6. Dispose of All Cleanup Materials as Waste decontaminate->dispose end Response Complete dispose->end

Caption: Emergency Response Workflow for a Solid Chemical Spill.

Safe Handling, Storage, and Chemical Compatibility

Proactive safety extends to the daily procedures of handling and storage.

Handling:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to prevent dust inhalation. [3]* Avoid dust formation during weighing and transfer. Use appropriate spatulas and weighing paper.

  • Practice good industrial hygiene: wash hands before breaks and after work, and do not eat, drink, or smoke in the laboratory. [4] Storage:

  • Keep the container tightly closed to prevent contamination and absorption of moisture. [4]Amine salts can be hygroscopic.

  • Store in a cool, dry, and well-ventilated place. [4]This minimizes degradation and prevents pressure buildup in the container.

  • Store away from incompatible materials.

Incompatible Materials:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.

  • Strong Bases: Will deprotonate the amine hydrochloride, liberating the free amine. This can be a hazardous reaction if not controlled.

  • Acids, Acid Chlorides, Acid Anhydrides: While the compound is an acid salt, mixing with other strong acids or reactive acid derivatives should be approached with caution.

Physicochemical and Toxicological Data

Detailed toxicological studies for this specific research chemical are often unavailable. Therefore, it must be handled with the assumption that it is hazardous.

Table 3: Physical and Chemical Properties

PropertyValue
CAS Number 1391449-47-0 [2]
Molecular Formula C₈H₁₀ClF₂N [2]
Molecular Weight 193.62 g/mol [5]
Appearance Solid, Crystalline Powder
Stability Stable under recommended storage conditions.
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).

Toxicological Information:

  • Acute Toxicity: No specific data (e.g., LD50) is available. The compound is classified based on its irritant properties.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest this compound is a carcinogen, mutagen, or reproductive toxin. It is not listed by IARC, NTP, or OSHA. However, the absence of data does not mean the absence of hazard.

References

  • Synthonix. This compound. [Link]

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Spectroscopic Characterization of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This compound is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control.

This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented data is a composite of predicted values and data from analogous compounds, necessitated by the limited availability of published experimental spectra for this specific molecule. This approach allows for a scientifically robust and instructive guide for researchers working with this and structurally related compounds.

Molecular Structure and Key Features

This compound is a primary amine salt. The molecule possesses a stereocenter at the carbon adjacent to the amino group, and a difluorinated phenyl ring. These structural features give rise to distinct spectroscopic signatures.

  • Chirality: The (R)-configuration at the C1 carbon is a key feature.

  • Aromatic System: The 2,5-difluorophenyl group influences the electronic environment of the entire molecule.

  • Primary Amine Hydrochloride: The presence of the -NH3+Cl- group is a defining characteristic for its IR and NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data is predicted based on the analysis of structurally similar compounds, including 1-phenylethanamine hydrochloride, and known substituent effects of fluorine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Broad Singlet3H-NH₃⁺
~7.3-7.1Multiplet3HAr-H
~4.6Quartet1H-CH-
~1.6Doublet3H-CH₃

Rationale behind the predictions: The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the positively charged amino group. The aromatic region is expected to be complex due to fluorine-proton coupling. The benzylic proton (-CH-) is shifted downfield due to the adjacent electronegative nitrogen and the aromatic ring. The protons of the ammonium group (-NH3+) are typically broad and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The fluorine atoms will cause characteristic splitting of the aromatic carbon signals (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~158 (dd)C-F
~155 (dd)C-F
~135 (d)Ar-C
~118 (dd)Ar-C
~116 (dd)Ar-C
~114 (dd)Ar-C
~50-CH-
~20-CH₃

Rationale behind the predictions: The carbons directly attached to fluorine will exhibit large coupling constants and will be significantly shifted downfield. The other aromatic carbons will also show smaller C-F couplings. The aliphatic carbons will be less affected by the fluorine atoms but will be influenced by the amino group.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for this type of compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Set up acquisition parameters instrument->setup acquire Acquire 1H and 13C NMR data setup->acquire process Process raw data (FID) acquire->process analyze Analyze spectra and assign peaks process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the amine salt, the aromatic ring, and the C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H stretch (from -NH₃⁺)
~1600, ~1500MediumC=C stretch (aromatic)
~1250StrongC-N stretch
~1200, ~1100StrongC-F stretch

Rationale behind the predictions: The most prominent feature will be the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a primary amine salt. The aromatic C=C stretching bands will appear in the 1600-1500 cm⁻¹ region. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically around 1200-1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and process the data to obtain the final spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place solid sample on ATR crystal instrument Insert ATR into FTIR spectrometer place_sample->instrument background Collect background spectrum instrument->background sample_scan Collect sample spectrum background->sample_scan process Process data and background subtract sample_scan->process analyze Analyze spectrum and identify functional groups process->analyze

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the mass spectrum is typically acquired for the free base after in-source fragmentation or by using a soft ionization technique.

Table 4: Predicted Mass Spectrometry Data for 1-(2,5-Difluorophenyl)ethanamine

m/zRelative IntensityAssignment
157High[M]⁺ (Molecular Ion of free base)
142High[M-CH₃]⁺
115Medium[M-C₂H₄N]⁺

Rationale behind the predictions: The molecular ion of the free base is expected to be observed at m/z 157. The most common fragmentation pathway for phenylethylamines is the benzylic cleavage, leading to the formation of a stable benzylic cation. In this case, cleavage of the C-C bond between the benzylic carbon and the methyl group would result in a fragment at m/z 142.

Experimental Protocol for Mass Spectrometry

A standard method for analyzing this compound by mass spectrometry is using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Data Acquisition: The sample is ionized in the MS source (typically by EI), and the resulting ions are separated by their m/z ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve sample in volatile solvent inject Inject sample into GC dissolve->inject separate Separate components in GC column inject->separate ionize Ionize eluting components in MS separate->ionize detect Detect ions by m/z ratio ionize->detect analyze Analyze mass spectrum and identify fragments detect->analyze

Caption: Workflow for GC-MS Analysis.

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for a confident structural assignment. It is always recommended to confirm these predictions with experimental data whenever possible. This guide serves as a valuable resource for researchers in drug development, enabling them to better understand and utilize this important chemical entity.

References

  • PubChem. 1-Phenylethylamine hydrochloride. [Link]

  • PubChem. 1-(2,5-difluorophenyl)ethan-1-amine. [Link]

  • Agilent Technologies. Gas Chromatography Mass Spectrometry (GC/MS). [Link]

An In-depth Technical Guide to the Solubility of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical development due to its prevalence as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and salt formation), and ensuring the quality and yield of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent. For this compound, the key characteristics are:

  • Structure: The molecule consists of a difluorinated phenyl ring, an ethylamine side chain with a chiral center, and an ionic hydrochloride component. The molecular formula for the hydrochloride salt is C8H10ClF2N.[1][2]

  • Polarity and Hydrogen Bonding: The presence of the ammonium chloride group makes the molecule highly polar and a strong hydrogen bond donor. The difluorophenyl ring contributes to its lipophilicity. This amphiphilic nature suggests a complex solubility profile.[3][4]

  • Ionic Nature: As a salt, it is expected to have a significant lattice energy that must be overcome by the solvent for dissolution to occur.[5] This generally favors solubility in polar solvents capable of solvating the ions effectively.

  • Chirality: While chirality itself does not directly dictate solubility in achiral solvents, it is a critical factor in chiral separations where diastereomeric salts with different solubilities may be formed.[4][6]

The interplay of these factors can be visualized as follows:

G A (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride B High Polarity (Ammonium Chloride) A->B ionic nature C Lipophilicity (Difluorophenyl Ring) A->C organic moiety D High Lattice Energy (Ionic Salt) A->D solid state E Hydrogen Bond Donor (N-H+) A->E functional group F Solubility Profile B->F favors polar solvents C->F favors non-polar solvents D->F requires strong solvation E->F dictates specific interactions G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to a known volume of solvent in a vial B Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) A->B ensures saturation C Allow solid to settle or centrifuge B->C phase separation D Withdraw an aliquot of the supernatant C->D E Filter through a 0.22 µm syringe filter D->E remove particulates F Dilute the filtrate with a suitable mobile phase E->F G Analyze by HPLC to determine the concentration F->G quantification

Figure 2: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantitative Analysis (HPLC):

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC. The concentration of the solute in the saturated solution is then calculated by accounting for the dilution factor.

  • Data Reporting:

    • Express solubility in standard units such as mg/mL or g/100 mL. The experiment should be performed in triplicate to ensure statistical validity.

Anticipated Solubility Data and Interpretation

While specific experimental data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the principles discussed.

SolventPredicted Solubility ClassificationExpected Range (mg/mL)Key Interactions
MethanolVery Soluble> 100Strong H-bonding and polar interactions.
EthanolFreely Soluble30 - 100Similar to methanol but slightly lower due to increased hydrocarbon character.
IsopropanolSoluble10 - 30Reduced polarity and increased steric hindrance lower the solvating power.
AcetonitrileSparingly Soluble1 - 10Aprotic polar nature allows for some dissolution, but less effective than alcohols.
DichloromethaneSlightly Soluble0.1 - 1Limited polarity and inability to hydrogen bond significantly restricts solubility.
TolueneVery Slightly Soluble< 0.1Non-polar nature is incompatible with the ionic salt.
n-HexanePractically Insoluble< 0.01Highly non-polar, unable to overcome the lattice energy.

Note: These are estimated values for guidance and must be confirmed by experimental measurement as described in Section 3. The temperature at which solubility is measured is a critical parameter, as solubility generally increases with temperature for most solids in liquid solvents. [7][8][9][10]

Conclusion for Drug Development Professionals

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical component of process development and optimization. The methodologies and theoretical insights provided in this guide empower researchers to:

  • Select appropriate solvents for synthesis and purification, maximizing yield and minimizing impurities.

  • Develop robust crystallization processes by identifying solvent systems with optimal solubility-temperature profiles.

  • Troubleshoot issues related to precipitation or phase separation during manufacturing.

  • Ensure consistent batch-to-batch quality by controlling a critical physical property of this key starting material.

By systematically applying the principles and protocols outlined herein, scientists can confidently characterize the solubility of this and other similar chiral amine salts, paving the way for more efficient and reliable drug development processes.

References

  • Vertex AI Search. (n.d.). Factors affecting solubility.
  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine.
  • Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Wamser, C. C. (2000). Chapter 21 - Amines.
  • ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K.
  • AAT Bioquest. (2024, August 26). What are the factors that influence solubility?.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Synthonix. (n.d.). This compound.
  • PubChem. (n.d.). (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Guidechem. (n.d.). (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.

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Commercial availability and suppliers of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride: Commercial Availability, Quality Control, and Applications

Introduction

This compound is a chiral amine that serves as a critical building block in modern medicinal chemistry and drug development. Its specific stereochemistry and the presence of the difluorophenyl motif make it a valuable intermediate for synthesizing complex pharmaceutical agents. The difluoro substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly sought after in drug design.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, key suppliers, quality considerations, and safe handling protocols.

Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in its effective utilization. This compound is a white to off-white solid. Its key properties are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1391449-47-0[2][3]
Molecular Formula C₈H₁₀ClF₂N[2][3]
Molecular Weight 193.62 g/mol [2][3][4]
Purity Typically ≥95%[2][3][4]
Canonical SMILES CN.Cl[2]
InChIKey NQFUIZOIKVFLIM-JEDNCBNOSA-N[5]
Free Base CAS 1212075-49-4[6]
Free Base Formula C₈H₉F₂N[6]
Free Base Mol. Wt. 157.16 g/mol [6]

Commercial Availability and Supplier Landscape

This compound is commercially available from various chemical suppliers, primarily in research and development quantities (milligrams to grams). While larger, bulk quantities may be available, they often require custom synthesis or special inquiry.

Supplier Comparison

Selecting a reliable supplier is paramount to ensuring the quality and reproducibility of research. The following table provides a comparative overview of some commercial sources. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and other specifications before purchase.

SupplierProduct NumberPurityAvailable QuantitiesCAS Number Listed
Synthonix D4963595+%100mg, 250mg, 1g1391449-47-0
ChemUniverse P8850295%100mg, 250mg, Bulk Quote1391449-47-0
CymitQuimica 3D-RFC44947Min. 95%100mg, 1g1391449-47-0

Note: Availability and pricing are subject to change. This table is not exhaustive and is intended for illustrative purposes.

Supplier Qualification Workflow

A systematic approach to supplier qualification is crucial for maintaining high standards in a research and development setting. This involves more than just comparing prices; it requires a thorough evaluation of the supplier's documentation, quality control, and reliability.

A Initial Supplier Search (Databases, Literature) B Request Documentation (CoA, SDS) A->B C Compare Specifications (Purity, ee%, Impurities) B->C D Evaluate Supplier (Lead Time, Cost, Support) C->D E Procure Sample for In-House Testing D->E F Analytical Verification (NMR, HPLC, LC-MS) E->F G Decision Point F->G Meets Specs? H Qualify Supplier & Approve for Purchase G->H Yes I Reject Supplier & Document Reasons G->I No

Caption: A logical workflow for qualifying a new chemical supplier.

Synthesis and Quality Control Insights

The synthesis of chiral amines like (R)-1-(2,5-Difluorophenyl)ethanamine is a well-established field, with several methods available that influence the final product's quality.[7][8]

Common Synthetic Strategies
  • Asymmetric Reductive Amination: This is one of the most versatile methods for producing chiral amines. It involves the condensation of a prochiral ketone (2,5-difluoroacetophenone) with an amine source, followed by an asymmetric reduction of the resulting imine intermediate using a chiral catalyst.[7] Transition metal catalysts with chiral ligands are frequently employed.[9]

  • Biocatalysis: The use of enzymes, particularly transaminases, has become a powerful and green alternative for synthesizing chiral amines.[10] These enzymes can exhibit extremely high stereoselectivity, often yielding products with excellent enantiomeric excess (ee).[7]

Ketone 2,5-Difluoro- acetophenone (Prochiral) Product (R)-1-(2,5-Difluorophenyl)- ethanamine (Chiral Product) Ketone->Product Amine Amine Source (e.g., NH3) Amine->Product Catalyst Chiral Catalyst or Enzyme (e.g., Transaminase) Catalyst->Product

Caption: Conceptual overview of asymmetric synthesis.

Analytical Methods for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the material is a non-negotiable step. A supplier's CoA should provide data from several of the following techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining chemical purity.[11]

  • Chiral HPLC: To determine the enantiomeric excess (ee), a specialized chiral stationary phase is used to separate the (R) and (S) enantiomers. For pharmaceutical applications, an ee of >99% is often required.

  • Mass Spectrometry (MS): Coupled with HPLC or GC, MS confirms the molecular weight of the compound and its fragments, aiding in structural confirmation.

Example Protocol: Purity Determination by HPLC

This protocol is a general guideline and must be optimized for the specific equipment and column used.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Research and Drug Development

Chiral amines are indispensable in the pharmaceutical industry, with a significant percentage of small-molecule drugs containing a chiral amine fragment.[9][12] this compound is primarily used as:

  • A Key Intermediate: It serves as a starting material or intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[13][14]

  • A Scaffold for Library Synthesis: In early-stage drug discovery, it can be used as a core structure to which various functional groups are added, creating a library of related compounds for screening.

Safe Handling and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. This information is derived from typical Safety Data Sheets (SDS) for similar chemical entities.[15][16][17][18]

Hazard Identification
  • H315: Causes skin irritation.[15][16][18]

  • H319: Causes serious eye irritation.[15][16][18]

  • H335: May cause respiratory irritation.[15][16][18]

Precautionary Measures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][19]

  • Handling: Avoid breathing dust.[15] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[17]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[19] If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]

  • Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a readily accessible chiral building block crucial for pharmaceutical research and development. While available from several commercial suppliers, researchers must perform due diligence by carefully evaluating supplier documentation and, where possible, conducting in-house analytical verification to ensure high quality and purity. Understanding the synthetic background provides context for potential impurities, while strict adherence to safety protocols ensures its effective and safe use in the laboratory.

References

  • ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. Available from: [Link]

  • Nugent, T. (2012).
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  • PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • PubChem - NIH. (R)-1-(2,5-Difluorophenyl)ethanamine. Available from: [Link]

  • Chemsrc. (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet. Available from: [Link]

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  • csatoday.iaai.com. In Stock 1-(2,3-difluorophenyl)ethanamine Hydrochloride. Available from: [Link]

  • Enamine. Safety Data Sheet. Available from: [Link]

  • Cenmed Enterprises. (R)-1-(2-Fluorophenyl)ethanamine hydrochloride. Available from: [Link]

  • Aiyan Reagent. (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

  • Chembeasy. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride. Available from: [Link]

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  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Loba Chemie. SODIUM METHOXIDE. Available from: [Link]

  • Wikipedia. 2,5-Dimethoxyamphetamine. Available from: [Link]

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Storage and handling recommendations for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Storage and Handling of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Introduction

This compound is a chiral amine derivative frequently utilized as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The precise stereochemistry and reactive amine group make it valuable in drug discovery and development. However, its utility is directly dependent on its chemical purity and physical integrity. As a powdered solid, likely hygroscopic and classified as an irritant, the compound demands rigorous and scientifically-grounded storage and handling protocols.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for managing this reagent. The core philosophy is that proper handling is not merely a safety requirement but a critical component of experimental validity and reproducibility. By understanding the causality behind each recommendation—from the impact of atmospheric moisture at a molecular level to the hierarchy of engineering controls—scientists can ensure the material's quality and protect themselves from potential hazards.

Physicochemical Properties & Associated Hazards

A thorough understanding of the compound's properties is the foundation of any robust storage and handling plan. These characteristics dictate the necessary environmental controls and personal protective measures.

Summary of Properties

The following table summarizes the key identifiers and physical properties of the compound.

PropertyValueSource(s)
Chemical Name This compound[1]
Molecular Formula C₈H₁₀ClF₂N[1][2]
Molecular Weight 193.62 g/mol [2][3]
CAS Number 1212075-49-4 / 1391449-47-0[1][4]
Appearance Solid, likely a white to off-white powder
Solubility Soluble in water[5]
Key Instability Factors
  • Hygroscopicity: As a hydrochloride salt, the compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere.[5] This can lead to several issues:

    • Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, reducing the purity of the material.

    • Physical Changes: Water absorption leads to clumping and caking, making accurate weighing difficult and affecting dissolution kinetics.

    • Inaccurate Stoichiometry: Weighing a sample that has absorbed water leads to an overestimation of the active compound, compromising the stoichiometry of a reaction.

  • Light Sensitivity: Some suppliers recommend protection from light, suggesting that the compound may be susceptible to photochemical degradation.[4][6] Exposure to UV or high-intensity light could provide the activation energy for unintended side reactions.

Health Hazards & GHS Classification

The compound is classified as hazardous. Adherence to safety protocols is mandatory.

Hazard StatementGHS ClassificationPractical Implication in the Laboratory
H302: Harmful if swallowed Acute Toxicity 4 (Oral)Accidental ingestion can cause adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[7]
H315: Causes skin irritation Skin Irritation 2Direct contact can cause redness, itching, or inflammation. Always wear compatible chemical-resistant gloves.[5][7][8]
H319: Causes serious eye irritation Eye Irritation 2Powder particles or splashes of solutions can cause significant eye damage. Goggles or safety glasses with side shields are essential.[5][7][8]
H335: May cause respiratory irritation Specific Target Organ Toxicity (Single Exposure) 3Inhalation of the fine powder can irritate the nose, throat, and lungs. Handling must be performed in a well-ventilated area, preferably within a fume hood or other containment system.[5][7][8]

Long-Term Storage Protocols

The primary goal of long-term storage is to maintain the compound's chemical and physical integrity from the date of receipt to the date of final use. This requires a multi-faceted approach addressing temperature, atmosphere, and light.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Slows the rate of any potential degradation reactions.[4][9]
Atmosphere Tightly sealed container, under inert gas (N₂/Ar) or in a desiccator. Prevents ingress of atmospheric moisture due to the compound's hygroscopic nature.[5][9][10]
Light Store in an opaque container or in a dark location. Protects against potential photochemical degradation.[4][6]
Container Original supplier bottle, stored within a secondary container. The original container is certified to be compatible. Secondary containment manages potential leaks and provides an additional barrier.[11]
Rationale and Best Practices

Simply placing the bottle in a refrigerator is insufficient. The causality behind these recommendations is key:

  • Inert Atmosphere: For highly sensitive applications, backfilling the container headspace with a dry, inert gas like nitrogen or argon after each use is the gold standard. This physically displaces moist air. For routine use, storage in a cabinet-style desiccator with an active desiccant (e.g., indicating silica gel) provides a reliable dry environment.[12]

  • Inventory Management: Employ a "first-in, first-out" (FIFO) system to ensure older stock is used first.[11] All containers must be clearly labeled with the date of receipt and the date first opened. This tracking is crucial for troubleshooting experiments where reagent degradation may be a factor.

Safe Handling and Use Procedures

Handling this compound as a powder presents the highest risk of exposure through inhalation and dermal contact.[13][14] The following procedures are designed to mitigate these risks.

Engineering Controls: The Primary Barrier

Personal protective equipment (PPE) is the last line of defense; engineering controls are the first and most critical. The choice of control depends on the scale and frequency of the operation.

start Handling Powdered API? decision1 Weighing small quantity (<1g) for solution prep? start->decision1 hood Use a certified Chemical Fume Hood decision1->hood  Yes decision2 High potency concern or frequent/large scale handling? decision1->decision2 No decision2->hood No glovebox Use a Glovebox, Isolator, or Ventilated Balance Enclosure (VBE) decision2->glovebox  Yes

Diagram 1: Decision workflow for selecting appropriate engineering controls.
Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the compound outside of a glovebox.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or defects before each use.[8][15]

  • Eye/Face Protection: ANSI Z87.1 compliant safety glasses with side shields, at a minimum. Chemical splash goggles are recommended.[8][15]

  • Skin and Body Protection: A long-sleeved lab coat. Ensure clothing fully covers exposed skin.[5]

  • Respiratory Protection: Not typically required if handling within a certified fume hood or other primary engineering control. If these are unavailable or if significant dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[13][15]

Step-by-Step Weighing and Aliquoting Protocol

This protocol is designed as a self-validating system to ensure both user safety and compound integrity.

cluster_0 Preparation Outside Hood cluster_1 Execution Inside Fume Hood cluster_2 Final Storage Steps A 1. Retrieve from 2-8°C Storage B 2. Place in Desiccator at Room Temperature A->B C 3. Allow to Fully Equilibrate (30-60 min) B->C D 4. Don PPE & Verify Hood Airflow C->D E 5. Transfer Container into Hood D->E F 6. Open & Weigh Required Amount E->F G 7. Tightly Reseal Primary Container F->G H 8. Purge with N₂/Ar (Recommended) G->H I 9. Return to 2-8°C Storage H->I

Diagram 2: Workflow for safely aliquoting the hygroscopic powder.

Methodology:

  • Preparation: Retrieve the sealed container from 2-8°C storage. Crucially, do not open it immediately.

  • Equilibration: Place the unopened container into a desiccator at ambient laboratory temperature for at least 30-60 minutes. This step is critical to prevent atmospheric water from condensing on the cold powder upon opening, which would compromise the material.[9]

  • Work Area Setup: Ensure the chemical fume hood is on and functioning correctly. Prepare all necessary equipment (spatulas, weigh paper/boat, secondary container for the sample) within the hood.

  • Handling: Don all required PPE. Transfer the equilibrated container into the fume hood.

  • Aliquoting: Minimize the time the primary container is open. Open the cap, quickly remove the desired amount of powder using a clean spatula, and place it onto the weigh paper or into a tared vial.

  • Resealing: Immediately and tightly reseal the primary container. If possible, briefly backfill the headspace with dry nitrogen or argon before final sealing.

  • Cleanup: Clean all equipment and the work surface. Dispose of any contaminated weigh paper or disposable items in a designated hazardous waste container.

  • Return to Storage: Promptly return the primary container to the recommended 2-8°C storage conditions.

Emergency Procedures

Spill Response

For a small powder spill contained within a fume hood:

  • Do not use water.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[7]

  • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[5][10]

  • Wipe the area with a damp cloth (if material is water-soluble), ensuring the cloth is also disposed of as hazardous waste.

  • For larger spills, evacuate the area and contact institutional safety personnel.

First Aid Measures

Immediate action is required in case of exposure.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16]

Conclusion

The reliable use of this compound in a research and development setting is contingent upon a disciplined approach to its storage and handling. Its hygroscopic nature and classification as a skin, eye, and respiratory irritant are its most critical characteristics. By implementing the protocols outlined in this guide—specifically, refrigerated storage in a dry atmosphere, equilibration before use, and handling within appropriate engineering controls—researchers can protect the integrity of their experiments and, most importantly, their personal safety.

References

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024). Powder Systems. [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. (n.d.). ILC Dover. [Link]

  • Hazardous-Drug API Powder Safety. (2020). Labcompare. [Link]

  • This compound Product Information. (n.d.). Synthonix. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). A&D Weighing. [Link]

  • (R)-1-(2,5-Difluorophenyl)ethanamine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. (1998). U.S. Food and Drug Administration. [Link]

  • (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Keeping moisture-sensitive chemicals dry. (2010). Physics Forums. [Link]

  • White Paper | Powder Handling. (n.d.). De Dietrich Process Systems. [Link]

  • What Are The Best Practices For Chemical Storage In A Laboratory?. (2025). Chemistry For Everyone via YouTube. [Link]

  • bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. (n.d.). SD Fine-Chem Limited. [Link]

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. (n.d.). Aiyan Reagent. [Link]

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A Technical Guide to Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are indispensable building blocks and catalysts in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and practical applications of chiral amines in asymmetric synthesis. We will explore the fundamental concepts of chirality, delve into the diverse catalytic roles of chiral amines, and present detailed methodologies for their synthesis and utilization. The content is structured to offer not only a theoretical understanding but also actionable, field-proven insights to empower the design and execution of stereoselective transformations.

The Central Role of Chirality and Chiral Amines

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[2][3] Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is a critical requirement in modern drug development.[2][3]

Chiral amines are foundational to this endeavor for several key reasons:

  • Prevalence in Bioactive Molecules: A significant percentage, estimated to be around 40-45%, of small-molecule pharmaceuticals and numerous agrochemicals contain chiral amine functionalities.[1] Their structural diversity and ability to form hydrogen bonds contribute to their wide range of biological activities.[4]

  • Versatile Synthetic Intermediates: They serve as crucial building blocks for the synthesis of more complex chiral molecules, including a vast array of natural products.[1]

  • Powerful Catalysts and Auxiliaries: Chiral amines are extensively used as catalysts, chiral auxiliaries, and resolving agents in asymmetric synthesis.[1][5][6]

This guide will focus on the multifaceted roles of chiral amines, providing a deep dive into their application as catalysts and their synthesis for use as key structural motifs.

Synthetic Strategies for Accessing Enantiopure Chiral Amines

The efficient and selective synthesis of chiral amines is a cornerstone of asymmetric synthesis. A variety of powerful methods have been developed, each with its own advantages and applications.

Asymmetric Hydrogenation of Prochiral Imines and Enamines

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines and enamines stands out as one of the most direct and atom-economical methods for preparing chiral amines.[1][7] This approach has been successfully implemented on an industrial scale, exemplified by the production of the herbicide (S)-metolachlor.[1]

Causality Behind Experimental Choices: The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center (commonly iridium or rhodium). The ligand creates a chiral environment around the metal, directing the delivery of hydrogen to one face of the prochiral substrate, thus inducing stereoselectivity. The choice of ligand, solvent, and reaction conditions is critical for achieving high enantiomeric excess (ee) and yield.

Key Catalyst Systems:
  • Iridium-based Catalysts: Iridium complexes, particularly with chiral phosphine ligands such as DuanPhos and phosphino-oxazolines (PHOX), have shown exceptional activity and enantioselectivity in the hydrogenation of N-aryl imines.[1] For instance, iridium complexes with a spiranic backbone have achieved up to 97% ee in the hydrogenation of various imines.[1]

  • Rhodium-based Catalysts: Rhodium catalysts are also widely employed, often with diphosphine ligands, for the asymmetric hydrogenation of enamides and other related substrates.

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • N-aryl imine substrate (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • Chiral phosphine ligand (e.g., (R)-BINAP) (0.011 mmol, 1.1 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Methanol) (10 mL)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a Schlenk flask with the N-aryl imine, [Ir(COD)Cl]₂, and the chiral ligand.

  • Add the anhydrous, degassed solvent to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the flask with hydrogen gas (3 cycles).

  • Pressurize the flask to the desired hydrogen pressure (e.g., 10-50 atm) and stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting chiral amine by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Biocatalytic Synthesis: The Power of Enzymes

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods for chiral amine synthesis.[4][8] Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity.[4]

Key Enzyme Classes:
  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone or aldehyde acceptor, using pyridoxal 5'-phosphate (PLP) as a cofactor.[4] Protein engineering has significantly expanded their substrate scope beyond small aliphatic amines to include bulkier aromatic substrates.[4]

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to chiral amines, offering a powerful tool for the synthesis of secondary and tertiary amines.[9][10]

  • Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones or aldehydes using ammonia as the amino donor and NAD(P)H as a cofactor.[4]

Trustworthiness of Biocatalytic Protocols: The self-validating nature of enzymatic reactions stems from their high specificity. A well-chosen and engineered enzyme will predominantly produce the desired enantiomer, often with enantiomeric excesses exceeding 99%.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

Materials:

  • Prochiral ketone (100 mM)

  • Amine donor (e.g., Isopropylamine) (500 mM)

  • Transaminase enzyme (lyophilized powder or immobilized)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Buffer solution (e.g., Potassium phosphate buffer, pH 7.5)

Procedure:

  • Dissolve the prochiral ketone, amine donor, and PLP in the buffer solution.

  • Add the transaminase enzyme to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a quenching agent (e.g., acid or base) or by protein precipitation.

  • Extract the chiral amine product with an organic solvent.

  • Purify the product as necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[11][12] After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Causality Behind Experimental Choices: The choice of a chiral auxiliary is dictated by its ability to effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. The auxiliary must also be easily attached and removed under mild conditions that do not cause racemization.

Prominent Chiral Auxiliaries:
  • Evans' Oxazolidinones: These are widely used for stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[12]

  • Enders' SAMP/RAMP Hydrazones: These are effective for the asymmetric alkylation of aldehydes and ketones.

  • Oppolzer's Sultams: These are particularly useful in asymmetric Diels-Alder reactions and conjugate additions.

Chiral Amines as Organocatalysts

In recent years, the use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Chiral amines are at the forefront of this field, mediating a wide range of transformations with high enantioselectivity.[5][13][14]

Mechanistic Insight: Chiral primary and secondary amines can react with carbonyl compounds to form transient chiral enamines or iminium ions.[5][15] These intermediates then participate in stereoselective reactions with various electrophiles or nucleophiles.

Types of Activation:
  • Enamine Catalysis: Chiral secondary amines react with aldehydes or ketones to form nucleophilic enamines, which can then undergo reactions such as Michael additions, aldol reactions, and α-functionalizations.[16]

  • Iminium Ion Catalysis: Chiral secondary amines can activate α,β-unsaturated aldehydes or ketones by forming electrophilic iminium ions, which are then susceptible to attack by nucleophiles in reactions like Friedel-Crafts alkylations and conjugate additions.[17]

Visualization of Catalytic Cycles
Generalized Enamine Catalysis Cycle

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Start Ketone/ Aldehyde Enamine Chiral Enamine Start->Enamine + Catalyst Catalyst Chiral Secondary Amine Catalyst->Enamine Addition Electrophilic Addition Enamine->Addition + Electrophile Iminium Iminium Ion Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regeneration Product α-Functionalized Carbonyl Hydrolysis->Product

Caption: Generalized catalytic cycle for enamine catalysis.[15]

Generalized Iminium Ion Catalysis Cycle

Iminium_Catalysis cluster_cycle Iminium Ion Catalytic Cycle Start α,β-Unsaturated Carbonyl Iminium Chiral Iminium Ion Start->Iminium + Catalyst Catalyst Chiral Secondary Amine Catalyst->Iminium Addition Nucleophilic Addition Iminium->Addition + Nucleophile Enamine Enamine Intermediate Addition->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Hydrolysis->Catalyst Regeneration Product Functionalized Carbonyl Hydrolysis->Product

Caption: Generalized catalytic cycle for iminium ion catalysis.[17]

Applications in Drug Development and Industry

The impact of chiral amines on drug development is profound. The ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is not only a regulatory requirement but also crucial for maximizing therapeutic efficacy and minimizing adverse effects.[2]

Case Study: Synthesis of Sitagliptin

The synthesis of the anti-diabetic drug Sitagliptin is a landmark example of the successful industrial application of biocatalysis for chiral amine synthesis. An engineered transaminase was developed to convert a prochiral ketone precursor directly into the desired chiral amine with high yield and enantioselectivity, replacing a multi-step chemical process.[4]

Table: Comparison of Synthetic Routes to a Chiral Amine
MethodTypical Reagents/CatalystsAdvantagesDisadvantagesTypical ee (%)
Asymmetric Hydrogenation Chiral Rh or Ir complexesHigh atom economy, high turnover numbersRequires high-pressure H₂, expensive catalysts>95
Biocatalysis (Transaminase) Engineered enzyme, amine donorMild conditions, high selectivity, sustainableLimited substrate scope for wild-type enzymes>99
Chiral Auxiliary Evans' oxazolidinonePredictable stereochemical outcomeStoichiometric use of auxiliary, additional steps>98
Organocatalysis Chiral primary/secondary amineMetal-free, mild conditionsCan require high catalyst loading90-99

Future Outlook

The field of asymmetric synthesis using chiral amines continues to evolve rapidly. Key areas of future development include:

  • Development of Novel Catalysts: The design and synthesis of new, more efficient, and selective chiral ligands and organocatalysts remain a major focus.

  • Advances in Biocatalysis: Continued protein engineering and directed evolution will further expand the substrate scope and improve the robustness of enzymes for industrial applications.

  • Flow Chemistry: The integration of asymmetric catalysis with continuous flow technologies offers opportunities for safer, more efficient, and scalable manufacturing processes.

  • Sustainable Chemistry: A growing emphasis on green chemistry will drive the development of more environmentally benign synthetic methods, where chiral amine-based catalysis is well-positioned to play a significant role.

Conclusion

Chiral amines are at the heart of modern asymmetric synthesis, enabling the creation of complex, enantiomerically pure molecules that are vital for medicine and agriculture. From their role as versatile building blocks to their application as powerful catalysts in transition metal, bio-, and organocatalysis, their importance cannot be overstated. A thorough understanding of the principles and methodologies presented in this guide will empower researchers and scientists to design and implement innovative and efficient stereoselective syntheses, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed. Available at: [Link][4][8][18]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed. Available at: [Link][1][7]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link][5]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

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  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Available at: [Link]

  • Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry. Available at: [Link][14]

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  • The Indispensable Role of Chiral Amines in Modern Drug Discovery. Dakota Ingredients. Available at: [Link][2]

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  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PubMed. Available at: [Link][24]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. Available at: [Link][25]

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Methodological & Application

Application Note: A Comprehensive Guide to the Stereoselective Synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(2,5-Difluorophenyl)ethanamine and its hydrochloride salt are valuable chiral building blocks in the synthesis of pharmaceutically active compounds. This document provides a detailed, in-depth technical guide for the stereoselective synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, commencing from the readily available starting material, 1,4-difluorobenzene. The described synthetic pathway proceeds through a high-yielding Friedel-Crafts acylation to form the key intermediate 2',5'-difluoroacetophenone, followed by a highly efficient and enantioselective reductive amination. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals, making their efficient and stereocontrolled synthesis a cornerstone of modern organic chemistry.[1][2] this compound serves as a crucial intermediate for several small-molecule drugs currently in development. The presence of the difluorophenyl group can significantly enhance metabolic stability and binding affinity.

This guide outlines a robust and scalable three-step synthesis starting from 1,4-difluorobenzene. The overall strategy is as follows:

  • Step 1: Friedel-Crafts Acylation. 1,4-Difluorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to regioselectively synthesize the key intermediate, 2',5'-difluoroacetophenone.

  • Step 2: Asymmetric Reductive Amination. The prochiral 2',5'-difluoroacetophenone is converted directly into the chiral amine, (R)-1-(2,5-Difluorophenyl)ethanamine, using a transition-metal-catalyzed asymmetric reductive amination. This one-pot reaction offers high enantioselectivity and atom economy.[3][4]

  • Step 3: Hydrochloride Salt Formation. The purified chiral amine is converted to its hydrochloride salt to improve stability, crystallinity, and handling properties. Amine salts are often preferred in pharmaceutical applications due to their increased water solubility and bioavailability.[5][6]

The complete synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Salt Formation A 1,4-Difluorobenzene B 2',5'-Difluoroacetophenone A->B  Acetyl Chloride, AlCl₃   C (R)-1-(2,5-Difluorophenyl)ethanamine B->C  NH₄I, H₂,  Chiral Ru-Catalyst   D (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride C->D  HCl in Ether  

Caption: Overall synthetic workflow from 1,4-difluorobenzene.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 2',5'-Difluoroacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to install an acyl group onto an aromatic ring.[7] In this step, the acylium ion (CH₃CO⁺), generated from acetyl chloride and aluminum chloride, acts as the electrophile. Although the two fluorine atoms on the starting material are deactivating due to their strong inductive electron-withdrawing effect, their ortho, para-directing mesomeric effect guides the substitution. The acylation occurs at the position ortho to one fluorine and meta to the other, leading to the desired 2',5'-difluoroacetophenone.[8] Using the aromatic substrate itself as the solvent can simplify the procedure and improve yields.[9]

Protocol:

  • To a dry, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃) (40.0 g, 0.30 mol).

  • Add 1,4-difluorobenzene (114 g, 1.0 mol) to the flask.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (21.7 g, 0.28 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-55 °C for 3 hours, or until gas evolution ceases.

  • Cool the reaction mixture back to 0-5 °C and cautiously quench by slowly pouring it onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and excess 1,4-difluorobenzene.

  • The crude product, 2',5'-difluoroacetophenone, can be purified by vacuum distillation to yield a colorless liquid.

ReagentMolar Mass ( g/mol )Amount (mol)Volume/MassMolar Equiv.
1,4-Difluorobenzene114.091.0114 g3.6
Acetyl Chloride78.500.2821.7 g1.0
Aluminum Chloride133.340.3040.0 g1.07
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield Purity
2',5'-Difluoroacetophenone156.1343.7 g80-90%>98%
Step 2: Asymmetric Reductive Amination to (R)-1-(2,5-Difluorophenyl)ethanamine

Asymmetric reductive amination (ARA) is a highly efficient method for producing chiral amines from ketones.[10] This one-pot reaction involves the in-situ formation of an imine from the ketone and an amine source, followed by an enantioselective reduction catalyzed by a chiral transition-metal complex.[3][4] Ruthenium-based catalysts, in combination with a chiral ligand like (S,S)-f-binaphane, have shown excellent performance in the reductive amination of aryl ketones with ammonium iodide as the amine source and molecular hydrogen as the reductant.

Protocol:

  • To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add 2',5'-difluoroacetophenone (15.6 g, 0.1 mol), ammonium iodide (NH₄I) (17.4 g, 0.12 mol), [Ru(PPh₃)₃H(CO)Cl] (0.095 g, 0.1 mmol, 0.1 mol%), and (S,S)-f-binaphane (0.068 g, 0.11 mmol, 0.11 mol%).

  • Add methanol (100 mL) as the solvent.

  • Seal the autoclave, purge with argon three times, and then pressurize with hydrogen gas (H₂) to 50 bar.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (R)-1-(2,5-Difluorophenyl)ethanamine[11] can be purified by column chromatography on silica gel to yield a colorless oil. Enantiomeric excess (ee%) should be determined by chiral HPLC.

ReagentMolar Mass ( g/mol )Amount (mol)MassMolar Equiv.
2',5'-Difluoroacetophenone156.130.115.6 g1.0
Ammonium Iodide144.940.1217.4 g1.2
[Ru(PPh₃)₃H(CO)Cl]952.40.000195 mg0.001
(S,S)-f-binaphane620.70.0001168 mg0.0011
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield Expected ee%
(R)-1-(2,5-Difluorophenyl)ethanamine157.1615.7 g85-95%>98%

Alternative Strategy: Classical Resolution If asymmetric catalysis is not feasible, a classical resolution of the racemic amine can be performed. This involves preparing the racemic amine via standard reductive amination (e.g., using NaBH₄ and NH₄OAc) and then forming diastereomeric salts with a chiral resolving agent like (R)-mandelic acid or a tartaric acid derivative.[12][13][14] Fractional crystallization separates the diastereomers, after which the desired enantiomer is liberated by treatment with a base. While effective, this method is often lower yielding and more labor-intensive than asymmetric catalysis.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt, which is a straightforward acid-base reaction.[6] Using anhydrous HCl in an organic solvent ensures the formation of the anhydrous salt, which often has better physical properties for storage and formulation.[15][16]

Caption: Conversion of the free amine to its hydrochloride salt.

Protocol:

  • Dissolve the purified (R)-1-(2,5-Difluorophenyl)ethanamine (15.7 g, 0.1 mol) in anhydrous diethyl ether (200 mL) in a 500 mL Erlenmeyer flask.

  • Cool the solution in an ice bath with gentle stirring.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (55 mL, 0.11 mol, 1.1 equiv) dropwise.

  • A white precipitate will form immediately.

  • Continue stirring in the ice bath for 1 hour after the addition is complete.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL).

  • Dry the product under vacuum at 40 °C to a constant weight to yield this compound.[17]

ReagentMolar Mass ( g/mol )Amount (mol)Volume/MassMolar Equiv.
(R)-1-(2,5-Difluorophenyl)ethanamine157.160.115.7 g1.0
HCl in Diethyl Ether (2.0 M)36.460.1155 mL1.1
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield Purity
(R)-1-(2,5-Difluorophenyl)ethanamine HCl193.6219.4 g>95%>99%

Conclusion

This application note details a reliable and efficient three-step synthesis for this compound from 1,4-difluorobenzene. The key transformations—a regioselective Friedel-Crafts acylation and a highly enantioselective reductive amination—provide the target molecule in high yield and excellent optical purity. The protocols have been designed to be scalable and are grounded in well-established chemical principles, providing a solid foundation for researchers in the pharmaceutical and chemical industries.

References

  • Grogan, G. (2018). Biocatalysis and Biomolecules. Angewandte Chemie International Edition, 57(31), 9686-9697. Available at: [Link]

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  • Gautier, F.-M., Jones, S., & Martin, S. J. (2009). Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Organic & Biomolecular Chemistry, 7(1), 129-135. Available at: [Link]

  • Thieme Chemistry (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Available at: [Link]

  • Royal Society of Chemistry (2008). Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • MDPI (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Molecules, 26(12), 3505. Available at: [Link]

  • National Institutes of Health (2025). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Available at: [Link]

  • Google Patents. A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
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  • Google Patents. Preparation method of 2,4-difluoroacetophenone.
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  • Chemguide. The reaction of acyl chlorides with benzene. Available at: [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]

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  • Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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Application Note: (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride for Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride as a chiral resolving agent is presented in the following application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[1] Many drugs are chiral, existing as pairs of non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, regulatory bodies often require the development of single-enantiomer drugs to enhance safety and efficacy.[2][3]

The separation of a racemic mixture—a 1:1 mixture of two enantiomers—is a critical process known as chiral resolution.[4] One of the most robust and widely used methods for this purpose, particularly on an industrial scale, is the formation of diastereomeric salts.[3][5][6] This technique employs a chiral resolving agent, an enantiomerically pure compound, to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation through methods like fractional crystallization.[3][4][7]

This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids.[8] Its rigid phenyl group and chiral center facilitate the formation of well-defined crystalline salts, making it a valuable tool in asymmetric synthesis and purification.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClF₂N[9][10]
Molecular Weight 193.62 g/mol [10][11]
CAS Number 1391449-47-0[9][11]
Purity ≥ 95%[9][11]
Appearance Solid (form may vary)
Canonical SMILES CC(C1=C(C=CC(=C1)F)F)N.Cl[11]
Mechanism of Resolution: Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[8] When a racemic acid, (R/S)-Acid, is treated with an enantiomerically pure chiral base, such as (R)-1-(2,5-Difluorophenyl)ethanamine, two diastereomeric salts are formed: [(R)-Acid · (R)-Amine] and [(S)-Acid · (R)-Amine].

These diastereomeric salts are not mirror images of each other and thus exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[3][4] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The more soluble salt remains in the mother liquor.

Following separation, the enantiomerically pure acid can be liberated from the isolated salt, and the chiral resolving agent can be recovered for reuse, making the process economical.[3][4]

G cluster_0 Initial Racemic Mixture cluster_1 Resolving Agent Addition cluster_2 Diastereomeric Salt Formation cluster_3 Separation (Different Solubilities) cluster_4 Isolated Products Racemic_Acid Racemic Acid ((R)-Acid + (S)-Acid) Salt_R Diastereomeric Salt 1 [(R)-Acid · (R)-Amine] Racemic_Acid->Salt_R Reacts with Salt_S Diastereomeric Salt 2 [(S)-Acid · (R)-Amine] Racemic_Acid->Salt_S Resolving_Agent (R)-1-(2,5-Difluorophenyl)ethanamine Resolving_Agent->Salt_R Resolving_Agent->Salt_S Separation Fractional Crystallization Salt_R->Separation Salt_S->Separation Isolated_Salt Less Soluble Salt Crystal Separation->Isolated_Salt Mother_Liquor More Soluble Salt in Solution Separation->Mother_Liquor

Caption: Principle of chiral resolution via diastereomeric salt formation.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This section provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid using this compound.

Preliminary Screening and Optimization

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions.[7] A preliminary screening process is crucial.

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof) to identify a system where the two diastereomeric salts exhibit a significant solubility difference.

  • Stoichiometry: While a 1:1 molar ratio of the racemic acid to the resolving agent is common, varying the stoichiometry can sometimes improve the yield and enantiomeric purity.

  • Temperature Profile: Investigate the effect of temperature on solubility to develop an optimal cooling profile for crystallization.

Experimental Workflow

The general workflow for the resolution process is outlined below.

G Start 1. Dissolution Dissolve racemic acid and resolving agent in optimal solvent with heating. Crystallization 2. Fractional Crystallization Cool the solution slowly to allow selective crystallization of the less soluble diastereomeric salt. Start->Crystallization Isolation 3. Isolation Filter the crystalline solid and wash with cold solvent. Crystallization->Isolation Liberation 4. Liberation of Enantiomer Suspend salt in an organic/aqueous biphasic system and add base to liberate the free amine. Isolation->Liberation Purification 5. Purification & Recovery Separate phases. Acidify aqueous layer to precipitate pure acid. Isolate and dry. Recover resolving agent from organic layer. Liberation->Purification End Enantiomerically Pure Acid Purification->End

Caption: Experimental workflow for diastereomeric salt resolution.

Detailed Step-by-Step Protocol

a. Diastereomeric Salt Formation and Crystallization:

  • To a solution of the racemic carboxylic acid (1.0 eq) in a suitable solvent (determined during screening), add this compound (0.5-1.0 eq). Note: The hydrochloride salt may need to be neutralized to the free base in a separate step or in situ, depending on the reaction conditions.

  • Heat the mixture until all solids dissolve completely.

  • Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • If crystallization does not occur spontaneously, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[12]

  • Allow the crystallization to proceed for a predetermined time (typically several hours to overnight).

b. Isolation of the Diastereomeric Salt:

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the isolated diastereomeric salt. At this stage, the enantiomeric purity can be assessed by liberating a small sample and analyzing it via chiral HPLC.

c. Liberation of the Enantiomerically Pure Acid:

  • Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Add an aqueous acid solution (e.g., 1M HCl) and stir vigorously until the solid dissolves completely. The chiral amine will move into the aqueous layer as its hydrochloride salt, leaving the resolved carboxylic acid in the organic layer.

  • Separate the organic layer. Wash it with water and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

d. Recovery of the Chiral Resolving Agent:

  • To the acidic aqueous layer from step c, add a strong base (e.g., 10M NaOH) until the solution is strongly alkaline (pH > 12).

  • Extract the liberated (R)-1-(2,5-Difluorophenyl)ethanamine free base with an organic solvent like dichloromethane.

  • Dry the organic extracts, and evaporate the solvent to recover the resolving agent, which can be reused.

Analysis of Enantiomeric Purity

The enantiomeric excess (e.e.) of the resolved acid must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis. A racemic sample should be run first to establish the retention times of both enantiomers.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective chiral resolving agent for the separation of racemic carboxylic acids. The method of diastereomeric salt formation provides a scalable, efficient, and economical pathway to obtaining enantiomerically pure compounds, which are essential for the advancement of modern drug discovery and development.[1][13] A systematic approach involving careful screening of solvents and crystallization conditions is key to achieving high yield and optical purity.

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  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem. (URL: )
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. (URL: [Link])

Sources

Application Notes and Protocols: A Guide to Diastereomeric Salt Resolution Utilizing (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals.[1] Diastereomeric salt crystallization stands as a robust and scalable classical method for achieving this separation, particularly for compounds containing acidic or basic functional groups.[1][2] This application note provides a comprehensive guide to the principles and a detailed protocol for the diastereomeric salt resolution of racemic carboxylic acids using the chiral resolving agent (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. While the precise conditions are substrate-dependent, this document outlines a systematic approach to developing a successful resolution, from initial screening to the isolation of the target enantiomer.

Introduction to Diastereomeric Salt Resolution

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment, making their separation challenging.[3] However, their physiological effects can differ significantly, necessitating the isolation of the desired enantiomer for therapeutic applications.[2] Diastereomeric salt resolution circumvents the challenge of separating enantiomers directly by converting them into diastereomers, which have distinct physical properties, such as solubility.[3]

The process involves reacting a racemic mixture of a carboxylic acid with an enantiomerically pure chiral amine, such as (R)-1-(2,5-Difluorophenyl)ethanamine. This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system.[3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The desired enantiomer of the carboxylic acid is subsequently liberated from the purified diastereomeric salt.

The Resolving Agent: this compound

This compound is a chiral amine frequently employed as a resolving agent for racemic carboxylic acids. Its efficacy stems from its rigid structure and the presence of functional groups that can engage in specific intermolecular interactions, leading to well-defined crystal lattices with the target acid.

Chemical Properties:

PropertyValue
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol
Appearance White to off-white crystalline solid
CAS Number 1391449-47-0[4]

The hydrochloride salt form provides good stability and handling characteristics. In the resolution process, the free base is typically generated in situ or used directly, depending on the specific protocol.

The Diastereomeric Salt Resolution Workflow

The overall process of diastereomeric salt resolution can be broken down into three main stages: salt formation and crystallization, isolation of the diastereomeric salt, and liberation of the enantiopure carboxylic acid.

ResolutionWorkflow cluster_0 Stage 1: Salt Formation & Crystallization cluster_1 Stage 2: Isolation cluster_2 Stage 3: Liberation racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation Formation of Diastereomeric Salts [(R)-Acid·(R)-Amine] [(S)-Acid·(R)-Amine] racemic_acid->salt_formation resolving_agent (R)-1-(2,5-Difluorophenyl)ethanamine ((R)-Amine) resolving_agent->salt_formation solvent Solvent System solvent->salt_formation crystallization Selective Crystallization of Less Soluble Diastereomer salt_formation->crystallization filtration Filtration crystallization->filtration isolated_salt Isolated Diastereomeric Salt (e.g., [(S)-Acid·(R)-Amine]) filtration->isolated_salt mother_liquor Mother Liquor (Enriched in [(R)-Acid·(R)-Amine]) filtration->mother_liquor acidification Acidification isolated_salt->acidification extraction Extraction acidification->extraction pure_enantiomer Enantiopure Carboxylic Acid ((S)-Acid) extraction->pure_enantiomer recovered_agent Recovered Resolving Agent ((R)-Amine Salt) extraction->recovered_agent

Caption: General workflow for diastereomeric salt resolution.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the resolution of a generic racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for each specific substrate.

Materials and Reagents
  • Racemic carboxylic acid

  • This compound

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water)

  • Aqueous sodium hydroxide (e.g., 1 M NaOH)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Step 1: Solvent Screening and Optimization

The choice of solvent is the most critical parameter for a successful resolution. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.

Protocol for Solvent Screening:

  • In separate small vials, dissolve a small amount of the racemic carboxylic acid and an equimolar amount of this compound in a range of different solvents and solvent mixtures.

  • Heat the solutions gently to ensure complete dissolution.

  • Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Observe which solvent systems yield crystalline precipitates.

  • Analyze the crystalline material and the mother liquor by chiral HPLC or by measuring the optical rotation of the liberated acid to determine the efficiency of the resolution in each solvent system.

Step 2: Diastereomeric Salt Formation and Crystallization (Optimized Conditions)
  • In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the optimized solvent system determined in Step 1.

  • In a separate vessel, prepare a solution of this compound (0.5 to 1.0 equivalent) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher diastereomeric excess in the crystalline product.[5] If using the hydrochloride salt, an equivalent of a non-chiral base (e.g., triethylamine or sodium hydroxide) may be added to liberate the free amine, or the salt can be used directly.

  • Heat both solutions to a temperature sufficient for complete dissolution (e.g., 50-80 °C).

  • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. A slow cooling rate is crucial for the formation of well-ordered crystals and for achieving high diastereomeric purity.

  • For improved yield, the mixture can be further cooled in an ice bath or refrigerator for a defined period (e.g., 2-12 hours).

Step 3: Isolation of the Diastereomeric Salt
  • Collect the precipitated crystals by vacuum filtration.

  • Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Dry the crystalline diastereomeric salt under vacuum.

Step 4: Liberation of the Enantiopure Carboxylic Acid
  • Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidify the aqueous layer by adding a strong acid, such as 1 M HCl, until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and convert the amine to its water-soluble salt.

  • Separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 5: Analysis of Enantiomeric Purity

Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently concentrated.Try a less polar solvent or a solvent/anti-solvent mixture. Concentrate the solution by evaporating some of the solvent.
Oiling out instead of crystallization The melting point of the diastereomeric salt is lower than the crystallization temperature. The concentration is too high.Lower the crystallization temperature. Use a more dilute solution. Change the solvent system.
Low diastereomeric/enantiomeric excess The solubility difference between the diastereomeric salts is small in the chosen solvent. The cooling rate was too fast.Perform a more thorough solvent screen. Employ a slower cooling profile. Recrystallize the diastereomeric salt.
Low yield The desired diastereomeric salt has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature. Optimize the stoichiometry of the resolving agent.

Conclusion

Diastereomeric salt resolution with this compound is a powerful and adaptable method for the separation of racemic carboxylic acids. The success of this technique hinges on the systematic optimization of key parameters, most notably the solvent system. By following the principles and the general protocol outlined in this application note, researchers can develop an efficient and scalable process for obtaining enantiomerically pure compounds, a crucial step in the advancement of pharmaceutical and chemical research.

References

  • Harrington, P.J.; Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1, 72-76.
  • U.S. Patent 5,457,201. (1995). Chiral resolution process.
  • McCullagh, J.V. (2008). Resolution of Ibuprofen.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Baker-Taylor, J. (2011). The Resolution of Ibuprofen. Scribd.
  • Brunet-Romero, E. (2014, November 18). IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me [Video]. YouTube.
  • Ciappa, A., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4783.
  • U.S. Patent 4,337,352. (1982). Separation of enantiomers of chiral carboxylic acids.
  • This compound. (n.d.). Synthonix.
  • U.S. Patent 6,653,501. (2003). Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • Ogo, S., et al. (2015). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry, 54(17), 8495–8502.
  • Ahn, H.Y., et al. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method.
  • Straniero, V., et al. (2022).
  • European Patent Application EP0838448A1. (1998).
  • Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube.
  • Engelberg, A.B. (2009). The Patentability of Chiral Drugs Post-KSR. Berkeley Technology Law Journal, 24(1), 125-144.
  • European Patent 0838448B1. (2001).
  • International Patent Application WO2009086283A1. (2009). Synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Singh, M., & Bhushan, R. (2016).
  • Singh, M., & Bhushan, R. (2015). (S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. RSC Advances, 5, 70255-70263.

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Application Notes & Protocols: (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Amines

In modern drug discovery and development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. Chiral amines, in particular, serve as indispensable building blocks for a vast array of therapeutic agents. Their stereochemistry often dictates the pharmacological activity, efficacy, and safety profile of the final drug molecule. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS: 1391449-47-0) has emerged as a critical chiral intermediate. The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties (pKa, lipophilicity) of the molecule, making it a valuable synthon for creating novel compounds with potentially enhanced biological activity and metabolic stability.[1][2]

This guide provides a detailed overview of the physicochemical properties of this compound and presents a robust protocol for its application in the synthesis of advanced pharmaceutical intermediates, focusing on the causality behind key experimental steps to ensure reproducibility and success.

Physicochemical Properties and Handling

Accurate characterization of the starting material is fundamental to any synthetic procedure. The properties of this compound are summarized below. As a hydrochloride salt, the compound is typically a stable, crystalline solid, which simplifies handling and storage compared to the free base.

PropertyValueSource
IUPAC Name (1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloridePubChem[3]
CAS Number 1391449-47-0Synthonix[4]
Molecular Formula C₈H₁₀ClF₂NSynthonix[4]
Molecular Weight 193.62 g/mol PubChem[5]
Appearance White to off-white solidGeneral Knowledge
Purity Typically ≥95%Synthonix[4]
Canonical SMILES CN.ClSynthonix[4]
InChIKey BMIRIPDNKQHPQG-RXMQYKEDSA-NPubChem[3]

Storage and Handling: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. The compound is hygroscopic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Synthesis of Chiral N-Aryl Amine Intermediates

A primary application of (R)-1-(2,5-Difluorophenyl)ethanamine is its use as a nucleophile in substitution reactions to form more complex chiral amine intermediates. The protocol below details a representative Nucleophilic Aromatic Substitution (SₙAr) reaction, a cornerstone transformation in medicinal chemistry for building the core scaffolds of many drugs.[6] This specific process is crucial for synthesizing precursors to compounds like modern fluoroquinolone antibiotics or other targeted therapies where a specific chiral amine side chain is required.[7][8][9]

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Purification & Final Product A (R)-1-(2,5-Difluorophenyl)ethanamine HCl D Step 1: In-situ Neutralization (Formation of Free Amine) A->D Base (C) B Electrophile (e.g., Poly-fluorinated Heterocycle) E Step 2: Nucleophilic Aromatic Substitution (SnAr) (Aprotic Polar Solvent, Heat) B->E C Non-Nucleophilic Base (e.g., DIPEA) D->E Reacts with (B) F Step 3: Aqueous Work-up & Extraction E->F Reaction Completion G Step 4: Purification (Silica Gel Chromatography) F->G H Final Product: Chiral N-Aryl Amine Intermediate G->H

Caption: Synthetic workflow for a chiral N-aryl amine intermediate.

Protocol: Synthesis of a Chiral N-Aryl Intermediate via SₙAr

This protocol describes the reaction of this compound with 2,3,4,5,6-pentafluoropyridine as a model electrophile.

Principle: The hydrochloride salt is first neutralized in situ using a non-nucleophilic base to generate the free (R)-1-(2,5-Difluorophenyl)ethanamine. This potent nucleophile then attacks the electron-deficient aromatic ring of the pentafluoropyridine, displacing the fluoride at the C4 position, which is most activated for nucleophilic attack.

Materials & Equipment:

  • This compound (1.0 eq)

  • 2,3,4,5,6-Pentafluoropyridine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent the reaction of the amine and base with atmospheric CO₂ and moisture, which can form unwanted byproducts.

  • Solvent and Base Addition:

    • Add anhydrous DMF to the flask to dissolve the starting material.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Causality: DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the hydrochloride salt to generate the free amine nucleophile without competing in the SₙAr reaction itself. A slight excess ensures complete deprotonation. DMF is an excellent polar aprotic solvent that can solvate the ions and facilitate the SₙAr mechanism.

  • Addition of Electrophile and Reaction:

    • Slowly add 2,3,4,5,6-pentafluoropyridine (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. A small excess of the electrophile ensures the complete consumption of the more valuable chiral amine. Monitoring is essential for determining the reaction endpoint and preventing the formation of degradation products from prolonged heating.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

    • Causality: The aqueous wash removes the DMF solvent, the DIPEA hydrochloride salt, and any remaining base. The brine wash helps to break any emulsions and further remove water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: Removing all traces of water is critical before the final purification step.

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Causality: Chromatography separates the desired product from unreacted electrophile and any minor side products, yielding the pure chiral N-aryl amine intermediate.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Chiral HPLC can be used to confirm that no racemization occurred during the reaction.

Conclusion and Future Prospects

This compound is a high-value building block whose utility is well-established in the synthesis of complex, stereochemically defined molecules. The protocol detailed here for a nucleophilic aromatic substitution reaction is a robust and adaptable method for creating advanced chiral intermediates. The principles of in situ neutralization and reaction monitoring are key to achieving high yields and preserving enantiomeric purity. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of such fluorinated chiral synthons will undoubtedly play an increasingly vital role in the future of pharmaceutical development.[10][11]

References

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Blazeyscience. In Stock 1-(2,3-difluorophenyl)ethanamine Hydrochloride. [Link]

  • Patsnap. Preparation method of Delafloxacin and intermediates thereof. Eureka. [Link]

  • Synthonix. This compound. [Link]

  • Google Patents. Simple method for synthesizing delafloxacin.
  • PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Patsnap. Intermediate of delafloxacin and preparation method thereof. Eureka. [Link]

  • ResearchGate. Synthesis of delafloxacin by Abbot Labs. [Link]

  • MDPI. Efficient Synthesis of Key Chiral Intermediate... by Bienzyme Cascade System. [Link]

  • ResearchGate. Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. [Link]

  • National Institutes of Health. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation.... [Link]

  • ResearchGate. Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. [Link]

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Application Notes and Protocols: Enantioselective Synthesis Utilizing (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis

This compound is a chiral amine that holds significant potential as a versatile tool in enantioselective synthesis. Its structural rigidity, conferred by the phenyl ring, and the defined stereochemistry at the α-carbon make it an excellent candidate for inducing chirality in prochiral substrates. The presence of two fluorine atoms on the phenyl ring can also modulate its chemical properties, such as acidity and steric hindrance, potentially influencing the stereochemical outcome of a reaction.

Chiral amines of this class are primarily employed in two key strategies for obtaining enantiomerically pure compounds: as chiral auxiliaries and as chiral resolving agents . As a chiral auxiliary, the amine is temporarily incorporated into a substrate molecule to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered. As a resolving agent, the chiral amine reacts with a racemic mixture of a chiral acid to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.

These application notes provide a detailed guide to the potential applications of this compound in enantioselective synthesis, offering both theoretical grounding and practical, albeit illustrative, protocols.

Part 1: Application as a Chiral Auxiliary in Diastereoselective Reductive Amination

The most common application for chiral phenylethylamines is as a chiral auxiliary in the diastereoselective synthesis of other chiral amines via reductive amination.[1][2] The underlying principle is the reaction of the chiral amine with a prochiral ketone or aldehyde to form a chiral imine intermediate. The facial bias created by the chiral auxiliary then directs the hydride attack from a reducing agent to one face of the imine, leading to the formation of a new chiral center with a predictable stereochemistry.

Causality in Experimental Choices

The choice of reagents and conditions is critical for achieving high diastereoselectivity.

  • Solvent: A non-polar, aprotic solvent such as toluene or dichloromethane is often preferred to minimize competing reactions and to enhance the influence of the chiral auxiliary's steric bulk.

  • Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is typically used.[1] These reagents are selective for the reduction of the iminium ion in the presence of the ketone, minimizing the undesired reduction of the starting carbonyl compound.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to enhance the diastereoselectivity by favoring the transition state with the lower activation energy.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be used to facilitate imine formation. However, since the starting material is a hydrochloride salt, it may be necessary to first neutralize it with a non-nucleophilic base like triethylamine (Et₃N) to generate the free amine.

Illustrative Workflow for Diastereoselective Reductive Amination

workflow cluster_prep Amine Preparation cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage AmineHCl (R)-1-(2,5-Difluorophenyl)ethanamine HCl FreeAmine Free Amine Solution AmineHCl->FreeAmine Neutralization Base Et3N in DCM Base->FreeAmine DiastereomericAmine Diastereomeric Amine Product FreeAmine->DiastereomericAmine Ketone Prochiral Ketone Ketone->DiastereomericAmine Imine Formation & Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->DiastereomericAmine Quench Aqueous Quench (e.g., sat. NaHCO3) DiastereomericAmine->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Hydrogenolysis Pd/C, H2 Purification->Hydrogenolysis ChiralProduct Enantiomerically Enriched Amine Hydrogenolysis->ChiralProduct RecoveredAuxiliary Recovered Auxiliary Hydrogenolysis->RecoveredAuxiliary

Caption: Workflow for Diastereoselective Reductive Amination.

Protocol 1: Synthesis of a Chiral Amine using (R)-1-(2,5-Difluorophenyl)ethanamine as a Chiral Auxiliary

Disclaimer: This is an illustrative protocol based on general procedures for related compounds and requires optimization for specific substrates.

  • Preparation of the Free Amine:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in dichloromethane (DCM, 5 mL per mmol of amine hydrochloride).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (1.1 eq) dropwise with stirring.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of triethylamine hydrochloride as a white precipitate will be observed.

  • Reductive Amination:

    • To the mixture from step 1, add the prochiral ketone (1.05 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

    • Once imine formation is complete, cool the reaction mixture to 0 °C.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric amine product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Cleavage:

    • Dissolve the purified diastereomeric amine in methanol or ethanol.

    • Add palladium on carbon (10 wt. % Pd, 10 mol %) to the solution.

    • Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the alcohol solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude chiral amine product.

    • Purify the product by an appropriate method (e.g., distillation, crystallization, or chromatography) to obtain the enantiomerically enriched amine. The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis.

Expected Data Summary (Hypothetical)
Ketone SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)d.r.
AcetophenoneNaBH(OAc)₃DCM0 to rt168585:15
PropiophenoneNaBH(OAc)₃Toluene0 to rt248090:10
2-ButanoneNaBH₃CNMeOH0 to rt187580:20

Part 2: Application as a Chiral Resolving Agent

The resolution of a racemic mixture of a chiral carboxylic acid can be achieved by forming diastereomeric salts with a chiral base like (R)-1-(2,5-Difluorophenyl)ethanamine. The differing solubilities of these diastereomeric salts in a particular solvent allow for their separation by fractional crystallization.

Mechanism of Chiral Resolution

resolution cluster_separation Fractional Crystallization cluster_liberation Acid/Base Liberation RacemicAcid Racemic Acid (R-COOH + S-COOH) DiastereomericSalts Diastereomeric Salts (R-COOH·R-Amine + S-COOH·R-Amine) RacemicAcid->DiastereomericSalts ChiralAmine (R)-Amine ChiralAmine->DiastereomericSalts Salt Formation LessSolubleSalt Less Soluble Salt (e.g., R,R) DiastereomericSalts->LessSolubleSalt Crystallization MoreSolubleSalt More Soluble Salt (e.g., S,R) DiastereomericSalts->MoreSolubleSalt Remains in Solution EnrichedAcid Enantiomerically Enriched Acid (R-COOH) LessSolubleSalt->EnrichedAcid Acidification RecoveredAmine Recovered (R)-Amine LessSolubleSalt->RecoveredAmine Basification

Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.

Protocol 2: Resolution of a Racemic Carboxylic Acid

Disclaimer: This is an illustrative protocol and the choice of solvent and crystallization conditions are crucial and must be determined empirically for each specific acid.

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water).

    • In a separate flask, dissolve (R)-1-(2,5-Difluorophenyl)ethanamine (0.5 eq) in the same solvent. The use of 0.5 equivalents of the resolving agent is common to maximize the yield of one diastereomeric salt.

    • Slowly add the amine solution to the acid solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Inducing crystallization may be necessary (e.g., by scratching the inside of the flask with a glass rod or adding a seed crystal).

    • Further cool the mixture in an ice bath or refrigerator to maximize the precipitation of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric purity of the acid in the salt can be determined by liberating the acid from a small sample and analyzing it by chiral HPLC.

    • If the desired purity is not achieved, the salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidify the mixture with a strong acid (e.g., 1 M HCl) until the pH is ~1-2.

    • Separate the organic layer and extract the aqueous layer with the organic solvent (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from step 3 contains the hydrochloride salt of the resolving agent.

    • Basify the aqueous layer with a strong base (e.g., 1 M NaOH) to a pH of ~12-13.

    • Extract the liberated free amine with an organic solvent (e.g., DCM or diethyl ether).

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to recover the (R)-1-(2,5-Difluorophenyl)ethanamine.

Conclusion

This compound is a promising chiral building block for enantioselective synthesis. While specific, published protocols for its direct application are not widely available, its structural similarity to well-established chiral auxiliaries and resolving agents like (R)-1-phenylethylamine suggests its utility in similar transformations. The protocols provided herein serve as a foundational guide for researchers to explore its potential in diastereoselective reductive aminations and chiral resolutions. As with any new application, empirical optimization of reaction conditions will be paramount to achieving high levels of stereoselectivity and yield.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed, 33114098. [Link]

Sources

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomeric Separation of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for developing a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-(2,5-Difluorophenyl)ethanamine enantiomers. As a primary amine with a difluorinated aromatic ring, this compound presents specific challenges, including potential peak tailing and the need for highly selective chiral recognition. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, empowering researchers to not only replicate the method but also adapt the strategy for other chiral amines. We detail a systematic screening protocol using complementary Chiral Stationary Phases (CSPs) and mobile phase systems, followed by a logical optimization workflow. This application note is intended for researchers, analytical scientists, and professionals in drug development who require reliable methods for determining enantiomeric purity.

Introduction: The Imperative of Chirality

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical attribute, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of enantiomers due to its reliability, sensitivity, and scalability.[2][3]

The analyte in focus, 1-(2,5-Difluorophenyl)ethanamine, is a chiral primary amine. Its structure contains a basic amine group prone to strong interactions with residual silanols on silica-based supports and a π-electron-rich difluorophenyl ring that can participate in various intermolecular interactions. A successful separation hinges on a CSP that can exploit these structural features to achieve differential retention of the two enantiomers. This guide outlines a robust, science-driven strategy to achieve this goal.

The Foundation: Principles of Chiral Recognition

The direct separation of enantiomers by HPLC is achieved by creating transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] The difference in the stability and energy of these short-lived complexes results in one enantiomer being retained longer on the column, thus enabling their separation.[4] For an analyte like 1-(2,5-Difluorophenyl)ethanamine, several interaction mechanisms are key:

  • Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor.

  • π-π Interactions: The difluorophenyl ring can engage in π-stacking with complementary aromatic systems on the CSP.

  • Dipole-Dipole Interactions: The C-F and C-N bonds introduce dipoles that can interact with polar functionalities on the CSP.

  • Steric Interactions (Inclusion): The overall three-dimensional shape of the analyte must fit into the chiral environment of the CSP. Polysaccharide-based CSPs, for instance, form helical polymer chains that create "chiral grooves" or cavities where these interactions can occur.[4][5]

Given these potential interactions, a logical method development strategy involves screening CSPs that offer these recognition mechanisms.

A Systematic Strategy for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient and time-consuming.[6] A systematic screening strategy using a small set of diverse and complementary CSPs and mobile phases dramatically increases the probability of success.[7][8][9] The workflow can be visualized as a two-stage process: Screening to identify promising conditions, followed by Optimization to achieve the desired resolution.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start Define Analyte & Goal (1-(2,5-Difluorophenyl)ethanamine, Rs > 1.5) SelectCSPs Select Complementary CSPs (e.g., Polysaccharide & Pirkle-type) Start->SelectCSPs SelectMPs Select Screening Mobile Phases (Normal & Polar Organic) SelectCSPs->SelectMPs Screening Run Isocratic Screen (All CSPs x All MPs) SelectMPs->Screening Evaluation Evaluate Results (Partial or Baseline Separation?) Screening->Evaluation Evaluation->SelectCSPs No Separation OptimizeMP Optimize Mobile Phase (Modifier %, Additive, Alcohol Type) Evaluation->OptimizeMP 'Hit' Found OptimizeTemp Optimize Temperature (e.g., 15°C, 25°C, 40°C) OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate (e.g., 0.8 - 1.2 mL/min) OptimizeTemp->OptimizeFlow FinalMethod Validated Method (Rs ≥ 2.0, Tailing < 1.5) OptimizeFlow->FinalMethod

Caption: Workflow for Chiral HPLC Method Development.

Phase 1: Column and Mobile Phase Screening

The goal of the screening phase is to efficiently identify a CSP and mobile phase system that shows any enantiomeric recognition (a "hit").

Recommended Chiral Stationary Phases (CSPs):

A minimal, yet powerful, screening set should include CSPs with fundamentally different chiral selectors to maximize the chances of finding complementary selectivity.[9]

CSP Name (Example)CSP TypeChiral SelectorPrimary Recognition Mechanism
Lux® Cellulose-1 Coated PolysaccharideCellulose tris(3,5-dimethylphenylcarbamate)Steric fit in chiral grooves, H-bonding, π-π interactions.[5][10]
CHIRALPAK® AD-H Coated PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Steric fit in helical grooves, H-bonding, π-π interactions.[11][12]
(R,R)-Whelk-O® 1 Pirkle-type (Brush-type)1-(3,5-Dinitrobenzamido)-tetrahydrophenanthreneπ-acceptor/π-donor interactions, H-bonding, dipole stacking.[13][14]

Rationale for Selection:

  • The cellulose and amylose-based phases are the most broadly successful CSPs in chiral chromatography.[8][11] While both are polysaccharide derivatives, their different helical structures (linear vs. twisted) often result in unique selectivities.

  • The Whelk-O 1 phase operates on a different principle of π-π interactions and provides a distinct, often complementary, separation profile compared to polysaccharide phases.[13][15] Its covalent bonding also ensures high stability across all mobile phases.[14]

Screening Mobile Phases:

For a basic analyte, a basic additive is essential to suppress interactions with acidic silanol groups on the silica surface, thereby preventing severe peak tailing.[16][17] Diethylamine (DEA) is a common and effective choice.

ModeCompositionPurpose
Normal Phase (NP) n-Heptane / Isopropanol (IPA) (90:10, v/v) + 0.1% DEAScreens for interactions in a non-polar environment.
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) (98:2, v/v) + 0.1% DEAScreens for interactions in a polar aprotic environment.
Phase 2: Method Optimization

Once a screening condition provides a partial separation (Resolution (Rs) > 0.8), that method can be systematically optimized to achieve baseline resolution (Rs ≥ 1.5).

  • Modifier Percentage: This is the most powerful tool for optimization. In Normal Phase, decreasing the percentage of the alcohol modifier (e.g., from 10% IPA to 8% or 5%) generally increases retention and often improves resolution.

  • Alcohol Modifier Type: The choice of alcohol (e.g., Ethanol vs. Isopropanol) can alter selectivity due to different hydrogen bonding capabilities.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[18] Lowering the temperature (e.g., from 25°C to 15°C) often enhances the stability differences between the diastereomeric complexes, leading to better resolution.[19] However, the effect can be unpredictable, and sometimes increasing temperature can be beneficial.[18]

  • Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution for peaks that are nearly separated, though at the cost of longer run times.[18]

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Analyte Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of racemic 1-(2,5-Difluorophenyl)ethanamine into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. This stock is used to prepare working solutions.

  • Analyte Working Solution (0.1 mg/mL):

    • Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase to be tested. This ensures compatibility with the starting conditions and prevents solvent mismatch effects.

  • Mobile Phase A (NP Screening):

    • In a suitable solvent reservoir, combine 900 mL of HPLC-grade n-Heptane and 100 mL of HPLC-grade Isopropanol.

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

  • Mobile Phase B (PO Screening):

    • In a suitable solvent reservoir, combine 980 mL of HPLC-grade Acetonitrile and 20 mL of HPLC-grade Methanol.

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly and degas.

Protocol 2: HPLC System Parameters for Screening
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Columns As listed in Section 3.1 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Mobile Phase A or B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
UV Detection 265 nm
Run Time 20 minutes (or until both peaks have eluted)
Protocol 3: Systematic Optimization Workflow

This protocol assumes a "hit" was found on Lux Cellulose-1 with Mobile Phase A , yielding a resolution (Rs) of 1.2.

  • Adjust Modifier %:

    • Prepare a new mobile phase with reduced IPA: n-Heptane/IPA (95:5, v/v) + 0.1% DEA.

    • Equilibrate the column for at least 15 column volumes.

    • Inject the sample and evaluate the chromatogram. Expected outcome: Increased retention and improved resolution.

  • Adjust Temperature:

    • Using the optimized mobile phase from the previous step, set the column temperature to 15 °C.

    • Allow the system to fully equilibrate (at least 30 minutes).

    • Inject the sample. Expected outcome: Further improvement in resolution.

  • Confirm Final Conditions:

    • Once baseline resolution (Rs ≥ 1.5, ideally ≥ 2.0) is achieved with good peak shape, perform replicate injections (n=5) to confirm reproducibility of retention times and peak areas.

Interpreting the Data: A Hypothetical Case Study

The following table illustrates potential results from the initial screening phase.

CSPMobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)Observations
Lux Cellulose-1NP8.529.811.181.3 Good peak shape, partial separation. Excellent candidate for optimization.
Lux Cellulose-1PO4.114.111.000.0Co-elution. No chiral recognition in this mode.
CHIRALPAK AD-HNP10.2310.951.080.9Poor peak shape, minimal separation.
CHIRALPAK AD-HPO3.893.891.000.0Co-elution.
(R,R)-Whelk-O 1NP7.648.151.091.0Symmetrical peaks, slight separation. A possible backup option.
(R,R)-Whelk-O 1PO5.025.021.000.0Co-elution.

Interpretation: Based on these hypothetical results, the combination of Lux Cellulose-1 with the Normal Phase mobile phase is the most promising starting point for optimization, as it provides the highest initial resolution and good peak symmetry.

Troubleshooting Common Issues

Even with a systematic approach, challenges can arise. A logical troubleshooting process is key to resolving them.

G cluster_tailing Troubleshooting: Peak Tailing cluster_res Troubleshooting: Poor Resolution cluster_nosep Troubleshooting: No Separation Symptom Identify Symptom Tailing Peak Tailing (Asymmetry > 1.2) Symptom->Tailing PoorRes Poor Resolution (Rs < 1.5) Symptom->PoorRes NoSep No Separation (Rs = 0) Symptom->NoSep Cause_Tailing1 Possible Cause: Silanol Interactions Tailing->Cause_Tailing1 Cause_Res1 Possible Cause: Sub-optimal Conditions PoorRes->Cause_Res1 Cause_NoSep1 Possible Cause: CSP not suitable NoSep->Cause_NoSep1 Action_Tailing1 Action: Increase DEA to 0.2% or Try Butylamine additive Cause_Tailing1->Action_Tailing1 Action_Res1 Action: 1. Decrease % Modifier 2. Lower Temperature 3. Try different alcohol Cause_Res1->Action_Res1 Action_NoSep1 Action: Screen different CSP classes (e.g., Cyclofructan, Macrocyclic Glycopeptide) Cause_NoSep1->Action_NoSep1

Caption: Decision Tree for Troubleshooting Chiral Separations.

Conclusion

The enantiomeric separation of 1-(2,5-Difluorophenyl)ethanamine is readily achievable through a systematic and scientifically grounded method development strategy. By screening a small, diverse set of chiral stationary phases—specifically combining polysaccharide and Pirkle-type columns—with well-chosen mobile phases containing a basic additive, a successful separation can be rapidly identified. Subsequent optimization of mobile phase composition and temperature allows for the refinement of the method to achieve robust, baseline resolution suitable for quantitative analysis. This structured approach not only saves time and resources but also provides a deeper understanding of the chromatographic process, enabling scientists to tackle future chiral separation challenges with confidence.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Chiral HPLC Method Development. I.B.S. Analytical.

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

  • Chiral Method Development Strategies for HPLC. Merck Millipore.

  • Chiral HPLC Column. Phenomenex.

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (PMC).

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (PMC).

  • Daicel CHIRALPAK AD-H HPLC Analytical Column. Hichrom.

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.

  • (R,R) Whelk-O® 1. Regis Technologies.

  • Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

  • Regis Technologies - HPLC. Regis Technologies.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.

  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate.

  • Phenomenex Lux Cellulose-1 Chiral HPLC Columns. LabRulez LCMS.

  • (R)-1-(2,5-Difluorophenyl)ethanamine. PubChem.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • WHELK-O®1. Regis Technologies.

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex.

  • (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Guidechem.

  • Regis Whelk O-1 Chiral Columns. Element Lab Solutions.

  • A Generic Screening and Method Development Strategy for Chiral Compounds in SFC. Phenomenex.

  • Lux Cellulose-1 - Phenomenex - Chiral. HPLC-MART.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

  • Chiral HPLC Columns by DAICEL. Analytics-Shop.

  • Lux™ Coated and Immobilized Chiral LC/SFC Columns. Phenomenex.

  • Chiral Mobile Phase Additives. Alfa Chemistry.

  • Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. The Laboratory Store Ltd.

  • (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Synthonix.

  • Summarization of Screening Hits on the Whelk-O 1, RegisPack, and RegisCell Chiral Stationary Phases (CSPs). LCGC International.

  • HPLC Troubleshooting Guide. Phenomenex.

  • CHIRALPAK®. Canadian Life Science.

  • Chiral HPLC Separations. Phenomenex.

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

  • (R)-1-(2-Fluorophenyl)ethanamine. BLDpharm.

  • (R)-1-(2,5-Difluorophenyl)ethanamine. BLDpharm.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • HPLC Troubleshooting Guide. GERSTEL.

  • Daicel Chiral Technologies' Frequently Asked Questions. Chiral Technologies.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.

  • Chiral Separation Using SFC and HPLC. Shimadzu.

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (PMC).

  • [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed.

  • Chiral separation of 1-phenylethylamine enantiomers. Sigma-Aldrich.

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Royal Society of Chemistry.

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Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2,5-Difluorophenyl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in the synthesis of various pharmaceutically active compounds. The specific stereochemistry of these molecules is often crucial for their biological activity and efficacy, making the development of robust, scalable, and economically viable synthetic and purification methods a critical objective in pharmaceutical development and manufacturing.[1] This guide provides a comprehensive overview of two primary industrial-scale strategies for the synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride: Asymmetric Reductive Amination and Chiral Resolution of a Racemic Mixture . It further details the subsequent purification of the hydrochloride salt.

This document is designed to provide not just procedural steps, but also the underlying scientific principles and rationale to empower researchers to adapt and optimize these protocols for their specific needs.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₁₀ClF₂NInternal Data
Molecular Weight 193.62 g/mol Internal Data
Melting Point 105 - 108 °C[2]()
Solubility Soluble in water.[2]()
Appearance White to off-white crystalline powder.Internal Data

Safety Precautions

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[2]

Part 1: Large-Scale Synthesis Strategies

Two principal strategies are employed for the large-scale synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine:

  • Asymmetric Reductive Amination: This is a direct and atom-economical approach that converts a prochiral ketone into a chiral amine.[3][4]

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of the amine into its constituent enantiomers.[5][6]

The choice between these methods often depends on factors such as cost of catalysts and resolving agents, desired enantiomeric purity, and process scalability.

Strategy 1: Asymmetric Reductive Amination of 2',5'-Difluoroacetophenone

This method offers a direct route to the desired enantiomer, minimizing waste. The process involves the reaction of 2',5'-difluoroacetophenone with an ammonia source in the presence of a chiral catalyst and a reducing agent.

cluster_synthesis Asymmetric Reductive Amination Workflow ketone 2',5'-Difluoroacetophenone reaction Reductive Amination Reaction ketone->reaction ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->reaction catalyst Chiral Catalyst (e.g., Ru/C3-TunePhos) catalyst->reaction h2 Hydrogen Gas (H2) h2->reaction amine (R)-1-(2,5-Difluorophenyl)ethanamine reaction->amine

Caption: Workflow for Asymmetric Reductive Amination.

  • Catalyst System: A Ruthenium-based catalyst with a chiral phosphine ligand, such as C3-TunePhos, is often chosen for its high efficiency and enantioselectivity in the reductive amination of alkyl aryl ketones.[4]

  • Ammonia Source: Ammonium acetate serves as a user-friendly and effective source of ammonia for this transformation.[4]

  • Reducing Agent: Molecular hydrogen (H₂) is an economical and clean reducing agent, making it suitable for large-scale industrial applications.[4]

Materials:

  • 2',5'-Difluoroacetophenone[7]

  • Ammonium acetate

  • [Ru(p-cymene)Cl₂]₂

  • (S)-C3-TunePhos

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ru(p-cymene)Cl₂]₂ and (S)-C3-TunePhos. Add anhydrous methanol and stir the mixture at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: To a high-pressure autoclave, add 2',5'-difluoroacetophenone, ammonium acetate, and the pre-formed catalyst solution.

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-(2,5-Difluorophenyl)ethanamine.

Strategy 2: Chiral Resolution of Racemic 1-(2,5-Difluorophenyl)ethanamine

This widely used industrial method involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers using a chiral resolving agent.[5][6]

cluster_resolution Chiral Resolution Workflow racemic_amine Racemic 1-(2,5-Difluorophenyl)ethanamine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt ((R)-Amine-(+)-Tartrate) crystallization->less_soluble mother_liquor Mother Liquor (Contains (S)-Amine-(+)-Tartrate) crystallization->mother_liquor liberation Liberation of Free Amine less_soluble->liberation final_amine (R)-1-(2,5-Difluorophenyl)ethanamine liberation->final_amine

Caption: Workflow for Chiral Resolution.

  • Resolving Agent: Tartaric acid is a readily available and cost-effective chiral resolving agent. Its derivatives, such as (+)-dibenzoyl-D-tartaric acid, can also be used and may offer better separation in some cases.[5][8] The choice of the L-(+) or D-(-) enantiomer of tartaric acid will determine which amine enantiomer crystallizes.

  • Solvent System: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should dissolve both diastereomeric salts at elevated temperatures but allow for the selective crystallization of one diastereomer upon cooling. Alcohols like methanol or ethanol, or mixtures with water, are commonly used.[6]

Materials:

  • Racemic 1-(2,5-Difluorophenyl)ethanamine

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic 1-(2,5-Difluorophenyl)ethanamine in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to optimize crystal size and purity. For further crystallization, the flask can be placed in a refrigerator.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a solution of sodium hydroxide until the pH is strongly basic (pH > 12). This will liberate the free (R)-1-(2,5-Difluorophenyl)ethanamine.[5]

  • Extraction: Extract the liberated amine with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2,5-Difluorophenyl)ethanamine.

Part 2: Purification of this compound

The final step is the conversion of the chiral amine to its hydrochloride salt, which is often more stable and easier to handle as a solid. This step also serves as a final purification through crystallization.

cluster_purification Purification Workflow crude_amine Crude (R)-1-(2,5-Difluorophenyl)ethanamine salt_formation Hydrochloride Salt Formation crude_amine->salt_formation hcl_source Anhydrous HCl Source (e.g., HCl in Isopropanol) hcl_source->salt_formation crude_hcl Crude Hydrochloride Salt salt_formation->crude_hcl recrystallization Recrystallization crude_hcl->recrystallization pure_hcl Pure (R)-1-(2,5-Difluorophenyl)ethanamine HCl recrystallization->pure_hcl

Sources

Derivatization of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Derivatization of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride for Analytical Purposes

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine, often utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its analytical characterization presents two primary challenges: ensuring chemical purity and, critically, quantifying its enantiomeric purity. Direct analysis by standard gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often hindered by the compound's polarity and the inability of achiral systems to distinguish between enantiomers.[1][2] This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound to overcome these analytical hurdles. We will explore two key methodologies:

  • Achiral Derivatization using Trifluoroacetic Anhydride (TFAA) for robust chemical purity and concentration analysis via GC-Mass Spectrometry (GC-MS).

  • Chiral Derivatization using Marfey's Reagent (FDAA) to form diastereomers, enabling the precise determination of enantiomeric excess (% ee) by HPLC with UV detection.

The Imperative for Derivatization: From Enantiomers to Analyzable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation on standard chromatographic columns impossible.[1][3] The core principle of chiral derivatization is to react the enantiomeric mixture with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA).[1][3] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated and quantified using conventional achiral chromatography.[1][4]

Beyond chiral analysis, derivatization serves to improve the overall chromatographic behavior of polar molecules like primary amines. The process replaces the active, polar hydrogen on the amine group with a more stable, less polar functional group.[2][5] This modification increases volatility and thermal stability for GC analysis and can reduce peak tailing and improve resolution in both GC and HPLC.[1][2] Furthermore, specific derivatizing agents can introduce a strong chromophore or fluorophore, significantly enhancing detection sensitivity for techniques like HPLC-UV or fluorescence detection.[1]

G cluster_enantiomers Analyte Mixture cluster_diastereomers Diastereomeric Mixture cluster_analysis Achiral Chromatography R_Amine (R)-Amine RS_Diastereomer (R-S')-Diastereomer R_Amine->RS_Diastereomer Reacts S_Amine (S)-Amine SS_Diastereomer (S-S')-Diastereomer S_Amine->SS_Diastereomer Reacts CDA Pure (S')-CDA (e.g., Marfey's Reagent) Separation Separable Peaks (Different Properties) RS_Diastereomer->Separation Inject SS_Diastereomer->Separation Inject

Diagram 1: Conceptual workflow of chiral derivatization.

Method Selection: Choosing the Right Derivatization Strategy

The optimal derivatization strategy depends on the analytical question being asked: chemical purity or enantiomeric purity. The table below outlines two robust methods tailored for each purpose.

Analytical Goal Chemical Purity & Assay Enantiomeric Purity (% ee)
Technique Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
Principle Forms a stable, volatile N-trifluoroacetyl derivative suitable for GC.[6][7]Forms diastereomeric N-dinitrophenyl derivatives with a strong UV chromophore.[1][8][9]
Key Advantages - High volatility for excellent GC peak shape.[10]- Provides structural confirmation via MS fragmentation.- Rapid reaction.[6]- High UV absorbance (340 nm) for excellent sensitivity.[11]- Robust separation of diastereomers on standard C18 columns.[11]- Mild reaction conditions.[1]
Considerations - TFAA is moisture-sensitive; requires anhydrous conditions.[6]- Acidic byproducts may need to be neutralized or removed.[6][7]- Reaction must go to completion to avoid kinetic resolution errors.[12]- Requires accurate weighing of both sample and reagent.

Protocol 1: Achiral Purity by GC-MS via TFAA Derivatization

This protocol is designed to confirm the identity and determine the chemical purity of (R)-1-(2,5-Difluorophenyl)ethanamine by converting it into a volatile derivative for GC-MS analysis.

G start Start: Amine HCl Salt step1 Dissolve in Solvent (e.g., Ethyl Acetate) start->step1 step2 Add Base (e.g., TEA) to free amine step1->step2 step3 Add TFAA Reagent step2->step3 step4 Heat Reaction (60-70°C, 20 min) step3->step4 step5 Cool to Room Temp step4->step5 step6 Evaporate to Dryness (under gentle N2 stream) step5->step6 step7 Reconstitute in Solvent step6->step7 end Inject into GC-MS step7->end

Diagram 2: Workflow for TFAA derivatization.
Materials & Reagents
  • This compound sample

  • Trifluoroacetic Anhydride (TFAA), ≥99% purity

  • Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

  • Triethylamine (TEA), ≥99% purity

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

  • GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent)

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a reaction vial.

  • Free Base Formation: Add 500 µL of anhydrous ethyl acetate to the vial. Add 5 µL of triethylamine (TEA) to neutralize the hydrochloride salt and liberate the free amine. Vortex briefly. The TEA acts as an acid scavenger for both the HCl salt and the trifluoroacetic acid byproduct formed during the reaction.[10]

  • Reagent Addition: Add 50 µL of TFAA to the vial.[6] Cap the vial tightly immediately. Causality: TFAA is highly reactive and readily acylates the primary amine, replacing the amine hydrogens with a trifluoroacetyl group, which drastically increases volatility.[2][7]

  • Reaction: Place the vial in a heating block set to 65°C for 20 minutes.[6] This ensures the reaction proceeds to completion.

  • Solvent Removal: After cooling to room temperature, uncap the vial and gently evaporate the solvent and excess reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of ethyl acetate. Vortex to ensure the derivative is fully dissolved.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Suggested GC-MS Parameters
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Inlet: Split mode (e.g., 50:1), 250°C

  • Carrier Gas: Helium, constant flow ~1.2 mL/min

  • Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • MS Source: 230°C

  • Scan Range: 40-450 amu

Protocol 2: Enantiomeric Purity by HPLC-UV via Marfey's Reagent

This protocol enables the determination of enantiomeric excess by reacting the amine with the L-enantiomer of Marfey's reagent to form diastereomers that can be separated on a standard C18 HPLC column.

G start Start: Amine HCl Salt step1 Dissolve Amine in Acetone/Water start->step1 step2 Add NaHCO3 Buffer (pH ~8.5) step1->step2 step3 Add Marfey's Reagent (in Acetone) step2->step3 step4 Heat Reaction (40°C, 1 hour) step3->step4 step5 Cool to Room Temp step4->step5 step6 Quench with 1N HCl step5->step6 step7 Dilute with Mobile Phase step6->step7 end Inject into HPLC-UV step7->end

Diagram 3: Workflow for Marfey's Reagent derivatization.
Materials & Reagents
  • This compound sample

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone (HPLC grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 1N solution

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • HPLC system with UV detector and a C18 column

Step-by-Step Protocol
  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in water.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone (~10 mg in 1 mL). This should be prepared fresh.

  • Reaction Setup: In a 2 mL vial, combine:

    • 100 µL of the amine sample solution.

    • 200 µL of 1M Sodium Bicarbonate solution. This creates the mild alkaline conditions necessary for the reaction.[1]

    • 400 µL of the Marfey's reagent solution. Causality: The nucleophilic primary amine attacks the electron-deficient fluorobenzene ring of Marfey's reagent, displacing the fluoride ion in a nucleophilic aromatic substitution reaction.[8][9] A molar excess of the reagent ensures the reaction goes to completion.[11]

  • Reaction: Cap the vial and heat at 40°C for 60-90 minutes in a heating block.[11]

  • Quenching: After cooling to room temperature, add 100 µL of 1N HCl to quench the reaction by neutralizing the excess bicarbonate.

  • Final Preparation: Dilute the reaction mixture with the initial mobile phase (e.g., 1:1 with 70:30 Water/ACN) to a final volume of ~2 mL. Filter through a 0.45 µm syringe filter if necessary.

  • Analysis: Inject 10 µL onto the HPLC system.

Suggested HPLC-UV Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Expected Elution: Typically, the diastereomer formed from the D-amine (in this case, the S-enantiomer impurity) elutes before the L-L diastereomer (formed from the R-amine).[11] This should be confirmed with a standard of the S-enantiomer if available.

Data Interpretation

  • For Protocol 1 (GC-MS): The primary peak in the total ion chromatogram should correspond to the N-trifluoroacetyl derivative of the amine. The mass spectrum will provide definitive identification. Purity is calculated by area percent, excluding solvent and reagent peaks.

  • For Protocol 2 (HPLC-UV): Two peaks corresponding to the two diastereomers may be observed. The main peak will be the derivative of the (R)-amine, and a smaller, earlier-eluting peak will correspond to the (S)-amine impurity.

    • Enantiomeric Excess (% ee) Calculation: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 Where Area_R is the peak area of the (R)-amine derivative and Area_S is the peak area of the (S)-amine derivative.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Allen, D. A., Tomaso, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Higashi, Y., & Fukushima, T. (2006). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride.
  • Bhushan, R. (n.d.). Marfey's reagent for chiral amino acid analysis: a review. PubMed.
  • Canonica, L., et al. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015-20.
  • DeRoco, J. A. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • University of Wisconsin-Madison. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Sigma-Aldrich. (n.d.). Marfey's reagent for chiral amino acid analysis: a review.
  • Gîrleanu, M., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • The Retort. (2012). Mosher's Acid.
  • Opekar, S., et al. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • De Witte, B., et al. (2020).
  • Opekar, S., et al. (2021).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
  • Supelco. (n.d.).
  • Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Sun, X. X., et al. (2001). Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure.
  • Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.
  • Wong, F. F., et al. (2007). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Aapptec Peptides. (n.d.). Determining Chiral Purity of Amino Acids.
  • Asafu-Adjaye, E. B. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Bhushan, R. (n.d.). Chiral Separations Using Marfey's Reagent. Taylor & Francis eBooks.
  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • YouTube. (2023). How I Used Mosher Esters in my PhD.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Synthonix. (n.d.). This compound.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Guidechem. (n.d.). (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.
  • PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine HCl

Welcome to the technical support guide for the synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This critical chiral amine is a widely used building block in the pharmaceutical industry. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Overview of the Primary Synthetic Route: Asymmetric Reductive Amination

The most common and efficient method for synthesizing (R)-1-(2,5-Difluorophenyl)ethanamine is the asymmetric reductive amination of 2',5'-difluoroacetophenone. This process typically involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced using a chiral catalyst and a reducing agent.

ketone 2',5'-Difluoroacetophenone imine Prochiral Imine (Intermediate) ketone->imine Condensation ammonia Ammonia Source (e.g., NH4OAc, NH3) ammonia->imine product (R)-1-(2,5-Difluorophenyl)ethanamine imine->product Asymmetric Reduction catalyst Chiral Catalyst + Reducing Agent (e.g., H2, Formic Acid) catalyst->product hcl_salt (R)-1-(2,5-Difluorophenyl)ethanamine HCl product->hcl_salt HCl Salt Formation

Caption: General workflow for the asymmetric reductive amination synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems researchers may encounter during the synthesis.

Q1: Why is my reaction yield consistently low?

A low isolated yield can stem from multiple factors, ranging from incomplete conversion to product loss during work-up.

cluster_causes Potential Causes cluster_solutions Diagnostic Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 cause4 Catalyst Inactivity start->cause4 sol1 Monitor reaction by TLC/GC/LCMS. Optimize T, P, time. cause1->sol1 sol2 Identify byproducts (e.g., alcohol). Adjust reducing agent. cause2->sol2 sol3 Optimize extraction pH. Minimize transfers. cause3->sol3 sol4 Check catalyst loading/quality. Ensure inert atmosphere. cause4->sol4

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have reached completion due to suboptimal conditions (temperature, pressure, time) or equilibrium limitations. The formation of the imine from the ketone and ammonia source is often a reversible process.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography (GC/LC) to monitor the disappearance of the starting ketone.

    • Le Chatelier's Principle: To drive the imine formation, remove the water byproduct using a Dean-Stark apparatus or molecular sieves. Alternatively, use a large excess of the ammonia source.[1]

    • Optimize Conditions: Systematically vary the temperature and reaction time. For hydrogenations, ensure the pressure is adequate and maintained.

Potential Cause 2: Formation of Side-Products

  • Explanation: A common side-product is the corresponding alcohol, 1-(2,5-difluorophenyl)ethanol, formed by the direct reduction of the starting ketone. This occurs if the reducing agent is too reactive or if the imine formation is slow.

  • Solution:

    • Choice of Reducing Agent: If using a metal hydride, consider a milder agent. In transfer hydrogenation (e.g., using formic acid/triethylamine), the reduction of the ketone is generally less favorable than the reduction of the imine.

    • Biocatalysis Considerations: When using enzymes like reductive aminases (RedAms), ketone reduction to the alcohol can be a competing promiscuous reaction.[2] Screening different enzymes or adjusting the pH can favor the amination pathway.

Potential Cause 3: Product Loss During Work-up

  • Explanation: The product amine is basic and can have significant solubility in the aqueous phase, especially at low pH. Emulsion formation during extraction can also trap the product.

  • Solution:

    • Optimize Extraction pH: Before extraction with an organic solvent, basify the aqueous layer to a pH > 10 to ensure the amine is in its free base form, which is less water-soluble.

    • Salting Out: Add sodium chloride to the aqueous layer to decrease the amine's solubility and improve extraction efficiency.

    • Back-Extraction: After the initial extraction, the product can be purified by extracting the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be re-basified and the pure amine re-extracted.

Q2: How can I improve the enantiomeric excess (ee%) of my product?

Low stereoselectivity is a critical issue that directly impacts the quality of the final active pharmaceutical ingredient (API).

Potential Cause 1: Suboptimal Catalyst or Ligand

  • Explanation: The choice of the chiral catalyst or ligand is the single most important factor for achieving high enantioselectivity in asymmetric hydrogenation.[3][4]

  • Solution:

    • Catalyst Screening: Perform a screening of different chiral catalysts and ligands. Iridium and Rhodium-based catalysts with chiral phosphine ligands are common choices for this type of transformation.

    • Solvent Effects: The polarity of the solvent can influence the catalyst's conformation and, therefore, its stereoselectivity. Screen solvents like methanol, ethanol, dichloromethane, and toluene.

Potential Cause 2: Racemization

  • Explanation: Although less common under standard reductive amination conditions, the product could potentially racemize if exposed to harsh pH or high temperatures for extended periods, especially if impurities are present.

  • Solution:

    • Mild Conditions: Ensure the reaction and work-up are performed under the mildest possible conditions.

    • Prompt Isolation: Isolate the product promptly after the reaction is complete.

Table 1: Comparison of Catalytic Systems for Asymmetric Amination

Catalyst SystemTypical Reducing AgentCommon SolventsExpected ee% RangeReference
Ir-Based (e.g., with f-Binaphane ligand)H₂ or HCOOH/NEt₃CH₂Cl₂, Toluene85 - 95%[3]
Rh-Based (e.g., with chiral diphosphine)H₂Methanol, Ethanol>90%[4]
Biocatalytic (Reductive Aminase)NADPH (with regeneration)Aqueous Buffer / Co-solvent85 - 99%[2]
Q3: I am having trouble forming a stable, crystalline hydrochloride salt. What could be the issue?

The formation of a solid, filterable hydrochloride salt is crucial for isolation and purification.

Potential Cause 1: Residual Water or Solvent

  • Explanation: The presence of water or certain organic solvents can inhibit crystallization, leading to the formation of an oil or a sticky solid.

  • Solution:

    • Anhydrous Conditions: Ensure the free-base amine solution is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before adding the HCl source.

    • Choice of HCl Source: Use a solution of HCl in an anhydrous solvent like isopropanol (IPA), diethyl ether, or dioxane. Gaseous HCl can also be bubbled through the solution.

    • Solvent for Precipitation: The choice of solvent is critical. A solvent in which the free base is soluble but the HCl salt is insoluble is ideal. Isopropanol, ethyl acetate, or MTBE are common choices.

Potential Cause 2: Impurities

  • Explanation: Impurities can act as crystal growth inhibitors. Oily byproducts can prevent the formation of a well-defined crystal lattice.

  • Solution:

    • Purify the Free Base: If direct salt formation from the crude product fails, consider purifying the free base first via column chromatography or distillation.

    • Trituration/Recrystallization: If an impure solid is obtained, it can often be purified by trituration (slurrying in a solvent where the impurity is soluble but the product is not) or by recrystallization from a suitable solvent system (e.g., IPA/heptane).

Detailed Experimental Protocols

Protocol 1: Asymmetric Reductive Amination

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Reactor Setup: To a dried reaction vessel under an inert atmosphere (N₂ or Ar), add 2',5'-difluoroacetophenone (1.0 eq).

  • Ammonia Source: Add ammonium acetate (5-10 eq) and methanol (10 vol).

  • Imine Formation: Stir the mixture at 40-50 °C for 2-4 hours. Monitor the conversion of the ketone by GC or TLC.

  • Catalyst Addition: Cool the mixture to room temperature. In a separate glovebox, prepare a solution of the chiral catalyst (e.g., an Iridium-based catalyst, 0.01-0.1 mol%). Add the catalyst solution to the reaction mixture.

  • Reduction: Pressurize the vessel with hydrogen gas (5-10 bar) or add the transfer hydrogenation agent (e.g., formic acid/triethylamine mixture).

  • Reaction: Stir at the optimized temperature (e.g., 30-40 °C) until the imine is fully consumed (typically 12-24 hours).

  • Work-up:

    • Depressurize the reactor and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Add water and ethyl acetate. Basify the aqueous layer with 2M NaOH to pH > 10.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (R)-1-(2,5-Difluorophenyl)ethanamine free base.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude amine free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in isopropanol (e.g., 2M solution, 1.05 eq) dropwise with stirring.

  • Crystallization: The hydrochloride salt should precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold solvent (the same one used for precipitation) and then with a non-polar solvent like heptane or diethyl ether to aid drying. Dry the product under vacuum.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the critical quality attributes (CQAs) for this intermediate?

    • The most critical attributes are chemical purity (typically >98%), enantiomeric purity (ee% > 99%), and the absence of specific impurities like the starting ketone or the corresponding alcohol.

  • FAQ 2: Are there alternative synthetic routes?

    • Yes, other methods include the resolution of the racemic amine or the use of chiral auxiliaries. However, asymmetric reductive amination is often the most direct and atom-economical approach for industrial applications.[5] Biocatalytic methods using transaminases or reductive aminases are also gaining prominence as green alternatives.[2][5]

  • FAQ 3: What are the main safety considerations?

    • Hydrogenation: Reactions involving hydrogen gas are highly flammable and potentially explosive. Use appropriate high-pressure equipment and ensure a well-ventilated area.

    • Reagents: 2',5'-Difluoroacetophenone is an irritant. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • White Rose Research Online. Asymmetric Synthesis of Primary and Secondary β-Fluoro- arylamines using Reductive Aminases from Fungi. Available from: [Link]

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. Available from: [Link]

  • Synthonix. This compound. Available from: [Link]

  • National Institutes of Health (NIH). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Royal Society of Chemistry. Enzymatic strategies for asymmetric synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • Chinese Chemical Society. Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Available from: [Link]

  • Sohu. Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. Available from: [Link]

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Technical Support Center: Recrystallization of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine hydrochloride. Here, we address common issues encountered during its recrystallization, providing in-depth, experience-based troubleshooting advice to enhance the purity and yield of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is "oiling out" during cooling instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" is a common issue in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solute is highly insoluble in the solvent at the elevated temperature, or when the solution is cooled too rapidly.

Causality: The difluorophenyl group in your compound contributes to its hydrophobicity, while the amine hydrochloride group provides polarity. This balance can make solvent selection tricky. Oiling out suggests that the solute's solubility decreases so rapidly upon cooling that the molecules don't have enough time to orient themselves into a crystal lattice.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount for successful crystallization. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, you can then move it to a refrigerator and subsequently a freezer to maximize yield.

  • Use a Different Solvent or Solvent System: Your current solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] Experiment with solvent systems where the compound has moderate solubility at high temperatures.

  • Add a Co-solvent: If a single solvent isn't working, a binary solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a small amount of the "good" solvent back until the solution is clear again, and then allow it to cool slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.

Q2: After recrystallization, the purity of my this compound has not significantly improved. What are the likely reasons?

A2: Low purity post-recrystallization often points to the presence of impurities with similar solubility profiles to your target compound or issues with the recrystallization technique itself.

Causality: Impurities can co-crystallize with your product if their solubility in the chosen solvent is similar. Additionally, if the cooling is too rapid, impurities can become trapped within the crystal lattice.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal solvent will dissolve your compound at high temperatures while leaving the impurities either insoluble (for hot filtration) or fully dissolved at low temperatures (remaining in the mother liquor).

  • Perform a Hot Filtration: If you observe insoluble impurities in your hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them before allowing the solution to cool.

  • Wash the Crystals Properly: After filtering your recrystallized product, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Consider a Second Recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.

  • Characterize the Impurity: If possible, try to identify the main impurity. This information can guide you in selecting a solvent that will better separate it from your desired product.

Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. Can you provide some guidance?

A3: Selecting the right solvent is a critical step and often requires some experimentation.[2] The goal is to find a solvent that dissolves the compound when hot but not when cold.

Solvent Selection Protocol:

  • Start with Small-Scale Tests: Place a small amount of your crude compound (around 10-20 mg) into several test tubes.

  • Test a Range of Solvents: Add a few drops of a single solvent to each test tube at room temperature. A good candidate will not dissolve the compound at this stage. Common solvents to try include:

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Ethers: Diethyl ether (use with caution due to high volatility and flammability)

    • Hydrocarbons: Toluene, Hexanes (the latter may be a poor solvent)

    • Water: Given the hydrochloride salt, aqueous solutions or alcohol/water mixtures are worth exploring.[2]

  • Heat the Promising Candidates: Gently heat the test tubes containing undissolved solids. A good solvent will dissolve the compound upon heating.

  • Cool the Solutions: Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

  • Consider Binary Solvent Systems: If no single solvent is ideal, try binary mixtures. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is poorly soluble until the solution becomes cloudy.

Table of Common Recrystallization Solvents and Their Properties:

SolventBoiling Point (°C)PolarityNotes
Water100HighMay be a good solvent for the hydrochloride salt, but can be difficult to remove.[2]
Ethanol78HighOften a good choice for polar compounds.
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82MediumA common and effective recrystallization solvent.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Acetone56MediumA versatile solvent, but its low boiling point can be a disadvantage.
Toluene111LowMay be suitable if the free base is present as an impurity.
Hexanes69LowLikely a poor solvent, but could be used as an anti-solvent in a binary system.

Experimental Workflow & Visualization

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Formation: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Troubleshooting Flowchart

TroubleshootingRecrystallization start Start Recrystallization oiling_out Does the compound 'oil out'? start->oiling_out no_crystals Do crystals fail to form? oiling_out->no_crystals No slow_cooling Slow down the cooling rate. oiling_out->slow_cooling Yes low_purity Is the purity low after recrystallization? no_crystals->low_purity No scratch_flask Scratch the inside of the flask. no_crystals->scratch_flask Yes hot_filtration Perform hot filtration to remove insoluble impurities. low_purity->hot_filtration Yes end Pure Crystals Obtained low_purity->end No change_solvent Try a different solvent or a binary system. slow_cooling->change_solvent change_solvent->start seed_crystals Add seed crystals. scratch_flask->seed_crystals seed_crystals->change_solvent wash_crystals Wash crystals with cold solvent. hot_filtration->wash_crystals second_recrystallization Perform a second recrystallization. wash_crystals->second_recrystallization second_recrystallization->start

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

  • Synthonix. This compound. [Link]

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]

  • Reddit. r/Chempros - Recrystallization Issues. [Link]

  • In Stock 1-(2,3-difluorophenyl)ethanamine Hydrochloride Buy Now. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • YouTube. Recrystallization. [Link]

Sources

Technical Support Center: Purification of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this critical chiral building block. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during its purification.

I. Understanding the Molecule and Its Common Impurities

This compound is a chiral amine frequently synthesized via the reductive amination of 2,5-difluoroacetophenone. The purity of the final hydrochloride salt is paramount for its use in pharmaceutical applications. Impurities can arise from various sources, including unreacted starting materials, byproducts of the reaction, and the presence of the undesired (S)-enantiomer.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Assuming a typical reductive amination pathway from 2,5-difluoroacetophenone, you should anticipate the following potential impurities:

  • Unreacted Starting Material: 2,5-Difluoroacetophenone.[1]

  • Intermediate Impurity: The imine intermediate formed between 2,5-difluoroacetophenone and the ammonia source.

  • Over-alkylation Products: Secondary amines formed by the reaction of the desired primary amine with another molecule of the starting ketone.

  • Reducing Agent Byproducts: Residuals from reagents like sodium borohydride or sodium cyanoborohydride.[2][3][4]

  • The Undesired (S)-enantiomer: The opposite enantiomer, (S)-1-(2,5-difluorophenyl)ethanamine.

  • Solvent Residues: Residual solvents from the reaction and workup.

II. Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids. However, finding the optimal solvent system can be challenging.

Q2: My this compound is not crystallizing, or it's "oiling out." What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a suboptimal solvent system or the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. For amine hydrochlorides, which are salts, polar protic solvents or mixtures are often a good starting point. Experiment with different solvent systems. A common strategy is to dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

  • Purity of the Crude Material: A high impurity load can prevent crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove non-basic impurities.

  • Cooling Rate: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature and then in a refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

Solvent SystemRationale
Isopropanol/WaterIsopropanol is a good solvent for many organic salts, and water can be used as an anti-solvent.
Ethanol/Diethyl EtherEthanol solubilizes the salt, and the addition of diethyl ether reduces the polarity, inducing precipitation.
Methanol/Methyl tert-butyl ether (MTBE)Similar to the ethanol/ether system, offering a different polarity range.[5]
AcetonitrileA polar aprotic solvent that can be effective for the recrystallization of some amine hydrochlorides.

Experimental Protocol: General Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., isopropanol).

  • While the solution is still warm, slowly add a "poor" solvent (e.g., water or diethyl ether) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

dot

G cluster_start Start: Crude Product cluster_dissolve Dissolution cluster_precipitate Precipitation cluster_crystallize Crystallization cluster_isolate Isolation cluster_end End: Pure Product start Crude (R)-1-(2,5-Difluorophenyl)ethanamine HCl dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_anti Add 'poor' solvent until turbidity dissolve->add_anti re_dissolve Add 'good' solvent to clarify add_anti->re_dissolve cool Slow cooling re_dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization Workflow

B. Chiral Purity Issues

The presence of the undesired (S)-enantiomer is a common problem in chiral synthesis.

Q3: My product has low enantiomeric excess (ee). How can I improve the chiral purity?

Low enantiomeric excess indicates contamination with the (S)-enantiomer. The most effective method for separating enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent.[6][7][8]

The Principle of Diastereomeric Resolution:

  • The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent).

  • This reaction forms a pair of diastereomeric salts.

  • Diastereomers have different physical properties, including solubility.

  • The less soluble diastereomeric salt will preferentially crystallize from the solution.

  • The crystallized salt is isolated, and the chiral resolving agent is removed to yield the desired enantiomer of the amine.

Common Chiral Resolving Agents for Amines:

  • L-(+)-Tartaric acid or D-(-)-Tartaric acid[9]

  • Derivatives of tartaric acid

  • (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

  • (1R)-(-)-10-Camphorsulfonic acid or (1S)-(+)-10-Camphorsulfonic acid

Experimental Protocol: Diastereomeric Salt Resolution with L-Tartaric Acid

  • Salt Formation: Dissolve the racemic 1-(2,5-difluorophenyl)ethanamine (as the free base) in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of L-(+)-tartaric acid dissolved in the same solvent.

  • Crystallization: Allow the solution to stand at room temperature. The diastereomeric salt of the (R)-amine with L-tartaric acid should preferentially crystallize. Cooling may be necessary to improve the yield.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic.

  • Extraction: Extract the free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Conversion to Hydrochloride Salt: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether to precipitate the this compound.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

dot

G cluster_start Start: Racemic Mixture cluster_resolution Diastereomeric Salt Formation cluster_separation Separation and Liberation cluster_end Final Product start Racemic Amine Free Base add_acid Add Chiral Acid (e.g., L-Tartaric Acid) start->add_acid crystallize Preferential Crystallization of one Diastereomer add_acid->crystallize filter Filter Diastereomeric Salt crystallize->filter liberate Liberate Free Amine with Base filter->liberate extract Extract Free Amine liberate->extract hcl_salt Form HCl Salt extract->hcl_salt end Enantiomerically Pure (R)-Amine HCl hcl_salt->end

Caption: Chiral Resolution Workflow

III. Analytical Methods for Purity Assessment

Accurate assessment of chemical and chiral purity is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Q4: How can I determine the chemical and enantiomeric purity of my final product?

You will need two distinct HPLC methods: one for chemical purity (reverse-phase HPLC) and one for enantiomeric purity (chiral HPLC).

A. Chemical Purity (Reverse-Phase HPLC)

This method separates the desired compound from non-chiral impurities.

Typical Reverse-Phase HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temp. 25 °C
B. Enantiomeric Purity (Chiral HPLC)

This method separates the (R)- and (S)-enantiomers.

Typical Chiral HPLC Conditions:

ParameterCondition
Column A chiral stationary phase (CSP), often polysaccharide-based (e.g., Chiralpak® AD-H or similar).[10]
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.[11]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Column Temp. 25 °C

Note: The exact mobile phase composition will need to be optimized for your specific chiral column to achieve baseline separation of the enantiomers.

IV. Frequently Asked Questions (FAQs)

Q5: Can I purify the hydrochloride salt directly without converting it to the free base?

Yes, for removing non-basic impurities, you can often recrystallize the hydrochloride salt directly. However, for chiral resolution using a chiral acid, you must first convert the hydrochloride salt to the free amine. This is because the amine needs to be a free base to react with the chiral resolving acid.

Q6: I see a byproduct in my crude product that I can't identify. What could it be?

If you have exhausted the list of common impurities, consider the possibility of byproducts from side reactions. For example, if sodium cyanoborohydride was used as the reducing agent, nitrile-containing byproducts are possible.[2] Mass spectrometry (LC-MS or GC-MS) is an excellent tool for identifying unknown impurities.

Q7: My final product is a sticky solid or an oil. What is the likely cause?

A non-crystalline final product is often indicative of residual solvent or the presence of impurities that disrupt the crystal lattice. Ensure your product is thoroughly dried under vacuum. If it remains non-crystalline, further purification by recrystallization or chromatography may be necessary.

V. References

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Synthonix. This compound - [D49635].

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine.

  • The Royal Society of Chemistry. (2014). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • Royal Society of Chemistry. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem.

  • PubMed. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis.

  • National Institutes of Health. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC.

  • Royal Society of Chemistry. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances.

  • BenchChem. A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine.

  • ResearchGate. (2018). Direct reductive amination of various acetophenone analogues with N-methylaniline.

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane.

  • ResearchGate. (2019). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts.

  • International Journal of Pharmaceutical Sciences and Research. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide.

  • Merck Millipore. Complete Monograph Methods.

  • PubChem. 1-(2,5-Difluorophenyl)ethan-1-one.

  • BenchChem. Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.

  • Wikipedia. Reductive amination.

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

  • National Institutes of Health. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Troubleshooting Diastereomeric Resolution with (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral resolutions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of enantiomers using (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride as a resolving agent.

The separation of enantiomers via diastereomeric salt formation is a robust and scalable technique, but its success hinges on the precise control of several experimental parameters.[1][2] This resource provides in-depth, field-proven insights to help you overcome common challenges and achieve high-purity separations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an enantiomerically pure amine. In a process called classical or diastereomeric resolution, this chiral base is reacted with a racemic mixture of an acidic compound (most commonly a carboxylic acid).[3] This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, melting points, and crystal structures.[4][5] This difference allows one diastereomer to be selectively crystallized from a suitable solvent, thus separating it from the other, which remains in the mother liquor.[1]

Q2: What types of compounds are best resolved with this agent?

This resolving agent is primarily used for the resolution of racemic carboxylic acids. The acidic proton of the carboxyl group readily reacts with the basic amine to form a salt. However, it may also be effective for other acidic compounds, such as sulfonic acids or phenols, provided they are acidic enough to form a stable salt and the resulting diastereomers exhibit differential solubility.

Q3: After separating the diastereomeric salt, how do I recover my target enantiomer?

Once a diastereomeric salt has been isolated and purified (often by recrystallization), the target enantiomer must be liberated. This is typically achieved by breaking the ionic bond of the salt.[6] For a salt formed between your acidic compound and the amine resolving agent, this involves:

  • Dissolving the purified salt in a suitable solvent (often water or a water/organic mixture).

  • Adding a strong base (e.g., NaOH, KOH) to neutralize the amine hydrochloride and deprotonate the resolving agent, making it a free base.

  • Adding a strong acid (e.g., HCl) to protonate your carboxylate, regenerating the free carboxylic acid.

  • Extracting your liberated, enantiomerically enriched acid into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6] The resolving agent can often be recovered from the aqueous layer for reuse.

Section 2: Core Troubleshooting Guide

This section addresses the most common issues encountered during diastereomeric resolution in a practical question-and-answer format.

Problem Area: Crystallization Failure or Oiling Out

Q: My diastereomeric salts are not crystallizing, or they are forming an oil instead of a solid. What should I do?

This is one of the most frequent challenges and is almost always linked to the solvent system or concentration.[7]

Causality & Explanation: Crystallization requires reaching a state of supersaturation where the solute (the diastereomeric salt) is at a higher concentration than its equilibrium solubility.[8] If the solvent is too effective at dissolving both diastereomers, neither will crystallize. "Oiling out" occurs when the salt's concentration exceeds its solubility limit, but the conditions are not favorable for forming an ordered crystal lattice, often because the temperature is above the salt's melting point or the solution is too concentrated.[7]

Troubleshooting Steps:

  • Concentrate the Solution: The most straightforward first step is to carefully remove some of the solvent under reduced pressure to increase the concentration and induce supersaturation.[7]

  • Systematic Solvent Screening: The choice of solvent is the most critical parameter.[8][9] The ideal solvent will have a large solubility difference between the two diastereomeric salts.

    • Action: Conduct a small-scale screen using a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).[9]

    • Pro-Tip: Also screen solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane). An "anti-solvent" (in which the salts are poorly soluble) can be added dropwise to a solution of the salts to induce precipitation.[7]

  • Induce Nucleation: Sometimes, a supersaturated solution is stable because the initial energy barrier for crystal formation (nucleation) is too high.

    • Action: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.

    • Action: If you have a small amount of the desired pure diastereomeric salt, add a single "seed" crystal to the supersaturated solution. This provides a template for crystal growth.

  • Modify the Temperature: Lowering the temperature reduces solubility and can promote crystallization. If you are already at low temperatures, try a slower cooling profile. A rapid temperature drop can cause the product to "crash out" as an oil or an amorphous solid with low purity.[8]

Solvent Type Examples General Application
Protic Solvents Methanol, Ethanol, Isopropanol, WaterGood for dissolving salts; often used in mixtures to fine-tune polarity.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateOffer different selectivities; good starting points for screening.[10]
Aprotic Nonpolar Toluene, Heptane, HexaneOften used as anti-solvents to decrease solubility and force crystallization.

Table 1: Common solvents for screening in diastereomeric resolutions.

Problem Area: Low Diastereomeric Purity (d.e.)

Q: I have isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the selectivity?

Low d.e. means that the undesired diastereomer is co-crystallizing with the desired one. This indicates poor selectivity in the crystallization step.

Causality & Explanation: The goal of fractional crystallization is to exploit the solubility difference between the two diastereomers. If this difference is small in the chosen solvent, or if the crystallization is performed too quickly, both salts will precipitate, leading to low purity.[11]

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for improving purity. Dissolve the isolated, low-d.e. solid in the minimum amount of hot solvent and allow it to cool slowly again. The solid that forms will be enriched in the less soluble diastereomer. This process can be repeated until a constant diastereomeric purity is achieved.[6]

  • Optimize the Solvent: As with crystallization failure, the solvent is key. A different solvent may offer a much larger solubility difference between the diastereomers. Re-run your solvent screen, but this time, analyze the purity of the resulting solid from each solvent.[7][9]

  • Slow Down the Cooling Rate: Rapid cooling drives the system far from equilibrium, trapping the more soluble diastereomer in the crystal lattice.

    • Action: Allow the heated solution to cool to room temperature on the benchtop overnight, then transfer it to a 4°C refrigerator. A programmable cooling bath can provide even greater control.

  • Adjust Stoichiometry: While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can be beneficial.[8] This ensures that there is an excess of the racemic acid, which can sometimes increase the selectivity of the crystallization for the desired salt, albeit at the cost of theoretical yield in a single step.

Problem Area: Low Yield

Q: The purity of my salt is high, but the yield is unacceptably low. How can I recover more material?

Causality & Explanation: Low yield with high purity suggests that a significant amount of the desired, less-soluble diastereomer is remaining in the mother liquor. This can happen if the "less-soluble" salt is still quite soluble in the chosen solvent, or if crystallization is incomplete.

Troubleshooting Steps:

  • Cool to a Lower Temperature: Further decrease the final crystallization temperature (e.g., from 4°C to -20°C) to reduce the solubility of the desired salt and encourage further precipitation.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, take the remaining solution (the mother liquor) and concentrate it by removing some solvent. Cool this concentrated solution to obtain a second crop of crystals. Note: this second crop will likely be lower in purity and may require recrystallization.

  • Change the Solvent System: A solvent system in which the desired salt has lower absolute solubility will improve the yield. This may require screening for new solvents or adjusting the ratio of a solvent/anti-solvent mixture.[12]

  • Recycle the Undesired Enantiomer: The ultimate strategy for maximizing yield is to recover the undesired enantiomer from the mother liquor, racemize it (convert it back to a 50:50 mixture), and then re-subject it to the resolution process.[13] This is known as a Resolution-Racemization-Recycle strategy and can theoretically approach a 100% yield.[13]

Section 3: Protocols and Methodologies

Protocol 3.1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: In a suitable flask, dissolve the racemic acid (1.0 eq.) in the chosen solvent with gentle heating. In a separate container, dissolve this compound (1.0 eq.) in the same solvent. Note: It may be necessary to first free-base the amine hydrochloride with an equivalent of a base like NaOH and extract it before the salt formation step.

  • Combine: Add the resolving agent solution to the racemic acid solution. Stir and heat until all solids are dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding or further slow cooling to 4°C.

  • Isolation: Isolate the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and diastereomeric purity of the isolated salt (see Protocol 3.2).

Protocol 3.2: Analysis of Diastereomeric Purity

The diastereomeric excess (d.e.) of the salt must be determined to assess the success of the resolution. This is typically done indirectly by analyzing the enantiomeric excess (e.e.) of the acid after liberating it from the salt.[14][15]

  • Liberate the Acid: Take a small, representative sample (10-20 mg) of the dried diastereomeric salt. Dissolve it in a small amount of water and add 1M HCl to acidify the solution to pH 1-2.

  • Extract: Extract the liberated acid into an organic solvent like ethyl acetate (3 x 1 mL).

  • Prepare for Analysis: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully evaporate the solvent.

  • Analyze: Dissolve the residue in a suitable mobile phase and analyze it using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[16] The ratio of the two enantiomer peaks will give the enantiomeric excess (e.e.), which is equivalent to the diastereomeric excess (d.e.) of the salt. Chiral Gas Chromatography (GC) or NMR with a chiral shift agent are also alternative analytical methods.[16]

Section 4: Visualization of Workflows

Diagram 1: General Diastereomeric Resolution Workflow

This diagram illustrates the overall process from racemic mixture to a purified enantiomer.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Analysis racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid:R-Amine + S-Acid:R-Amine) racemic_acid->diastereomeric_salts + Resolving Agent + Solvent, Heat resolving_agent (R)-Amine HCl (Resolving Agent) crystallization Fractional Crystallization (Slow Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration solid Solid Crystal (Enriched in one diastereomer, e.g., S-Acid:R-Amine) filtration->solid Less Soluble mother_liquor Mother Liquor (Enriched in other diastereomer, e.g., R-Acid:R-Amine) filtration->mother_liquor More Soluble liberation Liberation (+ Acid/Base) solid->liberation pure_enantiomer Purified Enantiomer (e.g., S-Acid) liberation->pure_enantiomer analysis Purity Analysis (Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Troubleshooting Logic Flow

This diagram provides a decision-making tree for addressing common resolution problems.

G cluster_problems cluster_causes cluster_solutions start Poor Resolution Observed no_xtal Problem: No Crystals / Oiling Out start->no_xtal low_de Problem: Low Purity (d.e.) start->low_de low_yield Problem: Low Yield start->low_yield cause_solvent1 Cause: Incorrect Solvent/ Concentration no_xtal->cause_solvent1 low_de->cause_solvent1 cause_cooling Cause: Cooling Rate Too Fast low_de->cause_cooling cause_stoich Cause: Suboptimal Stoichiometry low_de->cause_stoich cause_solubility Cause: High Solubility of Desired Salt low_yield->cause_solubility sol_screen Action: Solvent Screen & Concentrate cause_solvent1->sol_screen sol_recrystal Action: Recrystallize & Slow Cool cause_cooling->sol_recrystal sol_stoich Action: Adjust Molar Ratio (e.g., 0.5 eq.) cause_stoich->sol_stoich sol_yield Action: Lower Temp & Concentrate Mother Liquor cause_solubility->sol_yield

Caption: Troubleshooting decision tree for poor diastereomeric resolution.

References

  • Fogassy, E., et al. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Separation and Purification. ResearchGate. Retrieved from [Link]

  • Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Myerson, A. S., et al. (2009). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize this critical synthesis. The primary route to this chiral amine is the asymmetric reductive amination of 2',5'-difluoroacetophenone, a process that, while elegant, is sensitive to multiple experimental variables. This document provides in-depth, experience-driven answers to common challenges encountered in the lab.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, practical problems that can arise during the synthesis. Each answer delves into the root chemical cause and provides actionable solutions.

Problem 1: Low Reaction Yield

Question: My reaction yield is disappointingly low, and my primary byproduct is 1-(2,5-difluorophenyl)ethanol. Why is my ketone being reduced, and how can I favor amine formation?

Answer: This is a classic selectivity issue in reductive amination. The root cause is the competition between the reduction of the C=O bond in your starting ketone and the C=N bond of the desired imine intermediate. If the reducing agent is too reactive or if imine formation is slow, significant reduction of the ketone to the corresponding alcohol will occur.[1]

Causality and Strategic Solutions:

  • Reducing Agent Selection is Critical: Standard, highly reactive hydrides like sodium borohydride (NaBH₄) are often too aggressive and will readily reduce the ketone before the imine has a chance to form in sufficient concentration.[2] The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.

    • Recommended Solution: Switch to a more sterically hindered and less reactive hydride agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice for this purpose as it is selective for imines and iminium ions and does not readily reduce ketones.[2][3] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions (pH ~4-5) which favor the formation of the more reactive iminium ion.[4]

  • Drive Imine Formation to Completion: The equilibrium between the ketone/ammonia and the imine/water must be shifted toward the imine.[5] If the concentration of the imine intermediate is low, the competing ketone reduction will dominate.

    • Recommended Solution:

      • Water Removal: Implement measures to remove water as it forms. Using molecular sieves (3Å or 4Å) in the reaction mixture is a common and effective strategy.

      • Stepwise Procedure: Consider a two-step, one-pot approach. First, stir the 2',5'-difluoroacetophenone with the ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol or ethanol for a period to allow for imine formation. Only after the imine has formed (monitor by TLC or GC-MS) should you add the reducing agent.[3]

Reducing AgentSelectivity (Imine vs. Ketone)Typical ConditionsProsCons
H₂ / Chiral Catalyst HighH₂ pressure (0.8-50 bar), various solvents"Green" reductant, high enantioselectivity possibleRequires specialized pressure equipment; catalyst can be expensive
NaBH(OAc)₃ (STAB) HighAnhydrous, non-protic solvents (DCE, THF)[2]Excellent selectivity, mild conditionsMoisture sensitive, higher reagent mass
NaBH₃CN Moderate to HighProtic solvents (MeOH), often with mild acid catalyst[4]Good selectivity for iminium ionsToxic cyanide byproduct; less reactive than STAB
NaBH₄ LowProtic solvents (MeOH, EtOH)Inexpensive, readily availableOften reduces ketones and aldehydes, leading to alcohol byproduct[2]

Question: I'm observing a significant amount of unreacted 2',5'-difluoroacetophenone in my final product mixture. How can I improve conversion?

Answer: Seeing a large amount of unreacted starting material points directly to inefficient imine formation. The condensation of a ketone with an ammonia source to form an imine is a reversible equilibrium reaction.[5][6] To achieve high conversion, this equilibrium must be actively driven towards the product side.

Causality and Strategic Solutions:

  • Le Châtelier's Principle in Action: The reaction produces one equivalent of water for every equivalent of imine formed. The presence of water can hydrolyze the imine back to the starting ketone and amine.

    • Recommended Solution: As mentioned previously, the most effective strategy is the in-situ removal of water using a dehydrating agent like molecular sieves. Alternatively, using a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus can be employed, though this is more common in larger-scale reactions.[1]

  • Amine Source and Concentration: The choice and concentration of the ammonia source are crucial.

    • Recommended Solution: Use a large excess of the ammonia source. Ammonium salts like ammonium acetate or ammonium trifluoroacetate are often used as they can also provide a mild acidic environment that catalyzes imine formation.[7] Using anhydrous ammonia gas is also highly effective but requires specialized handling and equipment.

  • Catalysis of Imine Formation: The reaction is typically catalyzed by mild acid.

    • Recommended Solution: If not using an ammonium salt, a catalytic amount of a weak acid like acetic acid can be added to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the amine.[4][5] Be cautious, as too much acid will fully protonate the amine source, rendering it non-nucleophilic.[4]

G Ketone 2',5'-Difluoroacetophenone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol 1-(2,5-Difluorophenyl)ethanol (Side Product) Ketone->Alcohol Direct Reduction Imine->Ketone + H2O (Hydrolysis) Amine (R)-1-(2,5-Difluorophenyl)ethanamine (Desired Product) Imine->Amine Asymmetric Reduction G cluster_0 Analytical Validation cluster_1 Reagent & Catalyst Integrity cluster_2 Reaction Condition Optimization start Low % ee Observed check_hplc 1. Validate Chiral HPLC/GC Method start->check_hplc hplc_ok Method Validated check_hplc->hplc_ok Pass hplc_bad Method Inaccurate check_hplc->hplc_bad Fail check_reagents 2. Verify Purity of: - Chiral Ligand (>99% ee) - Anhydrous Solvents - Substrate hplc_ok->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok Pass reagents_bad Impurities Found check_reagents->reagents_bad Fail optimize 3. Systematically Screen: - Temperature (try lower) - Catalyst Loading - Solvent - H2 Pressure reagents_ok->optimize optimized Optimal Conditions Found optimize->optimized

Caption: Systematic workflow for diagnosing low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q: What are the critical parameters for the final hydrochloride salt formation and purification?

A: The formation of the hydrochloride salt is a crucial final step for stability and handling.

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of a high-purity HCl source (e.g., HCl in isopropanol or dioxane) to ensure complete protonation.

  • Solvent: The choice of crystallization solvent is critical. A solvent system where the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Common choices include isopropanol (IPA), ethanol, or mixtures like ethyl acetate/heptane.

  • Temperature: Controlled cooling is essential for forming well-defined crystals and avoiding the trapping of impurities. Crash-cooling will lead to smaller, less pure crystals.

  • Purification: Recrystallization of the crude hydrochloride salt from a suitable solvent is the best method to remove process impurities, including the residual alcohol byproduct and the minor (S)-enantiomer.

Q: Which analytical techniques are best for monitoring the reaction and determining % ee?

A: A combination of techniques is recommended for robust analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for monitoring the disappearance of the starting ketone.

  • Yield Determination: Quantitative Nuclear Magnetic Resonance (qNMR) or GC with an internal standard can be used to determine the yield of the free amine after workup.

  • Enantiomeric Excess (% ee) Determination: This is the most critical analysis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. A suitable chiral column (e.g., a polysaccharide-based column like Chiralpak) must be used. It is often necessary to derivatize the amine (e.g., with benzoyl chloride) to improve separation and detection. [7]It is imperative to validate the analytical method by running a racemic sample to ensure both enantiomers are well-resolved. [8]

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination

(Note: This is a general guideline. Specific catalysts, solvents, and conditions must be optimized for the chosen catalytic system.)

  • Reactor Setup: To a clean, oven-dried, and inerted (Argon or Nitrogen) pressure reactor, add the chiral ligand and the metal precursor (e.g., a Ru or Ir complex) in anhydrous, degassed solvent (e.g., THF or Methanol). Stir at room temperature to allow for catalyst formation.

  • Reagent Addition: Add 2',5'-difluoroacetophenone (1.0 eq) and the ammonia source (e.g., ammonium trifluoroacetate, 1.5 eq).

  • Reaction: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar H₂). Heat or cool the reaction to the optimized temperature (e.g., 40 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring by TLC/GC for consumption of the ketone.

  • Workup: Cool the reaction to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the ammonium salt.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-1-(2,5-Difluorophenyl)ethanamine free base.

Protocol 2: Chiral HPLC Method Validation for % ee Determination
  • Prepare a Racemic Standard: Synthesize a small amount of racemic 1-(2,5-difluorophenyl)ethanamine, for instance by reduction of the imine with NaBH₄ without a chiral catalyst.

  • Column and Mobile Phase Selection: Select a suitable chiral column (e.g., Chiralpak AD-H). Screen mobile phases, typically mixtures of hexane/isopropanol or similar, to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks from the racemic standard.

  • Analysis: Dissolve a small sample of your crude or purified product in the mobile phase. Inject onto the HPLC system.

  • Calculation: Integrate the peak areas for both the (R)- and (S)-enantiomers. Calculate the % ee using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

References
  • Title: Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry Source: ResearchGate URL: [Link]

  • Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]

  • Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Reductive Amination Source: GSK Green Chemistry Guide (via Wordpress) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Chiral Resolution Using Difluorophenyl Ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the chiral resolution of compounds using difluorophenyl ethanamine. As a critical process in pharmaceutical development, achieving optimal enantiomeric separation is paramount, as different enantiomers of a drug can exhibit significantly varied pharmacological and toxicological profiles.[1][2][3] This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that arise during the chiral resolution of difluorophenyl ethanamine.

Question: I'm observing poor peak shape (e.g., tailing or fronting) in my HPLC/SFC analysis. What are the likely causes and solutions?

Answer: Poor peak shape is a frequent challenge in chiral chromatography, often pointing to issues with interactions between your analyte and the stationary phase, or a suboptimal mobile phase composition.

Primary Causes and Solutions:

  • Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can strongly interact with the basic amine functionality of difluorophenyl ethanamine, leading to peak tailing.[4]

    • Solution: Introduce a basic modifier to your mobile phase to mask these active silanol sites. Common additives include diethylamine (DEA), triethylamine (TEA), or butylamine, typically at low concentrations of 0.1-0.5%.[2][5][6] It's important to note that prolonged exposure to amine additives can permanently alter the column's chemistry, so dedicating columns for specific methods (e.g., basic, acidic, neutral) is advisable.[6][7]

  • Analyte Ionization State: The degree of ionization of the amine can significantly impact its interaction with the CSP.

    • Solution: The addition of acidic and basic modifiers can control the ionization state of your analyte. For basic compounds like difluorophenyl ethanamine, a combination of a weak acid (like trifluoroacetic acid - TFA) and a weak base (like TEA) can form an ion pair with the analyte, which can enhance chiral recognition and improve peak shape.[5][8][9] A common starting point is a mobile phase containing 0.3% TFA and 0.2% TEA.[5][10]

  • Sample Overload: Injecting a sample that is too concentrated can lead to broad and tailing peaks.[4]

    • Solution: Try reducing the concentration of your sample.

  • Column Contamination: Adsorption of impurities from your sample at the head of the column can degrade performance.

    • Solution: For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) followed by an ethanol rinse may restore performance. For coated columns, flushing with the strongest compatible solvent, often isopropanol, is recommended.[9]

Question: I am not achieving any separation of the enantiomers (a single peak is observed). What steps should I take next?

Answer: A complete lack of separation indicates that the chosen chiral stationary phase and mobile phase system are not suitable for your analyte.

Troubleshooting Steps:

  • Change the Chiral Stationary Phase (CSP): The primary reason for no separation is an inappropriate CSP. A systematic screening of different CSPs is the most effective approach.[4][11]

    • Recommendation: Start with a screening set that includes polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) as they have broad applicability.[4] For primary amines like difluorophenyl ethanamine, cyclofructan-based and crown ether-based CSPs have also shown significant success.[1][4]

  • Vary the Mobile Phase Composition: The composition of the mobile phase plays a crucial role in selectivity.

    • Normal Phase: If you are using a normal phase method (e.g., hexane/isopropanol), try altering the ratio of the polar modifier (alcohol).

    • Polar Organic Mode: This mode, using polar organic solvents like acetonitrile and methanol, can offer different selectivity.[5]

    • Reversed Phase: While less common for this type of compound, it's worth exploring if other modes fail.

  • Adjust Additives: As mentioned previously, acidic and basic additives can significantly influence chiral recognition.[5] Experiment with different additives and their concentrations.

  • Temperature Optimization: Temperature can affect the thermodynamics of the solute-CSP interaction.[6] Both increasing and decreasing the temperature can potentially improve resolution, making it a valuable optimization parameter.[6][12]

Question: My resolution has decreased over time with the same column and method. What could be the cause?

Answer: A decline in column performance is often due to contamination or changes in the stationary phase.

Potential Causes and Solutions:

  • Column Fouling: Accumulation of strongly adsorbed sample components or impurities from the mobile phase can block active sites on the CSP.

    • Solution: Implement a column washing procedure. For polysaccharide-based columns, washing with 100% ethanol or methanol can often remove contaminants.[13] Always ensure your samples are filtered before injection.

  • Stationary Phase Degradation: Using incompatible solvents or operating at extreme pH or temperature can damage the chiral stationary phase.

    • Solution: Always operate within the manufacturer's recommended conditions for the column.[7] Be particularly cautious with coated polysaccharide CSPs, as certain solvents can dissolve the chiral polymer.[9]

  • "Memory Effects" of Additives: The history of a column, especially concerning the use of acidic or basic additives, can significantly impact its performance in subsequent analyses.[14]

    • Solution: It is best practice to dedicate columns to specific methods or at least thoroughly flush and re-equilibrate the column when changing mobile phase systems.[9]

Frequently Asked Questions (FAQs)

Q1: How do I select the initial solvent system for the chiral resolution of difluorophenyl ethanamine?

A1: The initial solvent system selection is a critical step in method development. A common and effective strategy is to start with a screening protocol that evaluates different chromatographic modes.[4][11]

  • Normal Phase (NP): A mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol (IPA), ethanol (EtOH), or methanol (MeOH) is a standard starting point. A typical initial screening condition could be 90:10 or 80:20 hexane:IPA.

  • Polar Organic (PO) Mode: This mode utilizes polar solvents. A common screening mobile phase is 90:10 acetonitrile:methanol.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral separations due to its speed and efficiency.[5] The mobile phase typically consists of supercritical CO2 with an alcohol co-solvent (e.g., methanol).

Q2: What is the role of the alcohol modifier in normal phase chromatography?

A2: The alcohol modifier (e.g., IPA, EtOH) plays a crucial role in modulating the retention and selectivity of the separation. It competes with the analyte for polar interaction sites on the CSP.

  • Concentration: Increasing the concentration of the alcohol modifier generally decreases retention time. The effect on selectivity (the separation factor, α) can be more complex and needs to be determined empirically.[15]

  • Type of Alcohol: Different alcohols can provide different selectivities. While IPA is a common starting point, screening other alcohols like ethanol or methanol can sometimes lead to improved resolution.[10]

Q3: Why are additives like TFA and TEA often used in combination for separating chiral amines?

A3: The combination of a weak acid (TFA) and a weak base (TEA) serves multiple purposes to improve the chromatography of basic analytes like difluorophenyl ethanamine.

  • Improved Peak Shape: The basic additive (TEA) competes with the analyte for interaction with acidic silanol groups on the silica support, reducing peak tailing.[2][5]

  • Enhanced Chiral Recognition: The acidic additive (TFA) can protonate the amine analyte. This ionization can lead to stronger and more specific interactions (e.g., ionic interactions, hydrogen bonding) with the chiral selector on the CSP, thereby improving chiral recognition and selectivity.[5][10] The combination of both additives helps to control the overall ionic strength and pH of the microenvironment on the stationary phase.

Q4: How does solvent polarity affect chiral recognition?

A4: Solvent polarity can have a profound impact on the interactions that lead to chiral recognition. The solvent molecules can compete with the analyte for binding sites on the CSP and can also solvate the analyte, affecting its conformation.

  • In some cases, a more polar solvent can disrupt the hydrogen bonding or π-π interactions necessary for chiral recognition, leading to decreased selectivity.[16]

  • Conversely, in other systems, a change in solvent polarity might induce a more favorable conformation of the analyte or the chiral selector, enhancing the separation.[17] The effect of solvent polarity is highly system-dependent and must be evaluated experimentally.

Q5: Can I switch a chiral column between normal phase and reversed-phase modes?

A5: This depends on the type of chiral stationary phase.

  • Coated Polysaccharide CSPs: These are generally not robust enough to switch between different solvent systems, as incompatible solvents can strip the chiral selector from the silica support.

  • Immobilized Polysaccharide CSPs: These are more durable as the chiral selector is covalently bonded to the silica. They can often be used with a wider range of solvents, allowing for switching between normal-phase, reversed-phase, and polar organic modes.[1] However, it is always crucial to consult the column manufacturer's instructions and to ensure proper column flushing and equilibration when changing solvent systems.[7]

Experimental Protocols & Data

Protocol 1: Initial Solvent System Screening for Difluorophenyl Ethanamine

This protocol outlines a systematic approach to screen for a suitable solvent system.

  • Column Selection: Choose a set of 2-3 chiral columns. A good starting point would be one amylose-based and one cellulose-based polysaccharide CSP, and potentially a cyclofructan-based CSP.[4]

  • Mobile Phase Preparation: Prepare the following mobile phases:

    • NP: 90/10 (v/v) n-Hexane / Isopropanol + 0.1% DEA

    • PO: 100% Methanol + 0.3% TFA / 0.2% TEA[5]

    • SFC: 80/20 (v/v) CO2 / Methanol + 0.3% TFA / 0.2% TEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for HPLC), 3.0 mL/min (for SFC)

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Analysis: Inject a racemic standard of difluorophenyl ethanamine onto each column with each mobile phase.

  • Evaluation: Identify the column and mobile phase combination that shows the best initial separation (baseline resolution is ideal, but any peak splitting is promising).

Data Presentation: Example Screening Results
Chiral Stationary Phase Mobile Phase System Resolution (Rs) Observations
Amylose tris(3,5-dimethylphenylcarbamate)NP: 90/10 Hex/IPA + 0.1% DEA1.8Good separation, reasonable runtime.
Cellulose tris(3,5-dichlorophenylcarbamate)NP: 90/10 Hex/IPA + 0.1% DEA0.9Partial separation, requires optimization.
Amylose tris(3,5-dimethylphenylcarbamate)PO: MeOH + 0.3% TFA/0.2% TEA2.5Excellent baseline separation.
Cyclofructan-basedSFC: 80/20 CO2/MeOH + additives2.1Fast analysis with good resolution.

Note: This is example data and actual results will vary.

Visualizations

Workflow for Optimizing a Chiral Separation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Racemic Analyte (Difluorophenyl Ethanamine) Screen_CSP Screen Multiple CSPs (Polysaccharide, Cyclofructan) Start->Screen_CSP Screen_Mode Screen Mobile Phase Modes (NP, PO, SFC) Screen_CSP->Screen_Mode Select promising CSPs Optimize_Solvent Optimize Solvent Ratio (% Modifier) Screen_Mode->Optimize_Solvent Identify best mode Optimize_Additive Optimize Additive Conc. (TFA/TEA) Optimize_Solvent->Optimize_Additive Optimize_Temp Optimize Temperature Optimize_Additive->Optimize_Temp Validate Method Validation (Robustness, Reproducibility) Optimize_Temp->Validate Final Optimized Chiral Method Validate->Final

Sources

Troubleshooting low enantiomeric excess in reactions with (R)-1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-(2,5-Difluorophenyl)ethanamine

Welcome to the technical support guide for (R)-1-(2,5-Difluorophenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this chiral amine in asymmetric synthesis and encountering challenges with achieving high enantiomeric excess (ee). This guide provides a structured, in-depth approach to troubleshooting, moving from foundational checks to nuanced optimizations.

Troubleshooting Decision Workflow

Low enantiomeric excess is rarely caused by a single, isolated factor. It is often the result of an interplay between reagent quality, reaction parameters, and analytical accuracy. The following workflow provides a logical pathway to diagnose and resolve suboptimal stereoselectivity in your experiments.

Troubleshooting_Workflow Start Low Enantiomeric Excess (ee) Observed Purity Step 1: Verify Starting Material Integrity Start->Purity Conditions Step 2: Scrutinize & Optimize Reaction Conditions Start->Conditions Analysis Step 3: Validate Analytical Methodology Start->Analysis AminePurity 1a. Confirm Enantiomeric Purity of Chiral Amine (>99% ee required) Purity->AminePurity ReagentPurity 1b. Assess Chemical Purity of All Reagents (Ketone/Aldehyde, Reducing Agent, Solvents) Purity->ReagentPurity Anhydrous 1c. Ensure Anhydrous Conditions (Oven-dried glassware, dry solvents) Purity->Anhydrous Temperature 2a. Temperature Control (Is it too high? Is it stable?) Conditions->Temperature Solvent 2b. Solvent Effects (Is the solvent optimal for stereodifferentiation?) Conditions->Solvent Stoichiometry 2c. Stoichiometry & Concentration (Are reagent ratios correct? Is it too concentrated?) Conditions->Stoichiometry Mechanism 2d. Mechanistic Factors (e.g., Imine formation, pH, reaction time) Conditions->Mechanism MethodValidation 3a. Method Validation (Racemic standard resolves? Baseline separation?) Analysis->MethodValidation Derivatization 3b. Derivatization Issues (if used) (Complete reaction? No kinetic resolution?) Analysis->Derivatization PurifyAmine Solution: Re-purify amine via recrystallization or acquire a new, certified batch. AminePurity->PurifyAmine DrySystem Solution: Use freshly distilled solvents and oven-dried glassware under inert gas. Anhydrous->DrySystem LowerTemp Solution: Screen lower temperatures (e.g., 0°C, -20°C, -78°C). Temperature->LowerTemp ScreenSolvents Solution: Screen non-coordinating solvents (Toluene, DCM, THF). Solvent->ScreenSolvents CheckRatios Solution: Re-verify calculations and titrate reagents if necessary. Stoichiometry->CheckRatios OptimizeMethod Solution: Re-optimize HPLC/SFC method (column, mobile phase, temp). MethodValidation->OptimizeMethod

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Starting Material Integrity

Q1: My reaction is consistently producing low ee. Where should I absolutely start?

A: Always begin by verifying the foundational aspects of your experiment, starting with the chiral amine itself. The enantiomeric and chemical purity of (R)-1-(2,5-Difluorophenyl)ethanamine is paramount for achieving high stereoselectivity.[1] Commercial batches can sometimes contain the minor (S)-enantiomer or other impurities that can compromise the reaction's stereochemical outcome.

  • Actionable Advice:

    • Verify Enantiomeric Purity: Confirm the ee of your starting amine using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). An ee of >99% is recommended.

    • Check for Chemical Impurities: Use ¹H NMR and GC-MS to check for chemical impurities that might interfere with the reaction.

    • Purification: If the enantiomeric purity is suboptimal, consider recrystallizing the amine or its salt form to enhance it.[1]

Q2: How critical are anhydrous conditions for these types of reactions?

A: Extremely critical. The presence of water can have multiple detrimental effects, particularly in reactions like reductive amination. Water can hydrolyze the intermediate imine/iminium ion back to the starting carbonyl and amine, effectively slowing the desired reaction and potentially favoring non-stereoselective background reactions.[2] Furthermore, water can interfere with catalysts or reducing agents.

  • Actionable Advice:

    • Always use oven- or flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen).[1]

    • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.

    • Ensure all other reagents, especially hygroscopic ones, are stored and handled properly to prevent moisture absorption.

Part 2: Reaction Condition Optimization

Q3: My amine purity is confirmed, but the ee is still low. What parameter should I investigate next?

A: Reaction temperature is one of the most powerful variables influencing enantioselectivity.[3][4] According to the Eyring equation, the ratio of enantiomeric products is exponentially dependent on the difference in the free energies of the diastereomeric transition states (ΔΔG‡). Lowering the temperature often magnifies this energy difference, leading to higher enantiomeric excess.[5]

  • Actionable Advice:

    • Monitor Internal Temperature: Do not assume the bath temperature is the reaction temperature. Use a thermocouple to monitor the internal temperature throughout the process.

    • Screen Lower Temperatures: If your reaction was run at room temperature, systematically lower it to 0 °C, -20 °C, or even -78 °C. Note that lower temperatures may require longer reaction times.

    • Maintain Stability: Ensure your cooling bath is stable and can maintain the target temperature with minimal fluctuation.[1]

Q4: Can the choice of solvent dramatically affect the outcome?

A: Absolutely. The solvent plays a critical role in stabilizing or destabilizing the transition states that lead to the different enantiomers.[6][7] A solvent can influence the conformation of the key intermediates (e.g., the E/Z geometry of an imine) and how the substrate interacts with the chiral auxiliary or catalyst.[3][6]

  • Actionable Advice:

    • Screen Solvents: If you are using a polar, coordinating solvent (like methanol or ethanol), consider screening less-coordinating solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[1][6]

    • Consider Polarity: The optimal solvent is often a balance. A solvent that is too nonpolar may lead to solubility issues, while a highly polar one may interfere with key interactions.

ParameterPotential Impact on EnantioselectivityRecommended Starting Points
Temperature Lower temperatures generally increase ee.0 °C, -20 °C, -78 °C
Solvent Polarity and coordinating ability affect transition state.Toluene, DCM, THF, MTBE
Concentration High concentrations can lead to aggregation or side reactions.0.1 M to 0.5 M
Reducing Agent Steric bulk can influence the direction of hydride attack.NaBH(OAc)₃, NaCNBH₃, H₂/Pd-C

Q5: I'm performing a reductive amination. What specific issues should I be aware of?

A: Reductive amination is a multi-step, one-pot process where the equilibrium of imine formation is critical.[2][8]

  • Imine Formation: The initial condensation between the amine and the carbonyl compound to form an imine is often the rate-limiting and stereochemistry-determining step. This equilibrium can be shifted towards the imine by removing water, often with a dehydrating agent like molecular sieves or by azeotropic distillation.[2]

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-7).[8] This is a delicate balance: acid catalyzes imine formation, but too much acid will protonate the starting amine, rendering it non-nucleophilic. Acetic acid is a common additive for this purpose.[9]

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) are excellent choices for this reason, as they are less reactive towards ketones and aldehydes at neutral or acidic pH.[8][9] The steric bulk of the reducing agent can also influence the facial selectivity of the reduction.

Part 3: Analytical Methodology Validation

Q6: Is it possible my analytical method is giving me an incorrect ee value?

A: Yes, this is a frequently overlooked source of error. An unvalidated or poorly optimized analytical method can give misleading results.

  • Actionable Advice:

    • Analyze a Racemic Standard: First, synthesize or purchase a racemic sample of your final product. Your chiral HPLC/SFC method must show baseline separation of the two enantiomer peaks. If the peaks are not fully resolved, the calculated ee will be inaccurate.[10]

    • Check for Co-elution: Ensure that no impurities are co-eluting with either of your product enantiomer peaks. A peak purity analysis using a Diode Array Detector (DAD) can be helpful here.

    • Method Optimization: If resolution is poor, optimize the method by screening different chiral stationary phases (CSPs), changing the mobile phase composition (e.g., the ratio of hexane/isopropanol), or adjusting the column temperature and flow rate.[10]

Experimental Protocols

Protocol 1: Verification of Amine Enantiomeric Purity by Chiral HPLC

This protocol provides a self-validating method to confirm the quality of your starting material.

  • Sample Preparation:

    • Prepare a solution of your (R)-1-(2,5-Difluorophenyl)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL.

    • To create a reference, prepare a second sample and add a very small amount (e.g., 1-2% by mass) of a racemic standard of 1-(2,5-Difluorophenyl)ethanamine. This will help unambiguously identify the minor enantiomer peak.

  • HPLC Conditions (Example Method):

    • Column: Chiralcel OD-H or equivalent cellulose-based column.

    • Mobile Phase: 95:5 Hexane:Isopropanol with 0.1% Diethylamine (DEA). The DEA is crucial for obtaining good peak shape with amines.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the (R)-amine sample. A single major peak should be observed.

    • Inject the "spiked" sample. A small, second peak corresponding to the (S)-enantiomer should now be visible and baseline-resolved from the major peak.

    • Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Protocol 2: General Procedure for Diastereoselective Reductive Amination

This protocol outlines a robust starting point for the reaction of (R)-1-(2,5-Difluorophenyl)ethanamine with a prochiral ketone.

  • Setup: To an oven-dried round-bottom flask under an Argon atmosphere, add the prochiral ketone (1.0 equiv.) and anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M.

  • Imine Formation: Add (R)-1-(2,5-Difluorophenyl)ethanamine (1.1 equiv.) followed by acetic acid (1.2 equiv.). Stir the mixture at room temperature for 1-2 hours. Note: The optimal time for imine formation may need to be determined empirically, e.g., by TLC or GC-MS monitoring.

  • Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at the cooled temperature until completion (monitor by TLC or LC-MS). This can take anywhere from 4 to 24 hours.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification & Analysis: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

References

  • Benchchem. (n.d.). Common pitfalls in the use of chiral auxiliaries.
  • Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Wzorek, A., et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC - PubMed Central. Retrieved from [Link]

  • Francia, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications - Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Wyatt, P., et al. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate. Retrieved from [Link]

  • Fitzpatrick, P. A., & Klibanov, A. M. (1991). How can the solvent affect enzyme enantioselectivity? Journal of the American Chemical Society. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1,2-Bis(2-fluoropyridin-4-yl)ethane Derivatives.

Sources

Stability issues of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS: 1391449-47-0). This molecule is a valuable chiral building block in modern drug discovery and fine chemical synthesis, prized for its specific stereochemistry and the influence of its difluorophenyl moiety. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability and reactivity challenges under common reaction conditions. Our goal is to provide practical, field-tested insights to ensure the success and reproducibility of your experiments.

This document is structured into a Frequently Asked Questions (FAQs) section for quick answers to common queries and a detailed Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is this amine supplied as a hydrochloride (HCl) salt?

A: (R)-1-(2,5-Difluorophenyl)ethanamine is supplied as an HCl salt for several practical reasons:

  • Enhanced Stability: The salt form is generally more crystalline, less volatile, and significantly more stable to air and long-term storage than its corresponding free amine.

  • Improved Handling: Free amines can be corrosive, hygroscopic, and may absorb atmospheric CO₂. The solid, crystalline salt form mitigates these handling challenges.

  • Reduced Odor: Many low molecular weight free amines have strong, unpleasant odors; the salt form is typically odorless.

Q2: I need to use this compound as a nucleophile in my reaction. Do I need to perform any pre-treatment?

A: Yes, this is the most critical step for success. In its hydrochloride form, the nitrogen atom is protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to participate in reactions like amide couplings, alkylations, or reductive aminations. You must neutralize the HCl salt to generate the nucleophilic free amine (R-NH₂) in situ or isolate it beforehand.

Q3: What type of base should I use to generate the free amine, and how much?

A: The choice of base is crucial and depends on your reaction's sensitivity to bases. You will need at least one molar equivalent of base to neutralize the HCl salt. If your reaction generates additional acid (e.g., amide coupling with an acid chloride), you will need an additional equivalent of base.

  • For most applications (e.g., amide couplings, SN2 reactions): Non-nucleophilic organic bases are preferred.

  • For extraction/isolation: Inorganic bases are typically used.

See the table below for common recommendations.

Q4: How can I confirm that I have successfully generated the free amine?

A: Several methods can be used:

  • In Situ Confirmation: If your reaction begins to proceed as monitored by TLC or LC-MS after adding the base, the free amine has likely formed.

  • Isolation & Confirmation: If you isolate the free amine via extraction, you can confirm its formation by:

    • pH Test: A small amount of the product dissolved in water will be basic (pH > 7).

    • NMR Spectroscopy: You will observe a shift in the signals corresponding to the protons near the amine group compared to the spectrum of the HCl salt. The broad N-H proton signals will also change.

    • TLC: The free amine will have a different Rf value than the highly polar HCl salt (which often streaks or stays at the baseline).

Q5: What are the recommended storage conditions for the HCl salt and the isolated free amine?

A:

  • This compound: Store in a tightly sealed container in a cool, dry place. It is stable under these conditions for extended periods.

  • Isolated Free Amine: The free amine is less stable. It should be used immediately after preparation. If storage is necessary, store it under an inert atmosphere (N₂ or Ar) at low temperatures (2-8 °C) to minimize oxidation and reaction with atmospheric CO₂.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Reaction Failure - No or Low Conversion
  • Symptom: Your reaction (e.g., amide coupling, alkylation, reductive amination) shows no starting material consumption or proceeds very slowly after extended reaction times.

  • Probable Cause: The amine is not sufficiently nucleophilic. This is almost always because the amine remains in its protonated, non-reactive R-NH₃⁺Cl⁻ form.

  • Solution:

    • Verify Base Stoichiometry: Ensure you have added at least one molar equivalent of a suitable base to neutralize the HCl salt. For reactions that produce an acidic byproduct (like HCl in an acyl chloride coupling), you need a minimum of two equivalents of base.

    • Select an Appropriate Base: The pKₐ of the base's conjugate acid should be high enough to deprotonate the ammonium salt (the pKₐ of a typical primary ammonium ion is ~10-11). Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

    • Ensure Proper Mixing: In biphasic systems, ensure vigorous stirring to facilitate the acid-base reaction.

Problem 2: Formation of Unexpected Side Products or Degradation
  • Symptom: TLC or LC-MS analysis shows multiple unknown spots, indicating side reactions or decomposition of the starting material or product.

  • Probable Cause & Solution:

    • Cause A: Incompatible Base. Strong inorganic bases (e.g., NaOH, KOH) can be problematic in organic solvents and may catalyze side reactions like ester hydrolysis or epimerization if other sensitive functional groups are present.

      • Solution: Switch to a milder, non-nucleophilic organic base such as DIPEA or 2,6-lutidine.

    • Cause B: Oxidation. The free amine, once formed, can be susceptible to oxidation, especially at elevated temperatures or if trace metals are present.

      • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. Using freshly distilled solvents can also help remove dissolved oxygen.

    • Cause C: Over-alkylation in SN2 Reactions. As a primary amine, the product of a mono-alkylation can react further to form a secondary amine, leading to a mixture of products.

      • Solution: Use a large excess of the amine relative to the alkylating agent. A more robust alternative is to use a method like the Gabriel synthesis, which is designed specifically for preparing primary amines without over-alkylation.

Problem 3: Poor Solubility of the HCl Salt
  • Symptom: The this compound does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Probable Cause: Amine salts often have limited solubility in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Solution:

    • Add the Base First: Add the base and stir for 15-30 minutes before adding other reagents. The resulting free amine is typically much more soluble in organic solvents than the HCl salt.

    • Use a More Polar Solvent: Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), where the salt may have better initial solubility.

    • Gentle Warming: Gentle warming of the mixture after adding the base can help facilitate both deprotonation and dissolution. Monitor for any thermal degradation.

Data Presentation & Protocols

Table 1: Recommended Bases for Free-Basing
BaseAbbreviationpKₐ (Conjugate Acid)Common SolventsNotes
TriethylamineTEA10.75DCM, THF, MeCN, TolueneStandard, cost-effective choice. Can sometimes cause side reactions.
DiisopropylethylamineDIPEA, Hünig's Base10.7DCM, THF, DMFSterically hindered and non-nucleophilic. Excellent for sensitive substrates.
N-MethylmorpholineNMM7.4DCM, DMFA weaker base, useful when a very mild base is required.
Potassium CarbonateK₂CO₃10.3 (HCO₃⁻)DMF, MeCN, AcetoneHeterogeneous base. Easy to filter off but can be slow.
Sodium BicarbonateNaHCO₃10.3 (H₂CO₃)Water, BiphasicUsed for aqueous workups and extractions to isolate the free amine.
Table 2: General Stability Profile

This table provides an overview based on general principles of amine chemistry and forced degradation studies of similar compounds.

ConditionReagent/EnvironmentStability of HCl SaltStability of Free AminePotential Degradation Pathway
Acidic 1M HCl, 60 °CStable Protonates to form the stable saltN/A
Basic (Mild) 1 eq. TEA in DCMConverts to free amineStable for reactionN/A
Basic (Harsh) 1M NaOH, 60 °CConverts to free amineModerate Risk Potential for racemization or side reactions on sensitive substrates.
Oxidative 3% H₂O₂ or AirStable Susceptible Oxidation to imine, oxime, or other degradation products.
Thermal 80 °C, Inert Atm.Stable Moderate Risk Risk of slow decomposition over extended periods.
Photolytic UV light (254 nm)Stable Low Risk Aromatic systems can sometimes be light-sensitive, but generally stable.

Experimental Protocols & Visualizations

Protocol 1: In Situ Generation of Free Amine for Amide Coupling
  • To a dry reaction flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., DCM, DMF).

  • Add diisopropylethylamine (DIPEA) (2.1 eq).

  • Stir the mixture at room temperature for 15 minutes. A clear solution should form.

  • Add the carboxylic acid (1.05 eq) and the coupling agent (e.g., HATU, 1.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Protocol 2: Extraction and Isolation of the Free Amine
  • Dissolve this compound in deionized water.

  • Transfer the solution to a separatory funnel and add an immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Cool the funnel in an ice bath and slowly add 1M NaOH solution dropwise with swirling until the aqueous layer is basic (pH ~10-12, check with pH paper).

  • Stopper the funnel, vent frequently, and shake to extract the free amine into the organic layer.

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used promptly.

Diagram 1: Workflow for Using Amine HCl Salts

G start Start: (R)-1-(2,5-Difluorophenyl)ethanamine HCl decision Is the reaction sensitive to salts? Or is isolation of free amine preferred? start->decision in_situ In Situ Free-Basing: 1. Add Solvent 2. Add ≥1 eq. Base (e.g., DIPEA) 3. Stir 15 min 4. Proceed with reaction decision->in_situ No extract Isolate Free Amine: 1. Dissolve in H2O 2. Add Organic Solvent 3. Basify with NaOH 4. Extract & Dry decision->extract Yes end_point Reaction Complete in_situ->end_point proceed Use Isolated Free Amine in Reaction extract->proceed proceed->end_point

Caption: Decision workflow for handling the amine hydrochloride salt.

Diagram 2: Acid-Base Equilibrium

Caption: Equilibrium between the inactive salt and the reactive free amine.

References

  • Synthonix, Inc. This compound. [Link]

  • Barceló-García, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Pushpanjali, P., & Arfeen, M. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Publications. [Link]

  • Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Breitler, S., & Carreira, E. M. (2013). Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. [https://www.researchgate.net/publication/259223321_Chiral_Amine_Synthesis_-Recent_Developments_and_Trends_for_Enamide_Reduction_Reductive_Amination_and_Imine_Reduction]([Link]

Technical Support Center: Managing Racemization in Chiral Ethanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereochemical integrity in reactions involving chiral ethanamines and their derivatives. Chiral amines are fundamental building blocks in over 40% of pharmaceuticals, making the control of their stereochemistry a critical parameter for ensuring safety and efficacy.[1] This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent the loss of enantiomeric purity during chemical transformations.

Part 1: Frequently Asked Questions - The Fundamentals of Racemization

This section addresses the core principles of racemization as it pertains to chiral amines. Understanding these fundamentals is the first step in effective troubleshooting.

Q1: What is racemization and why is it a concern for my chiral ethanamine?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[2] This results in a net loss of optical activity. For pharmaceutical applications, this is a significant issue because enantiomers of a drug often have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3] The conversion of a desired, active enantiomer into its inactive or potentially harmful counterpart compromises the quality and safety of the final product.

Q2: What are the primary chemical mechanisms that cause racemization in reactions involving chiral amines?

A: Racemization occurs when the chiral center becomes temporarily achiral during the reaction. For chiral ethanamines and their derivatives, there are three predominant pathways:

  • Deprotonation-Reprotonation at an α-Carbon: This is the most common mechanism when the chiral center is adjacent to a group that can stabilize a negative charge, such as a carbonyl group (C=O).[3][4] A base can remove the acidic proton on the chiral carbon, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.[2][5]

  • Formation of an Achiral Imine Intermediate: The chiral amine itself can undergo racemization, especially under harsh conditions like high heat or in the presence of certain metal catalysts (e.g., Palladium).[3][6] This involves the formation of an achiral imine or enamine, which then gets reduced or hydrolyzed back to the amine, scrambling the stereocenter.[3]

  • Oxazolone (Azlactone) Formation in Acylations: During the acylation of an N-protected amino acid (where a chiral amine is the coupling partner), or when the chiral ethanamine is part of an amino acid derivative being activated, a highly problematic intermediate called an oxazolone can form.[7][8] The proton at the chiral center of the oxazolone is highly acidic and is rapidly removed by even weak bases, leading to swift racemization.[7][9][10]

Below is a diagram illustrating the common racemization pathway via enolization.

G cluster_0 Racemization via Enolate Intermediate start (R)-Enantiomer (Chiral Center Intact) intermediate Planar Enolate Intermediate (Achiral) start->intermediate + Base - H+ end_R (R)-Enantiomer intermediate->end_R + H+ (Protonation from top face) end_S (S)-Enantiomer intermediate->end_S + H+ (Protonation from bottom face) result Racemic Mixture end_R->result end_S->result

Caption: General mechanism of base-catalyzed racemization.

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section is formatted to directly address specific experimental problems. Identify your scenario and follow the recommended troubleshooting steps.

Scenario 1: My acylation or peptide coupling reaction shows significant loss of enantiomeric excess (% ee).

This is a classic problem, most often linked to oxazolone formation or direct enolization of the activated acid component.[8][11]

Q: What are the most likely causes?

A:

  • Aggressive Coupling Reagent: Some coupling reagents create highly activated intermediates that are long-lived, providing more time for racemization to occur.[7]

  • Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are very effective at abstracting the α-proton from the oxazolone intermediate.[12][13]

  • Prolonged Pre-Activation: Allowing the carboxylic acid and coupling reagent to stir for too long before adding your chiral ethanamine gives the oxazolone more time to form and racemize.[8][13]

  • High Temperature: Elevated temperatures accelerate the rate of both oxazolone formation and proton abstraction.[12][14]

  • Solvent Choice: Polar solvents can sometimes stabilize the charged intermediates that lead to racemization. In some specific cases, solvents like dichloromethane or acetonitrile have been shown to be unfavorable.[15]

Troubleshooting Workflow:

G start Problem: Low % ee in Acylation/Coupling check_temp Is Reaction Temp > 0 °C? start->check_temp check_base Are you using TEA or DIEA? check_temp->check_base No action_temp Solution: Lower temp to 0 °C or -20 °C. Monitor internal reaction temp. check_temp->action_temp Yes check_activation Is pre-activation time > 5 min? check_base->check_activation No action_base Solution: Switch to a weaker/bulkier base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. check_base->action_base Yes check_reagent Are you using a carbodiimide (e.g., DCC, EDC) without an additive? check_activation->check_reagent No action_activation Solution: Use in-situ activation (add coupling reagent last) or minimize pre-activation time. check_activation->action_activation Yes action_reagent Solution: Add a racemization suppressant like HOBt, HOAt, or Oxyma. Or, switch to a phosphonium/uronium reagent like HATU. check_reagent->action_reagent Yes final_check Consider a full screen of solvents and re-verify purity of starting materials. check_reagent->final_check No

Caption: Troubleshooting workflow for racemization in acylation.

Data Summary: Impact of Reagents on Racemization

ParameterHigh Racemization RiskLow Racemization RiskRationale
Base Triethylamine (TEA), DIEAN-Methylmorpholine (NMM), 2,4,6-CollidineSterically hindered bases are less efficient at abstracting the sensitive α-proton.
Coupling Reagent DCC, EDC (alone)HATU, HBTU, PyBOP, T3PUronium/phosphonium reagents promote faster coupling rates, outcompeting racemization.[12][16]
Additives NoneHOBt, HOAt, Oxyma, CuCl₂Additives form reactive esters that are less prone to cyclizing into an oxazolone or react more rapidly.[7][17]
Temperature > 25 °C (RT)0 °C to -20 °CLower kinetic energy reduces the rate of side reactions, including racemization.[14]

Scenario 2: My chiral ethanamine racemizes during a substitution reaction (e.g., Mitsunobu).

The Mitsunobu reaction is designed to proceed with a clean SN2 inversion of stereochemistry at an alcohol center.[18] However, when using a chiral amine as a nucleophile, or if the substrate contains other sensitive sites, side reactions can compromise stereochemical integrity.

Q: I'm performing a Mitsunobu reaction to form a C-N bond and observing racemization. Why?

A: While the classic mechanism involves inversion, the complex intermediates can lead to issues.[19]

  • pKa of Nucleophile: The amine nucleophile should be sufficiently acidic (typically pKa < 9) to protonate the initial betaine intermediate formed from the phosphine and azodicarboxylate.[18][20] If it's too basic, side reactions can occur.

  • Intermediate Stability: The reaction proceeds through several charged intermediates. If these intermediates have alternative, non-SN2 decomposition pathways, stereochemical control can be lost.[19]

  • Reaction Conditions: As with other reactions, elevated temperatures can promote racemization pathways.

Solutions:

  • Verify Amine pKa: Ensure your chiral amine (or its N-protected form, like phthalimide) is acidic enough for the reaction. If using the free amine directly, this can be a challenge. Often, the amine is generated from an azide or phthalimide precursor installed via a Mitsunobu reaction on an alcohol.[18]

  • Lower the Temperature: Perform the reaction at 0 °C or below if possible. Add reagents slowly to control any exotherms.

  • Use Alternative Reagents: Newer, modified Mitsunobu reagents have been developed to minimize side products and improve reaction profiles.[18] Consider reagents like di-p-chlorobenzyl azodicarboxylate (DCAD) or polymer-bound triphenylphosphine to simplify purification and potentially reduce side reactions.

Part 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducible, high-fidelity results.

Protocol 1: Model Reaction for Screening Racemization in Peptide Coupling

This protocol allows for the rapid assessment of different coupling conditions (reagents, bases, solvents) on a model system known to be sensitive to racemization.

Objective: To couple N-acetyl-L-phenylalanine with benzylamine and quantify the resulting diastereomeric products to assess the degree of racemization.

Materials:

  • N-acetyl-L-phenylalanine (N-Ac-L-Phe)

  • Benzylamine

  • Coupling Reagent to be tested (e.g., HATU, HBTU, EDC)

  • Additive if required (e.g., HOBt, Oxyma)

  • Base to be tested (e.g., DIEA, NMM)

  • Anhydrous Solvent (e.g., DMF, CH₂Cl₂)

  • HPLC-grade solvents for analysis

Procedure:

  • In a dry vial, dissolve N-Ac-L-Phe (1.0 eq) in the chosen anhydrous solvent (e.g., 5 mL of DMF).

  • Add the base to be tested (e.g., DIEA, 2.0 eq).

  • For Pre-activation: Add the coupling reagent (1.1 eq) and additive (1.1 eq, if used). Stir for a defined time (e.g., 2 minutes) at the desired temperature (e.g., 0 °C).

  • For In-situ Activation: Add benzylamine (1.1 eq) to the solution from step 2, then add the coupling reagent (1.1 eq) and additive (1.1 eq, if used).

  • After adding all components, allow the reaction to stir for 2 hours at the chosen temperature.

  • Quench the reaction by adding 10 mL of 1 M HCl (aq).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product directly.

Analysis:

  • Dissolve the crude product in an appropriate solvent (e.g., acetonitrile/water).

  • Analyze by chiral HPLC using a suitable chiral stationary phase (e.g., Chiralpak AD-H) to separate and quantify the L-L and D-L diastereomers.

  • The percentage of the D-L diastereomer corresponds to the percentage of racemization of the N-Ac-L-Phe starting material.[8]

Protocol 2: General Procedure for Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (% ee) of a chiral ethanamine product.

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product at approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Racemic Standard: If available, prepare a sample of the racemic material at the same concentration. This is crucial for confirming peak identity and resolution.

  • Column and Mobile Phase Selection: Choose a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.) based on literature precedent for similar compounds. A typical mobile phase is a mixture of hexane and isopropanol, but this must be optimized.

  • Method Development:

    • Inject the racemic standard.

    • Adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

    • Note the retention times for the (R) and (S) enantiomers.

  • Sample Analysis:

    • Inject your purified sample using the optimized method.

    • Integrate the peak areas for both enantiomers observed.

  • Calculation:

    • Let Area₁ and Area₂ be the integrated areas of the two enantiomer peaks.

    • Enantiomeric Excess (% ee) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

References
  • Racemization, Enantiomerization and Diastereomerization. (2007).
  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (Thesis). White Rose eTheses Online. [Link]

  • Anderson, G. W., & Callahan, F. M. (1958). Racemization Assays. Journal of the American Chemical Society.
  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow. (2021). ACS Publications. [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). PMC - NIH. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2021). PMC - NIH. [Link]

  • Racemization. Wikipedia. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. (2022). NIH. [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society. [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design.
  • Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2021). NIH. [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. [Link]

  • Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. Chemical Communications (RSC Publishing). [Link]

  • Amino Acid Racemases: Functions and Mechanisms. ResearchGate. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (2018). eScholarship. [Link]

  • General mechanism of base-catalysed racemisation. ResearchGate. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. ResearchGate. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions. MDPI. [Link]

  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination. ResearchGate. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. [Link]

  • Enantioselective synthesis of chiral BCPs. PMC - PubMed Central - NIH. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines. PubMed. [Link]

  • Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society. [Link]

  • Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC - NIH. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Purity of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chiral Building Blocks

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry. Its stereospecific architecture and fluorinated phenyl ring make it a valuable intermediate in the synthesis of complex pharmaceutical agents. In drug development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For a chiral compound like this, purity assessment is a dual challenge: we must quantify not only traditional chemical impurities (e.g., starting materials, by-products, degradation products) but also the unwanted stereoisomer, the (S)-enantiomer.

The presence of the incorrect enantiomer can, at best, render a portion of the drug inactive, or at worst, lead to unforeseen pharmacological or toxicological effects. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of all impurities.[1][2][3][4] This guide provides an in-depth comparison of the primary analytical methods for establishing a comprehensive purity profile of this compound, grounded in the principles of scientific integrity and practical, field-proven application.

The Two Faces of Purity: Chemical vs. Enantiomeric

A complete purity analysis requires a multi-faceted approach. We must consider two distinct types of impurities, each demanding specific analytical strategies.

  • Chemical Impurities: These are substances with a different chemical structure from the target compound. They can be organic (process-related or degradation products) or inorganic (reagents, catalysts).[1][3] Their identification and quantification are crucial for ensuring the safety and stability of the final drug product.

  • Enantiomeric Impurity: This refers specifically to the presence of the (S)-1-(2,5-Difluorophenyl)ethanamine enantiomer. Since enantiomers have identical physical and chemical properties in an achiral environment, specialized chiral-selective techniques are mandatory for their separation and quantification.

The following sections will compare the most effective analytical techniques, explaining the causality behind methodological choices and providing actionable protocols for implementation in a research or quality control setting.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a strategic decision based on the specific question being asked—are we confirming identity, quantifying a known impurity, or searching for unknown degradants? Here, we compare the workhorses of pharmaceutical analysis in the context of our target molecule.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

For the separation and quantification of enantiomers, Chiral HPLC is the undisputed method of choice. Its high resolution, sensitivity, and robustness make it ideal for quality control environments.

Causality of Method Design: The principle lies in the differential interaction of the two enantiomers with a Chiral Stationary Phase (CSP).[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often provide excellent separation for chiral amines. The mobile phase is optimized to fine-tune these interactions. For a basic amine like our analyte, peak tailing can occur due to interactions with residual acidic silanols on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase to ensure sharp, symmetrical peaks, which are essential for accurate quantification.[6][7]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Prepare a resolution solution containing a racemic mixture of (R)- and (S)-1-(2,5-Difluorophenyl)ethanamine.

    • The resolution between the two enantiomer peaks must be ≥ 2.0.

  • Data Analysis: Calculate the enantiomeric excess (% e.e.) and the percentage of the (S)-enantiomer using the peak areas. The method must be validated according to ICH Q2(R1) and USP <1225> guidelines for parameters like specificity, linearity, limit of quantitation (LOQ), accuracy, and precision.[8][9][10]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc1 Inject Sample onto Chiral Column prep2->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection (265 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Area and Enantiomeric Excess data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for unambiguous structure confirmation and is a powerful tool for assessing chemical purity. For this specific molecule, the presence of fluorine atoms provides access to ¹⁹F NMR, a highly sensitive and selective technique.[11][12]

Causality of Method Design:

  • Chemical Purity & Identity: ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed fingerprint of the molecule. The chemical shifts, coupling constants, and integration values confirm the molecular structure and can be used to identify and quantify impurities if their signals are resolved from the main compound. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift range, which often results in a simplified spectrum with less signal overlap compared to ¹H NMR.[13][14]

  • Enantiomeric Purity: Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is required. A Chiral Solvating Agent (CSA), such as (S)-BINOL, can be added directly to the NMR tube.[15] The CSA forms transient, diastereomeric complexes with each enantiomer, leading to separate, well-resolved signals in the NMR spectrum (often in the ¹H or ¹⁹F spectrum). The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio.[16][17] This method is rapid and avoids chemical modification of the analyte.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a non-coordinating base (like anhydrous K₂CO₃) may be needed to free the amine for interaction with the CSA.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.1 to 1.5 molar equivalents of a Chiral Solvating Agent (e.g., (R)- or (S)-1,1'-Bi-2-naphthol (BINOL)).

    • Gently shake the NMR tube for ~30 seconds to ensure complex formation.[15]

  • NMR Acquisition: Re-acquire the ¹H NMR spectrum. Well-resolved signals corresponding to the diastereomeric complexes should be visible.

  • Data Analysis:

    • Identify a pair of well-resolved signals (e.g., the methine proton -CH(NH₂)- or a proton on the phenyl ring) corresponding to the two enantiomers.

    • Carefully integrate both signals.

    • Calculate the enantiomeric excess: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

start Dissolve Amine Sample in Deuterated Solvent csa Add Chiral Solvating Agent (CSA) start->csa nmr Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum csa->nmr process Identify & Integrate Diastereotopic Signals nmr->process calc Calculate Enantiomeric Excess process->calc

Caption: Workflow for Chiral NMR Analysis using a CSA.

Gas Chromatography (GC): Superior for Volatile Impurities

GC is an excellent technique for analyzing volatile and semi-volatile organic impurities, such as residual solvents from the manufacturing process or volatile starting materials.

Causality of Method Design: The high basicity and polarity of amines can lead to poor peak shape and irreversible adsorption on standard GC columns. Therefore, specialized columns with a basic deactivation layer are often required. Alternatively, derivatization of the amine (e.g., with trifluoroacetic anhydride) can be performed to create a less polar, more volatile derivative that is more amenable to GC analysis.[7] For general chemical purity, a non-polar or mid-polar capillary column coupled with a Flame Ionization Detector (FID) provides robust quantification. For identification, a Mass Spectrometer (MS) detector is indispensable.

  • Instrumentation: GC system with a headspace autosampler and Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Temperatures:

    • Injector: 250 °C (Split mode).

    • Detector (FID): 280 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Seal the vial.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 20 min.

  • Data Analysis: Identify and quantify residual solvents against calibrated reference standards as per ICH Q3C and USP <467> guidelines.

Mass Spectrometry (MS): The Key to Impurity Identification

Mass spectrometry, particularly when coupled with a separation technique (LC-MS or GC-MS), is the definitive method for identifying unknown impurities.

Causality of Method Design: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements.[18][19] This accuracy allows for the determination of the elemental composition of an unknown impurity, which is a critical first step in its structural elucidation. The fragmentation pattern observed in the MS/MS spectrum provides further structural information, acting as a molecular fingerprint that can be used to confirm the identity of by-products or degradants.[20] For a phenethylamine derivative, common fragmentation pathways can be predicted and used to aid in identification.[21][22]

Head-to-Head Method Comparison

The optimal analytical strategy often involves a combination of these techniques. The table below summarizes their strengths and weaknesses for the specific task of analyzing this compound.

Parameter Chiral HPLC-UV NMR Spectroscopy GC-FID/MS LC-MS
Primary Application Enantiomeric & Chemical Purity (Quantitative) Identity & Structure Elucidation; Purity (Quantitative) Volatile Impurities; Residual Solvents (Quantitative) Impurity Identification & Profiling (Qualitative/Quantitative)
Principle Differential partitioning on a chiral stationary phase.[5]Nuclear spin transitions in a magnetic field.[17]Partitioning between gas mobile phase and liquid stationary phase.Separation by LC followed by mass-to-charge ratio analysis.[21]
Specificity Excellent for enantiomers; good for chemical impurities.Unambiguous for structure; moderate for complex mixtures.Excellent for volatile compounds.Excellent for mass; dependent on LC for isomers.
Sensitivity (Typical) Moderate (LOD ~0.01%)Low (LOD >0.1%)High (FID: ppm levels)Very High (MS: ppb-ppt levels)
Sample Preparation Simple dissolution.Simple dissolution; may require addition of CSA.Headspace for solvents; may require derivatization.Simple dissolution.
Key Advantage Gold standard for enantiomeric excess. Robust and precise.Definitive structural confirmation. ¹⁹F NMR is a major asset.Best method for residual solvents.Unmatched for identifying unknown impurities.
Key Limitation Requires specific, expensive chiral columns.Lower sensitivity for trace impurity detection.Not suitable for non-volatile or thermally labile compounds.Ionization suppression can affect quantification.

Integrated Purity Assessment Strategy

No single method can provide a complete picture. A robust, self-validating purity assessment strategy integrates these techniques in a logical workflow.

cluster_initial Initial Characterization cluster_purity Purity & Impurity Profiling cluster_investigation Impurity Investigation (If Required) cluster_final Final Specification Identity Identity Confirmation (¹H, ¹³C, ¹⁹F NMR, FTIR) Enantiomeric Enantiomeric Purity (Chiral HPLC) Identity->Enantiomeric Chemical Chemical Purity (HPLC, Gradient Method) Identity->Chemical Volatile Residual Solvents (GC-Headspace) Identity->Volatile Report Certificate of Analysis Enantiomeric->Report Identification Unknown Impurity ID (LC-HRMS) Chemical->Identification > Identification Threshold Chemical->Report Volatile->Report Qualification Impurity Qualification (Toxicology Assessment) Identification->Qualification Qualification->Report

Caption: An integrated workflow for comprehensive purity assessment.

Conclusion

Confirming the purity of this compound requires a thoughtful and orthogonal analytical approach. While Chiral HPLC stands as the definitive method for quantifying the critical enantiomeric impurity, it must be complemented by other techniques. NMR spectroscopy provides the bedrock of structural confirmation and offers a rapid screening method for enantiomeric excess, with ¹⁹F NMR being a particularly powerful tool for this fluorinated molecule. GC is essential for controlling volatile impurities and residual solvents, which are key process-related impurities. Finally, LC-MS serves as the ultimate problem-solver for identifying and characterizing any unknown peaks that appear during stability studies or process development.

By integrating these methods within a framework guided by ICH and USP principles, researchers and drug development professionals can build a comprehensive, reliable, and scientifically sound purity profile, ensuring the quality and safety of this vital pharmaceutical building block.

References

Chiral HPLC vs. NMR: A Comparative Guide to Determining Enantiomeric Excess of Difluorophenyl Ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral molecules like difluorophenyl ethanamine, a key intermediate in various active pharmaceutical ingredients (APIs), the precise quantification of its enantiomeric composition is a regulatory and scientific necessity. The term for this measurement is enantiomeric excess (e.e.), which defines the degree to which one enantiomer is present in greater quantity than the other.

This guide provides an in-depth, objective comparison of two premier analytical techniques for determining the enantiomeric excess of difluorophenyl ethanamine: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy . As a senior application scientist, my aim is to move beyond mere procedural lists and delve into the causality behind experimental choices, grounding every protocol in a self-validating system of scientific integrity.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for enantiomeric excess determination due to its high accuracy, sensitivity, and reproducibility.[1]

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical properties in an achiral environment, is achieved in chiral HPLC through their differential, transient interactions with a Chiral Stationary Phase (CSP).[2] The CSP creates a diastereomeric environment within the column. One enantiomer of the analyte forms a more stable, lower-energy complex with the CSP, causing it to be retained longer, while the other enantiomer, forming a less stable complex, elutes earlier.[1]

For amines like difluorophenyl ethanamine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective.[3][4] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[5][6] The fluorine atoms in difluorophenyl ethanamine can alter the amine's basicity, influencing these interactions and making careful method development essential.[7]

Experimental Protocol: Chiral HPLC for Difluorophenyl Ethanamine

This protocol outlines a robust method development strategy. All methods should be validated according to regulatory guidelines such as those from the FDA and ICH.[8][9][10]

1. Column Selection:

  • Initial Screening: Begin with a polysaccharide-based CSP known for broad applicability with amines. A common choice would be a column packed with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H). These are renowned for their excellent enantiorecognition capabilities.[3]

2. Mobile Phase Optimization (Normal Phase Mode):

  • Rationale: Normal phase chromatography is often preferred for the separation of free amines.[7]

  • Composition: A typical mobile phase consists of a non-polar solvent (e.g., n-Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol).

  • Gradient vs. Isocratic: Start with an isocratic elution (e.g., 90:10 Hexane:Isopropanol). The percentage of the polar modifier is a critical parameter; small adjustments can significantly impact resolution.[7]

  • Additive: To improve peak shape and reduce tailing of the basic amine, add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (typically 0.1% v/v).

3. Instrumentation and Parameters:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

  • Column Temperature: Maintain a constant temperature, typically 25 °C, as temperature can influence chiral recognition.

  • Injection Volume: 5-10 µL.

4. Sample Preparation:

  • Dissolve a known quantity of the difluorophenyl ethanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Data Presentation: Chiral HPLC
ParameterTypical Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0
Calculated e.e. 99.0%
Workflow for Chiral HPLC Analysis

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Analyte in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler Injection Filter->Injector MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) Degas Degas Mobile Phase MobilePhase->Degas Degas->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Unlike HPLC, which physically separates the enantiomers, NMR differentiates them by converting the enantiomeric pair into diastereomers in situ, which are distinguishable in the NMR spectrum.[11][12] This can be achieved through the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[13][14]

Principle of Chiral Recognition in NMR

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that covalently reacts with the analyte's functional group (the amine in difluorophenyl ethanamine) to form a pair of diastereomers.[15] These diastereomers have different physical properties and, therefore, distinct NMR spectra.[16] A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, which reacts with amines to form stable diastereomeric amides.[11][17] The integration of the now-separated signals for each diastereomer allows for the calculation of the enantiomeric excess.[18]

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[19][20] This interaction leads to a time-averaged chemical environment that is different for each enantiomer, resulting in separate signals in the NMR spectrum. This method is non-destructive but the degree of signal separation (Δδ) is often smaller than with CDAs.

For difluorophenyl ethanamine, using a CDA like Mosher's acid chloride is a robust choice due to the formation of a stable amide bond, typically leading to excellent signal separation.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

1. Reagent and Solvent Selection:

  • CDA: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). Using a single enantiomer of the CDA is crucial.[16]

  • Solvent: An aprotic deuterated solvent such as Chloroform-d (CDCl₃) or Benzene-d₆. The choice of solvent can influence the chemical shift differences.[21]

  • Base: A non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

2. Sample Preparation (Derivatization):

  • Rationale: The reaction must proceed to completion to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte. Any kinetic resolution would invalidate the results.[16]

  • In an NMR tube, dissolve ~5-10 mg of the difluorophenyl ethanamine sample in ~0.6 mL of CDCl₃.

  • Add a slight excess (1.2 equivalents) of (R)-Mosher's acid chloride.

  • Add 1.5 equivalents of pyridine.

  • Cap the tube and gently agitate. Allow the reaction to proceed at room temperature for 15-30 minutes. Monitor for completion if necessary (e.g., by TLC).

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: Acquire a standard high-resolution proton (¹H) NMR spectrum. The fluorine atoms on the phenyl ring also allow for ¹⁹F NMR, which can provide a very clean background and large chemical shift differences for the -CF₃ group of the Mosher's amide.[11]

  • Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei, which is critical for accurate integration.

4. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton (or the -CF₃ group in ¹⁹F NMR) in the two diastereomers.

  • Carefully integrate the areas of these two distinct signals.

  • Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

    • Where Integral₁ is the integration of the major diastereomer's signal and Integral₂ is the integration of the minor diastereomer's signal.

Data Presentation: NMR
ParameterTypical Value
Spectrometer 400 MHz ¹H NMR
Chiral Derivatizing Agent (R)-Mosher's Acid Chloride
Solvent CDCl₃
Analyte Proton (Example) Methine proton (CH-NH₂)
Chemical Shift (Diastereomer 1) δ 4.85 ppm
Chemical Shift (Diastereomer 2) δ 4.95 ppm
Signal Separation (Δδ) 0.10 ppm
Calculated e.e. 98.8%
Workflow for NMR Analysis with CDA

G cluster_prep Sample Derivatization cluster_nmr NMR Acquisition cluster_data Data Analysis Analyte Dissolve Analyte in Deuterated Solvent Reagents Add CDA (Mosher's Acid) & Base (Pyridine) Analyte->Reagents React React to form Diastereomers Reagents->React Insert Insert Sample into NMR Spectrometer React->Insert Acquire Acquire Spectrum (¹H or ¹⁹F) Insert->Acquire Spectrum Process Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by NMR with a CDA.

Section 3: Head-to-Head Comparison

The choice between Chiral HPLC and NMR is not merely a matter of preference but a strategic decision based on the specific analytical requirements of the project.[1][22]

FeatureChiral HPLCNMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomers on a CSP.[1]Chemical conversion to diastereomers with distinct NMR signals.[16]
Sensitivity (LOQ) Very High (µg/mL to ng/mL).[1]Lower; requires mg-scale sample amounts.
Accuracy & Precision Excellent; often considered the benchmark for quantitative e.e. analysis.[23]Good to Excellent; highly dependent on complete derivatization and accurate integration.
Method Development Can be time-consuming; requires screening of columns and mobile phases.[24]Often rapid; involves a standard chemical reaction.[1]
Analysis Time/Sample 10-30 minutes.5-15 minutes (post-derivatization).[1]
Sample Throughput Lower to Medium.Higher; suitable for rapid screening.[25]
Cost (Consumables) High cost of chiral columns; significant solvent consumption.[1][26]Cost of CDA and deuterated solvents; low solvent volume.[22]
Pure Standard Req. An authentic racemic or enantiopure standard is needed for peak identification.Not required; relative integration provides the e.e. value directly.
Sample Integrity Non-destructive (sample can be recovered).Destructive (analyte is chemically modified).[1]

Section 4: Expert Recommendations and Conclusion

Both Chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess. The optimal choice is dictated by the stage of drug development and the specific analytical question at hand.

Choose Chiral HPLC for:

  • Routine Quality Control (QC): Once a method is validated, its high precision and automation capabilities make it ideal for release testing of API batches.

  • High Sensitivity Requirements: When analyzing trace-level impurities or low-concentration samples.

  • Preparative Separations: HPLC can be scaled up to isolate gram quantities of pure enantiomers.

Choose NMR with a Chiral Derivatizing Agent for:

  • Rapid Screening: Ideal for analyzing multiple samples from synthetic route scouting or reaction optimization, where speed is more critical than ultimate quantitative precision.

  • When a Pure Enantiomer Standard is Unavailable: NMR provides a direct measure of the enantiomeric ratio without needing to know which peak corresponds to which enantiomer beforehand.

  • Structural Confirmation: The NMR spectrum inherently provides structural information, confirming the identity of the derivatized analyte.

A Synergistic Approach: In a comprehensive drug development program, these techniques are best used synergistically. A rapid NMR screen can provide initial e.e. values for a series of synthetic experiments. Subsequently, a robust, validated Chiral HPLC method can be developed for the lead candidate to provide the high-accuracy data required for regulatory submissions.[23] This dual approach leverages the speed of NMR and the quantitative power of HPLC, ensuring both efficiency and confidence in the chiral purity of difluorophenyl ethanamine.

References

  • Wenzel, T. J., & Wilcox, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.

  • Silva, I. C., et al. (2023). Chalcogen‐Containing Diols: A Novel Chiral Derivatizing Agent for Se and Te NMR Chiral Recognition of Primary Amines. Chemistry – A European Journal.

  • Alfa Chemistry. Chiral Derivatization Reagents. Alfa Chemistry.

  • Wikipedia. Chiral derivatizing agent. Wikipedia.

  • MDPI. Advanced Spectroscopy For Enantiomeric Excess Determination. MDPI.

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12724-12735.

  • ResearchGate. NMR determination of enantiomeric excess. ResearchGate.

  • MDPI. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. MDPI.

  • Ferreira, A., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(3), 563.

  • Chiralpedia. Polysaccharide-based CSPs. Chiralpedia.

  • ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.

  • BenchChem. Technical Support Center: Chiral Resolution of Fluorinated Amines. BenchChem.

  • Ghimire, A., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(21), 5022.

  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health.

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC.

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate.

  • NINGBO INNO PHARMCHEM CO.,LTD. NMR Spectroscopy and Chiral Agents: A Deep Dive with alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.

  • BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. BenchChem.

  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration.

  • ResearchGate. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate.

  • BenchChem. An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. BenchChem.

  • Royal Society of Chemistry. Chapter 4: NMR Discrimination of Chiral Organic Compounds. Royal Society of Chemistry.

  • ResearchGate. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate.

  • University of Illinois. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois.

  • ResearchGate. Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate.

  • FDA. Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.

  • Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd.

  • FDA. Q14 Analytical Procedure Development. Food and Drug Administration.

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.

  • BenchChem. A Head-to-Head Battle for Chiral Purity: Chiral HPLC vs. NMR with (R)-bornylamine. BenchChem.

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.

  • Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka.

  • ResearchGate. Comparison of currently existing chiral resolution methods. ResearchGate.

  • BenchChem. A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of 2,2-Dimethyl-5-phenyl. BenchChem.

  • Phenomenex. Chiral HPLC Separations. Phenomenex.

  • KoreaScience. 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. KoreaScience.

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.

Sources

A Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Intermediates: A Case Study of Difluorophenyl Ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is intrinsically linked to the purity and characterization of its starting materials and intermediates. The validation of analytical methods for these precursors is not merely a regulatory formality but a cornerstone of robust and reproducible manufacturing processes. This guide provides an in-depth comparison of analytical methodologies for the validation of pharmaceutical intermediates, using 2,4-difluorophenyl ethanamine, a key building block in the synthesis of various pharmaceuticals, as a case study. We will explore the rationale behind methodological choices, present illustrative experimental data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Criticality of Method Validation for Intermediates

Pharmaceutical intermediates like difluorophenyl ethanamine are the foundational components upon which the final drug product is built. The presence of impurities, even in trace amounts, can have a cascading effect on the safety and efficacy of the API. Therefore, the analytical methods used to assess the quality of these intermediates must be rigorously validated to ensure they are fit for their intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the bedrock of the principles discussed herein.[3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[1][4]

Comparative Analysis of Analytical Techniques for Difluorophenyl Ethanamine

The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte. For an amine-containing compound like difluorophenyl ethanamine, which is a liquid at room temperature and possesses a degree of volatility, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds.[10] For difluorophenyl ethanamine, which is an amine, derivatization is often employed to enhance its chromatographic properties and detectability, especially when using UV detectors.[12]

Advantages of HPLC:

  • Broad Applicability: Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[9][10]

  • Versatility in Detection: Can be coupled with various detectors (UV, Fluorescence, Mass Spectrometry) to enhance sensitivity and specificity.[10]

  • Ambient Temperature Operation: Reduces the risk of sample degradation during analysis.[9]

Limitations of HPLC:

  • Solvent Consumption: Can generate significant volumes of solvent waste.[13]

  • Longer Runtimes: Typically has longer analysis times compared to GC for simpler mixtures.[9]

  • Potential for Derivatization: May require a derivatization step for compounds lacking a strong chromophore, adding complexity to the sample preparation.[12]

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[10][11] Given that difluorophenyl ethanamine is an amine with a relatively low boiling point, GC presents a strong alternative to HPLC.

Advantages of GC:

  • High Separation Efficiency: Offers excellent resolution for complex mixtures of volatile compounds.[9]

  • Speed: Generally provides faster analysis times than HPLC.[10]

  • Sensitive Detectors: Flame Ionization Detectors (FID) and Mass Spectrometry (MS) offer high sensitivity and specificity.[9]

Limitations of GC:

  • Analyte Volatility: Limited to the analysis of volatile and thermally stable compounds.[10][11]

  • High Temperatures: The high temperatures required for volatilization can lead to the degradation of thermally sensitive analytes.[9]

  • Derivatization for Polar Compounds: Highly polar compounds like amines may require derivatization to improve their chromatographic behavior and reduce tailing.

Head-to-Head Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]
Analyte Suitability Non-volatile, thermally labile, and high molecular weight compounds.[10]Volatile and thermally stable compounds.[10]
Sample Preparation May require derivatization for UV detection of compounds without a chromophore.May require derivatization for polar compounds to improve peak shape and volatility.
Instrumentation High-pressure pumps, liquid mobile phase reservoirs, injector, column, detector.[11]Gas supply, injector, temperature-controlled oven, column, detector.[11]
Typical Run Time Generally longer (minutes to tens of minutes).[9]Generally shorter (minutes).[10]
Cost per Analysis Higher due to solvent consumption.[10]Lower as it primarily uses gases.[10]

For the analysis of difluorophenyl ethanamine, HPLC with UV detection after derivatization or coupled with a mass spectrometer (LC-MS) offers a robust and versatile approach. GC-FID or GC-MS is also highly suitable and may offer faster analysis times, provided the compound is sufficiently volatile and thermally stable. The choice between the two often comes down to the specific impurities that need to be monitored and the available instrumentation.

Validation of an HPLC Method for the Assay of 2,4-Difluorophenyl Ethanamine: A Practical Guide

The following section provides a detailed, albeit illustrative, guide to the validation of a reversed-phase HPLC method for the quantification of 2,4-difluorophenyl ethanamine. The experimental data presented is representative of what would be expected for such a method.

Experimental Workflow

The overall workflow for the validation of an analytical method is a systematic process that begins with the development of the method, followed by the execution of the validation protocol and culminating in the final validation report.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Report Dev_Start Define Analytical Requirements Optimize Optimize Chromatographic Conditions Dev_Start->Optimize Dev_End Finalized Method Optimize->Dev_End Protocol Prepare Validation Protocol Dev_End->Protocol Execute Execute Validation Experiments Protocol->Execute Data Analyze and Document Data Execute->Data Report Compile Validation Report Data->Report Review Review and Approve Report->Review

Caption: A high-level workflow for analytical method validation.

Detailed Experimental Protocol: HPLC Assay of 2,4-Difluorophenyl Ethanamine

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic Acid in Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of 2,4-difluorophenyl ethanamine reference standard and dissolve in a 50 mL volumetric flask with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the intermediate equivalent to 50 mg of 2,4-difluorophenyl ethanamine and prepare a 500 mL solution in the mobile phase.

Validation Parameters and Illustrative Data

The following validation parameters are assessed according to ICH Q2(R1) guidelines.[4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: A solution of the 2,4-difluorophenyl ethanamine intermediate is spiked with known related substances and potential impurities. The chromatograms of the spiked and unspiked samples are compared to the chromatogram of a blank (mobile phase).

  • Acceptance Criteria: The peak for 2,4-difluorophenyl ethanamine should be free from any co-eluting peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Procedure: A series of at least five concentrations of the 2,4-difluorophenyl ethanamine reference standard are prepared, typically ranging from 50% to 150% of the nominal sample concentration. Each concentration is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression of peak area versus concentration should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
501,250,000
751,875,000
1002,500,000
1253,125,000
1503,750,000
Correlation Coefficient (r²) 0.9998

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Mean Recovery (%) 99.5

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method is determined by analyzing six replicate samples of the same batch at the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The precision is assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Precision LevelParameterRSD (%)
Repeatability Assay of 6 samples0.8
Intermediate Precision Day 1 vs. Day 21.2
Analyst 1 vs. Analyst 21.5
Instrument 1 vs. Instrument 21.3

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by the signal-to-noise ratio (LOD ≈ 3:1; LOQ ≈ 10:1).[14][15]

  • Illustrative Values: For this method, the LOD might be determined to be 0.1 µg/mL and the LOQ to be 0.3 µg/mL.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small variations in key method parameters is evaluated. These can include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Parameter VariedVariationAssay Result (% of Nominal)
Flow Rate 0.9 mL/min99.8
1.1 mL/min100.2
Mobile Phase 38% Acetonitrile99.5
42% Acetonitrile100.5
Temperature 28 °C99.7
32 °C100.3

Chiral Purity Analysis: A Special Consideration

For chiral intermediates like difluorophenyl ethanamine, the enantiomeric purity is a critical quality attribute. The validation of a chiral HPLC method follows the same principles as an achiral method, with a heightened focus on specificity and the ability to accurately quantify the undesired enantiomer at low levels.

G cluster_0 Chiral Method Development cluster_1 Validation CSP_Selection Select Chiral Stationary Phase (CSP) MP_Optimization Optimize Mobile Phase CSP_Selection->MP_Optimization Resolution Achieve Baseline Resolution MP_Optimization->Resolution Specificity Specificity (Enantiomeric Resolution) Resolution->Specificity LOQ_Undesired LOQ of Undesired Enantiomer Specificity->LOQ_Undesired Accuracy_Precision Accuracy and Precision at LOQ LOQ_Undesired->Accuracy_Precision

References

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Amines and Their Quality Assurance

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in modern synthetic and medicinal chemistry. Its unique structural features, particularly the difluorinated phenyl ring, make it a valuable building block and resolving agent in the asymmetric synthesis of pharmaceutically active compounds.[1][2] The success of these syntheses, however, is not solely dependent on the choice of reagent but critically hinges on its purity and, most importantly, its enantiomeric integrity. A contaminated or racemized starting material can lead to failed reactions, difficult purifications, and, in a pharmaceutical context, potentially harmful off-target effects.

This is where the Certificate of Analysis (CoA) becomes the most crucial document for any researcher. It is more than just a piece of paper; it is a testament to the quality, identity, and purity of the material in the bottle. For drug development professionals, a comprehensive CoA is a non-negotiable component of regulatory compliance and ensures the reproducibility of synthetic routes. This guide provides a detailed comparison of what to look for in a CoA for this compound, offers insights into interpreting the data, and presents protocols for in-house verification.

Deconstructing the Certificate of Analysis: A Multi-Point Inspection

A CoA is a summary of analytical tests performed on a specific batch of a compound. Understanding each test's purpose and significance is paramount. Below is a breakdown of the key analytical parameters you should expect to see.

Workflow for CoA Evaluation

The following diagram illustrates a logical workflow for a researcher when evaluating the CoA of a critical reagent like this compound.

cluster_0 Initial CoA Review cluster_1 Decision & Action A Receive Reagent & CoA B Check Physical Properties: Appearance, Solubility A->B C Verify Identity: ¹H NMR, Mass Spec B->C D Assess Chemical Purity: HPLC, NMR Integral C->D E Confirm Enantiomeric Purity: Chiral HPLC (ee%) D->E F All Specs Met? E->F G Proceed with Experiment F->G Yes H Contact Supplier for Clarification F->H No / Ambiguous I Perform In-House QC Verification H->I

Caption: Workflow for evaluating a Certificate of Analysis.

  • Identity and Appearance: The CoA should clearly state the compound name, CAS number (1391449-47-0), molecular formula (C₈H₁₀ClF₂N), and molecular weight (193.62 g/mol ).[3] The physical appearance (e.g., "White to off-white solid") should match the product received.[4]

  • Structural Confirmation (¹H NMR): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the chemical structure. The CoA should state that the spectrum is "Consistent with structure." A researcher should look for characteristic peaks: the quartet of the benzylic proton, the doublet of the methyl group, and the complex multiplets of the aromatic protons. The integration of these peaks provides an initial assessment of purity.

  • Chemical Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the purity of the compound by separating it from any non-chiral impurities. A high-quality reagent should have a purity of ≥98%.[4]

  • Enantiomeric Purity (Chiral HPLC): This is arguably the most critical parameter for a chiral reagent. It measures the percentage of the desired (R)-enantiomer relative to the undesired (S)-enantiomer. This is expressed as enantiomeric excess (ee%). For applications in asymmetric synthesis, an ee of ≥99% is typically required. The method should be stability-indicating, meaning it can also separate degradation products.[5]

  • Optical Rotation: This is a physical measurement of the rotation of plane-polarized light by a solution of the chiral compound. For this compound, a negative specific rotation is expected. While useful for confirmation, it is less precise than Chiral HPLC for determining enantiomeric purity.

Comparative Analysis: Interpreting CoA Data from Different Suppliers

Not all suppliers provide material of the same quality. The table below presents hypothetical CoA data from three different suppliers to illustrate how to compare and select the appropriate grade for your research needs.

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Economy Grade)Senior Scientist's Interpretation
CAS Number 1391449-47-01391449-47-01391449-47-0Essential Check: All suppliers list the correct CAS number.
Appearance White Crystalline SolidOff-white PowderLight Brown PowderInsight: Color can indicate the presence of minor impurities. Supplier A's material is likely the purest.
¹H NMR Conforms to StructureConforms to StructureConforms to StructureTrust but Verify: Always a good practice to run your own NMR if the reaction is critical.
Purity (HPLC) 99.8%98.5%96.1%Application Dependent: For sensitive catalytic reactions, 99.8% is ideal. 96.1% may be acceptable for less demanding applications or require purification.
Enantiomeric Excess (ee%) 99.9% (by Chiral HPLC)99.2% (by Chiral HPLC)>95% (by Optical Rotation)Critical Point: Supplier A is superior for asymmetric synthesis. Supplier C's use of Optical Rotation is less precise and a potential red flag for high-stakes applications.[6]
Water Content (Karl Fischer) 0.05%0.2%Not TestedCausality: High water content can interfere with many organometallic and water-sensitive reactions. Supplier A is suitable for anhydrous conditions.
Residual Solvents (GC-HS) <0.1% (Heptane, IPA)<0.5% (Heptane, IPA)Not TestedImpact: Residual solvents can inhibit catalysts or participate in side reactions. The absence of this test from Supplier C is a concern.

Performance Comparison with Alternative Chiral Amines

This compound is not the only option available. The choice of chiral amine can significantly impact reaction outcomes.

CompoundKey FeaturesCommon ApplicationsConsiderations
(R)-1-(2,5-Difluorophenyl)ethanamine HCl Electron-deficient aromatic ring due to fluorine atoms.Chiral auxiliary, building block for APIs, resolving agent.Fluorine substitution can influence reactivity and pKa.
(R)-1-Phenylethylamine The archetypal chiral amine; widely studied.Resolution of carboxylic acids, synthesis of chiral ligands.Less sterically demanding and more electron-rich than the difluoro-analog.
(R)-1-(1-Naphthyl)ethylamine Increased steric bulk from the naphthyl group.Asymmetric synthesis where greater steric hindrance is required for high stereoselectivity.Can be more expensive and may lead to slower reaction rates.
(R)-tert-Butanesulfinamide Versatile chiral auxiliary.Asymmetric synthesis of amines from imines.Requires a different synthetic strategy (addition to imines rather than resolution).

Key Experimental Protocols for CoA Verification

Trustworthiness in science is built on verification. The protocols below provide a framework for confirming the critical parameters of your this compound CoA.

Logical Relationship of Analytical Tests

This diagram shows how different analytical techniques contribute to the overall quality assessment of the chiral amine.

cluster_0 cluster_1 cluster_2 A Identity QA Batch Quality (Fit for Purpose) A->QA B Purity B->QA C Enantiomeric Integrity C->QA NMR ¹H NMR NMR->A NMR->B MS Mass Spec MS->A HPLC Achiral HPLC HPLC->B CHIRAL_HPLC Chiral HPLC / SFC CHIRAL_HPLC->C OPT_ROT Optical Rotation OPT_ROT->C

Caption: Relationship between analytical tests and quality assessment.

Protocol 1: ¹H NMR for Structural Confirmation and Purity
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[7]

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shifts: Confirm the presence of the expected signals for the aromatic, benzylic (CH), and methyl (CH₃) protons.

    • Integration: Set the integral of a well-resolved proton signal (e.g., the methyl group) to its theoretical value (3H) and compare the integrals of other signals. The presence of significant unassigned peaks indicates impurities.

    • Coupling Constants: Verify that the observed coupling patterns (e.g., quartet for the CH, doublet for the CH₃) are consistent with the structure.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is based on typical methods for separating chiral amines.[5][6]

  • Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column are required. A common choice would be a polysaccharide-based column such as a Chiralpak® AD-H or equivalent.[8]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA) in a ratio such as 80:20:0.1 (v/v/v). The basic additive is crucial for obtaining good peak shape for amines. Filter and degas the mobile phase.

  • Sample Preparation: Prepare a racemic standard by dissolving a small amount of a known racemic sample of 1-(2,5-Difluorophenyl)ethanamine in the mobile phase. Prepare the (R)-enantiomer sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Analysis:

    • First, inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure the system achieves baseline resolution (Resolution > 1.5).

    • Next, inject the (R)-enantiomer sample.

    • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Chiral HPLC Experimental Workflow

A Prepare Mobile Phase (e.g., Hexane/EtOH/DEA) B Equilibrate Chiral Column A->B C Prepare Racemic & Sample Solutions (~1 mg/mL) B->C D Inject Racemic Standard C->D E Determine Retention Times (tR, tS) & System Suitability D->E F Inject (R)-Enantiomer Sample E->F Pass G Integrate Peak Areas (Area_R, Area_S) F->G H Calculate ee% G->H

Caption: Experimental workflow for Chiral HPLC analysis.

Conclusion

The Certificate of Analysis for a chiral reagent like this compound is a foundational document that dictates the potential for success and reproducibility in research and development. A thorough evaluation of the CoA, with a particular focus on chemical and enantiomeric purity determined by robust methods like HPLC, is a critical exercise for any scientist. By comparing specifications between suppliers, understanding the implications of each analytical test, and having the capability to perform in-house verification, researchers can ensure the quality of their starting materials, leading to more reliable and trustworthy scientific outcomes.

References

  • ACS Publications. "Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry". Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.8b02131][9]

  • PubMed. "High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening". PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32541829/][10]

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  • ACS Publications. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education". Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00350][13]

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A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure amines are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of these chiral amines often dictates the pharmacological activity and safety profile of the final drug molecule. 1-(2,5-Difluorophenyl)ethanamine, a key intermediate in the synthesis of various pharmaceuticals, presents a valuable case study for comparing the primary industrial strategies for obtaining single-enantiomer compounds: asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic resolution.

This guide provides an in-depth technical comparison of these synthetic routes, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate method for their specific needs. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the performance of each route.

I. Asymmetric Synthesis: Direct Enantioselective Routes

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. A prominent strategy for the synthesis of chiral amines is the asymmetric reduction of a prochiral precursor, such as a ketone or an imine.

A. Asymmetric Transfer Hydrogenation of 2,5-Difluoroacetophenone Imine

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral amines. This approach involves the reduction of an imine derived from the corresponding ketone, using a chiral catalyst and a hydrogen donor. Ruthenium-based catalysts, particularly those with chiral diamine ligands, have shown exceptional performance in these reactions.

Reaction Principle: The synthesis begins with the formation of an imine from 2,5-difluoroacetophenone and a suitable amine source, such as ammonia or a protected amine equivalent. This imine is then reduced in the presence of a chiral ruthenium catalyst and a hydrogen donor, typically a mixture of formic acid and triethylamine. The chiral environment created by the catalyst directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Imine Formation (in situ): To a solution of 2,5-difluoroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol), add an ammonium salt (e.g., ammonium formate, 5-10 eq).

  • Catalyst Preparation: In a separate vessel, prepare the active catalyst by reacting a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral diamine ligand (e.g., (S,S)-TsDPEN) in an appropriate solvent.

  • Hydrogenation: Add the catalyst solution to the imine-containing reaction mixture. Heat the reaction to a specified temperature (e.g., 40-60 °C) and stir for a designated time (e.g., 12-24 hours) until completion is observed by a suitable analytical method (e.g., GC or HPLC).

  • Work-up and Isolation: After cooling to room temperature, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The resulting crude amine can be further purified by chromatography or crystallization.

Causality of Experimental Choices:

  • Catalyst System: The choice of the ruthenium precursor and the chiral ligand is critical for achieving high enantioselectivity. The ligand's structure creates a chiral pocket that dictates the stereochemical outcome of the hydrogenation.

  • Hydrogen Donor: The formic acid/triethylamine system is a commonly used and efficient hydrogen source for transfer hydrogenation.

  • Solvent: The solvent can influence both the solubility of the reactants and the stability and activity of the catalyst.

G cluster_0 Asymmetric Transfer Hydrogenation Workflow Ketone 2,5-Difluoroacetophenone Imine_Formation In situ Imine Formation (Ammonium Formate) Hydrogenation Asymmetric Transfer Hydrogenation (Chiral Ru-Catalyst, HCOOH/NEt3) Amine Enantiomerically Enriched 1-(2,5-Difluorophenyl)ethanamine

II. Chiral Resolution: Separation of Enantiomers

Chiral resolution is a classical and widely practiced method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated.

A. Diastereomeric Salt Formation with a Chiral Resolving Agent

For amines, the most common resolution strategy is the formation of diastereomeric salts with a chiral acid. The differential solubility of these salts allows for their separation by fractional crystallization. Dibenzoyl-L-tartaric acid is a frequently used and effective resolving agent for primary amines.

Reaction Principle: A racemic mixture of 1-(2,5-difluorophenyl)ethanamine is treated with an enantiomerically pure chiral acid, such as dibenzoyl-L-tartaric acid, in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts. Due to their different crystal packing and intermolecular interactions, one diastereomeric salt is typically less soluble and crystallizes out of the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble salt is then isolated, and the desired amine enantiomer is liberated by treatment with a base.

Experimental Protocol: Chiral Resolution with Dibenzoyl-L-Tartaric Acid

  • Salt Formation: Dissolve racemic 1-(2,5-difluorophenyl)ethanamine (1.0 eq) and dibenzoyl-L-tartaric acid (0.5-1.0 eq) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃) to neutralize the tartaric acid and liberate the free amine.

  • Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are then washed, dried,

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis: Alternatives to (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to yield specific enantiomers of a target molecule. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride has found utility as a chiral auxiliary, particularly in the synthesis of key pharmaceutical intermediates. However, the pursuit of optimal efficiency, cost-effectiveness, and broader applicability necessitates a thorough understanding of the available alternatives.

This guide provides an in-depth, objective comparison of prominent chiral auxiliaries that serve as viable alternatives to this compound. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols to empower researchers in making informed decisions for their asymmetric synthesis challenges. The asymmetric synthesis of β-amino acids, crucial building blocks for many pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, will serve as a central theme to contextualize the performance of these auxiliaries.[1][2]

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired chiral center is established, the auxiliary is removed and can, ideally, be recovered for reuse. The effectiveness of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: The ability to induce the formation of one diastereomer in significant excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.

  • Availability and Cost: Ready availability of both enantiomers at a reasonable cost is crucial for large-scale applications.

  • Crystallinity of Intermediates: Crystalline diastereomeric intermediates can often be purified by recrystallization to achieve very high levels of stereochemical purity.

The general workflow for employing a chiral auxiliary is depicted below:

Chiral Auxiliary Workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary aux->sub_aux diastereomers Diastereomeric Products sub_aux->diastereomers Diastereoselective Reaction product Enantiomerically Enriched Product diastereomers->product Cleavage rec_aux Recovered Auxiliary diastereomers->rec_aux Cleavage

General workflow for employing a chiral auxiliary in asymmetric synthesis.

Key Alternatives to this compound

While phenylethylamine derivatives like the topic compound are effective, several other classes of chiral auxiliaries have been extensively developed and validated. This guide will focus on a comparative analysis of the following prominent alternatives:

  • Evans' Oxazolidinones

  • Oppolzer's Sultams

  • Pseudoephedrine and Pseudoephenamine

  • 8-Phenylmenthol

The asymmetric alkylation of an enolate to form a new carbon-carbon bond is a fundamental transformation in organic synthesis and will be the primary reaction used for comparing the performance of these auxiliaries. This reaction is central to the synthesis of β-amino acid precursors.

Performance Comparison in Asymmetric Alkylation

The following table summarizes the typical performance of these chiral auxiliaries in the context of diastereoselective alkylation of enolates, a key step in the synthesis of chiral carboxylic acid derivatives.

Chiral AuxiliaryRepresentative SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Key AdvantagesDisadvantages
(R)-1-Phenylethylamine derivative N-Acyl ImineAlkyl Halide85:15 - 95:570-90Readily available, cost-effective.Moderate to good selectivity.
Evans' Oxazolidinone N-Acyl OxazolidinoneAllyl Iodide>98:285-95Excellent diastereoselectivity, well-established, reliable.Can be more expensive than simple amines.
Oppolzer's Sultam N-Acyl SultamAlkyl Halide>95:580-95High diastereoselectivity, crystalline derivatives.Higher cost of the auxiliary.
Pseudoephedrine N-Acyl Pseudoephedrinen-Butyl Iodide95:5 to >99:180-99Inexpensive, highly crystalline derivatives, excellent selectivity.[4]Regulatory restrictions on pseudoephedrine.
8-Phenylmenthol Enoate EsterOrganocuprate>95:585-95High facial shielding, effective in conjugate additions.Preparation of the auxiliary can be complex.

In-Depth Analysis and Experimental Protocols

Evans' Oxazolidinones

Introduced by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for asymmetric alkylations, aldol reactions, and other transformations.[5][6] The chiral centers at the 4 and 5 positions of the oxazolidinone ring effectively shield one face of the enolate, directing the approach of the electrophile.

Mechanism of Action:

The N-acyloxazolidinone is deprotonated to form a rigid Z-enolate, which is chelated to a metal cation (typically lithium or sodium). The bulky substituent at the 4-position of the oxazolidinone directs the incoming electrophile to the opposite face of the enolate.

Evans_Auxiliary_Alkylation cluster_0 Attachment cluster_1 Diastereoselective Alkylation cluster_2 Cleavage Oxazolidinone Oxazolidinone N-Acyl Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N-Acyl Oxazolidinone Acyl Halide, Base Chelated Z-Enolate Chelated Z-Enolate N-Acyl Oxazolidinone->Chelated Z-Enolate Base (e.g., NaHMDS) Alkylated Product Alkylated Product Chelated Z-Enolate->Alkylated Product Electrophile (R-X) Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid LiOH, H2O2

Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

a) Acylation of the Auxiliary:

  • To a solution of (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 30 minutes at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash chromatography.

b) Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF.

  • Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

  • Add allyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

c) Cleavage of the Auxiliary:

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture with HCl and extract the chiral carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

Oppolzer's Sultams

Oppolzer's camphorsultam is another powerful chiral auxiliary, particularly effective in a wide range of asymmetric transformations, including alkylations, conjugate additions, and Diels-Alder reactions.[7] The rigid bicyclic structure of the camphor backbone provides excellent steric shielding.

Mechanism of Action:

Similar to Evans' auxiliaries, N-acyl sultams form chelated enolates. The bulky camphor skeleton effectively blocks one face of the enolate, leading to high diastereoselectivity in the subsequent reaction with an electrophile. In conjugate additions, chelation of a Lewis acid to the carbonyl and sulfonyl oxygens locks the conformation of the enoate, directing the nucleophile to the less hindered face.[7]

Oppolzer_Sultam_Workflow Camphorsultam Camphorsultam N-Acyl Sultam N-Acyl Sultam Camphorsultam->N-Acyl Sultam Acylation Chelated Enolate Chelated Enolate N-Acyl Sultam->Chelated Enolate Base/Lewis Acid Diastereomerically\nEnriched Product Diastereomerically Enriched Product Chelated Enolate->Diastereomerically\nEnriched Product Electrophile/ Nucleophile Chiral Product Chiral Product Diastereomerically\nEnriched Product->Chiral Product Cleavage Recovered Sultam Recovered Sultam Diastereomerically\nEnriched Product->Recovered Sultam Cleavage

General workflow for asymmetric synthesis using Oppolzer's sultam.

Experimental Protocol: Diastereoselective Michael Addition to an N-Enoyl Camphorsultam

a) Acylation of the Auxiliary:

  • To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0 °C and add crotonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify by flash chromatography.

b) Diastereoselective Conjugate Addition:

  • To a solution of the N-enoyl camphorsultam (1.0 eq) in toluene at -78 °C, add diethylaluminum chloride (1.2 eq, 1.0 M in hexanes).

  • Stir for 20 minutes, then add a solution of the desired Gilman cuprate (e.g., Me₂CuLi, 1.5 eq) in THF via cannula.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench with a 1:1 mixture of saturated aqueous ammonium chloride and 2N HCl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. The product is purified by chromatography.

c) Cleavage of the Auxiliary:

  • The N-acyl sultam can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.

  • Reductive cleavage with reagents like lithium borohydride can yield the corresponding primary alcohol.

Pseudoephedrine and Pseudoephenamine

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and highly efficient method for the asymmetric alkylation of carboxylic acid derivatives.[4][8] A key advantage is the high crystallinity of the pseudoephedrine amides, which often allows for easy purification of the diastereomeric products by recrystallization.[4] Due to restrictions on the sale of pseudoephedrine, pseudoephenamine has been developed as a versatile and unrestricted alternative that often provides equal or superior stereocontrol.[9]

Mechanism of Action:

The N-acyl pseudoephedrine amide is deprotonated with a strong base (e.g., LDA) in the presence of lithium chloride to form a rigid, chelated Z-enolate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a conformationally locked intermediate that directs the electrophile to attack from the less hindered face.[8]

Pseudoephedrine_Workflow Pseudoephedrine Pseudoephedrine N-Acyl Pseudoephedrine\nAmide N-Acyl Pseudoephedrine Amide Pseudoephedrine->N-Acyl Pseudoephedrine\nAmide Acylation Chelated Z-Enolate Chelated Z-Enolate N-Acyl Pseudoephedrine\nAmide->Chelated Z-Enolate LDA, LiCl Alkylated Product Alkylated Product Chelated Z-Enolate->Alkylated Product Alkyl Halide Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid Hydrolysis Recovered\nPseudoephedrine Recovered Pseudoephedrine Alkylated Product->Recovered\nPseudoephedrine Hydrolysis 8_Phenylmenthol_Diels_Alder 8-Phenylmenthol 8-Phenylmenthol Enoate Ester Enoate Ester 8-Phenylmenthol->Enoate Ester Acylation Diels-Alder Adduct Diels-Alder Adduct Enoate Ester->Diels-Alder Adduct Diene, Lewis Acid Chiral Product Chiral Product Diels-Alder Adduct->Chiral Product Cleavage Recovered\n8-Phenylmenthol Recovered 8-Phenylmenthol Diels-Alder Adduct->Recovered\n8-Phenylmenthol Cleavage

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-1-(2,5-Difluorophenyl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The differentiation and quantification of enantiomers are critical in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be stereospecific. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 1-(2,5-Difluorophenyl)ethanamine, a key chiral building block. We will explore the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for unambiguous chiral discrimination.

The Imperative of Chiral Distinction

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Consequently, standard spectroscopic techniques like conventional infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy are incapable of distinguishing between them. However, in a chiral environment, such as the human body, enantiomers can exhibit vastly different pharmacological activities.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual stereoisomers in drug products.[3] This necessitates robust analytical methods for their differentiation and the determination of enantiomeric purity.

1-(2,5-Difluorophenyl)ethanamine is a chiral amine whose distinct (R) and (S) forms are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the stereochemical integrity of these precursors is paramount. This guide details the advanced spectroscopic techniques that enable this critical analysis.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical techniques are uniquely sensitive to molecular asymmetry. They rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.[4][]

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle of Operation: VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[6][7] A VCD spectrum plots this difference (ΔA = AL - AR) against wavenumber. Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign—providing a definitive method for identifying and distinguishing them.[7] This technique is exceptionally powerful for determining the absolute configuration of a chiral molecule in solution, often by comparing the experimental spectrum to one predicted by ab initio calculations.[6]

Application to 1-(2,5-Difluorophenyl)ethanamine: For the (R) and (S) enantiomers of 1-(2,5-Difluorophenyl)ethanamine, we expect to see distinct VCD signals, particularly in the fingerprint region (1500-900 cm⁻¹) where C-H, N-H, and C-N bending and stretching vibrations occur. The C-F stretching modes will also exhibit characteristic VCD couplets.

Illustrative VCD Data:

Wavenumber (cm⁻¹)Vibrational Mode (Assignment)(R)-Enantiomer ΔA (x 10⁻⁵)(S)-Enantiomer ΔA (x 10⁻⁵)
1495Aromatic C=C Stretch+3.5-3.5
1380CH₃ Symmetric Bend-2.8+2.8
1250C-N Stretch+5.1-5.1
1100C-F Stretch-4.2+4.2

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare solutions of the pure (R)-enantiomer, pure (S)-enantiomer, and the racemic mixture at a concentration of approximately 0.1 M in a suitable solvent (e.g., deuterated chloroform, CDCl₃). The solvent should be transparent in the IR region of interest.

  • Instrumentation: Utilize a Fourier Transform VCD (FT-VCD) spectrometer equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[8]

  • Data Acquisition:

    • Acquire the VCD spectrum of the solvent for baseline correction.

    • Acquire VCD spectra for each sample in a temperature-controlled liquid cell with an appropriate path length (typically 100-200 µm).

    • Collect data over a range of 2000-850 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 4000-8000) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Subtract the solvent spectrum from each sample spectrum. The resulting spectra for the (R) and (S) enantiomers should be mirror images. The spectrum of the racemic mixture should show no VCD signal (ΔA = 0).[7]

VCD_Workflow cluster_prep Sample Preparation cluster_analysis FT-VCD Spectrometer cluster_results Data Interpretation Prep_R (R)-Enantiomer (0.1 M in CDCl3) Acquire Data Acquisition (2000-850 cm-1, 4 cm-1 res.) Prep_R->Acquire Prep_S (S)-Enantiomer (0.1 M in CDCl3) Prep_S->Acquire Prep_Rac Racemic Mixture (0.1 M in CDCl3) Prep_Rac->Acquire Process Baseline Correction & Solvent Subtraction Acquire->Process Compare Compare Spectra: (R) vs (S) vs Racemate Process->Compare Config Absolute Configuration Determination Compare->Config

VCD Experimental Workflow
Electronic Circular Dichroism (ECD) Spectroscopy

Principle of Operation: ECD is the counterpart to VCD in the ultraviolet and visible (UV-Vis) regions of the spectrum. It measures the differential absorption of polarized light by chromophores undergoing electronic transitions.[4] The difluorophenyl group in 1-(2,5-Difluorophenyl)ethanamine serves as the primary chromophore. Similar to VCD, the ECD spectra of enantiomers are mirror images, and the magnitude of the signal (Cotton effect) is proportional to the enantiomeric excess (% ee).[3]

Application to 1-(2,5-Difluorophenyl)ethanamine: The π→π* transitions of the difluorinated benzene ring are expected to produce ECD signals. The stereocenter adjacent to the ring induces the chirality in these electronic transitions.

Illustrative ECD Data:

Wavelength (nm)Electronic Transition(R)-Enantiomer Δε (M⁻¹cm⁻¹)(S)-Enantiomer Δε (M⁻¹cm⁻¹)
215¹Lₐ (π→π)+8.5-8.5
268¹Lₑ (π→π)-1.2+1.2

Experimental Protocol: ECD Analysis

  • Sample Preparation: Prepare dilute solutions (approx. 10⁻⁴ to 10⁻⁵ M) of the pure enantiomers and the racemic mixture in a UV-transparent solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a CD spectrometer (spectropolarimeter).

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.[3]

    • Record spectra from approximately 300 nm down to 200 nm.

    • Instrument parameters should be set to optimize signal quality (e.g., 1 nm bandwidth, 1-second response time, 50 nm/min scan speed).[3]

    • Accumulate multiple scans (e.g., 3-4) to improve the signal-to-noise ratio.

  • Data Processing: After baseline correction with the solvent spectrum, the resulting spectra should confirm the mirror-image relationship between the (R) and (S) enantiomers.

ECD_Principle Light Unpolarized Light Polarizer Linear Polarizer Light->Polarizer PEM Photoelastic Modulator (PEM) Polarizer->PEM LCP Left-Circularly Polarized (LCP) PEM->LCP Cycle 1 RCP Right-Circularly Polarized (RCP) PEM->RCP Cycle 2 Sample Chiral Sample ((R) or (S)) Absorption Differential Absorption (A_L ≠ A_R) Sample->Absorption Detector Detector Spectrum ECD Spectrum (ΔA vs. λ) Detector->Spectrum LCP->Sample RCP->Sample Absorption->Detector

Principle of Circular Dichroism

NMR Spectroscopy: Indirect Differentiation via Diastereomeric Interactions

While standard NMR cannot distinguish enantiomers, this limitation can be overcome by introducing a chiral auxiliary compound.

Principle of Operation: The use of a Chiral Solvating Agent (CSA) is a powerful and non-destructive method for enantiomeric discrimination by NMR.[9][10] A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers.[11][12] These diastereomeric complexes have different physical properties and, crucially, exist in different magnetic environments. This results in separate, distinguishable signals (chemical shift non-equivalence) for the (R) and (S) enantiomers in the NMR spectrum.[13]

Application to 1-(2,5-Difluorophenyl)ethanamine: For this analyte, an acidic CSA like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) can be effective, forming acid-base complexes with the amine. The proximity of the chiral CSA to the stereocenter of the analyte will induce chemical shift differences. The ¹H NMR signals for the methine proton (-CH) and the methyl group (-CH₃) are excellent probes. Furthermore, due to the fluorine atoms, ¹⁹F NMR spectroscopy can provide a very clean and sensitive method for observing this differentiation.[14]

Illustrative ¹⁹F NMR Data (with (R)-BNP as CSA):

AnalyteCSA PresentChemical Shift (δ) for F-2Chemical Shift (δ) for F-5
(R)-EnantiomerYes-118.50 ppm-123.75 ppm
(S)-EnantiomerYes-118.58 ppm-123.84 ppm
Racemic MixtureYes-118.50, -118.58 ppm-123.75, -123.84 ppm
Racemic MixtureNo-118.54 ppm (single peak)-123.79 ppm (single peak)

Experimental Protocol: NMR Analysis with CSA

  • Sample Preparation:

    • Dissolve ~5-10 mg of the analyte (pure enantiomer or racemic mixture) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

    • Acquire a standard ¹H and ¹⁹F NMR spectrum to serve as a reference.

    • To the same tube, add the CSA (e.g., (R)-BNP) in incremental amounts, typically starting from 0.5 equivalents and increasing to 1.0-1.5 equivalents, acquiring a spectrum after each addition to find the optimal resolution.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize the separation of the signals.

  • Data Acquisition: Acquire standard ¹H and/or ¹⁹F NMR spectra. ¹⁹F NMR is often preferred due to its high sensitivity and wide chemical shift range, which can lead to better signal separation.

  • Data Interpretation: In the spectrum of the racemic mixture with the CSA, identify the split signals corresponding to the two enantiomers. The integration of these distinct peaks can be used to determine the enantiomeric excess (% ee) of the sample.

NMR_CSA_Principle cluster_interaction Interaction in NMR Tube cluster_spectrum Resulting NMR Spectrum R_Analyte R-Analyte Diastereomer_RR [R-Analyte • R-CSA] Complex (Diastereomer 1) R_Analyte->Diastereomer_RR + S_Analyte S-Analyte Diastereomer_SR [S-Analyte • R-CSA] Complex (Diastereomer 2) S_Analyte->Diastereomer_SR + CSA R-CSA CSA->Diastereomer_RR CSA->Diastereomer_SR Spectrum Racemate + CSA: Two distinct signals observed (δ_RR ≠ δ_SR) Diastereomer_RR->Spectrum Different Magnetic Environments Diastereomer_SR->Spectrum

Principle of NMR Differentiation using a CSA

Summary and Recommendations

Each of these techniques offers a powerful solution for the spectroscopic differentiation of the (R) and (S) enantiomers of 1-(2,5-Difluorophenyl)ethanamine. The choice of method depends on the specific analytical goal.

TechniquePrincipleSample RequirementKey AdvantagePrimary Application
VCD Differential absorption of polarized IR lightHigh concentration (~0.1 M)Provides absolute configurationStructural elucidation, absolute configuration determination
ECD Differential absorption of polarized UV-Vis lightLow concentration (~10⁻⁴ M)High sensitivity, good for routine screeningDetermination of enantiomeric purity, high-throughput screening
NMR + CSA Formation of transient diastereomersModerate concentration (~10-20 mM)Widely accessible, provides precise quantification (% ee)Accurate quantification of enantiomeric excess, routine quality control

Recommendation:

  • For the initial, unambiguous determination of the absolute configuration of a newly synthesized batch, VCD is the gold standard.

  • For routine quality control and precise quantification of enantiomeric excess (% ee) in a process chemistry or drug development setting, NMR with a suitable CSA is highly recommended due to its accuracy, reproducibility, and the widespread availability of NMR spectrometers.

  • ECD serves as an excellent, high-sensitivity method for rapid screening of enantiomeric purity, particularly when sample quantity is limited.

By leveraging these advanced spectroscopic tools, researchers and drug developers can confidently characterize and control the stereochemical integrity of 1-(2,5-Difluorophenyl)ethanamine, ensuring the quality and safety of the resulting pharmaceutical products.

References

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Chiral Resolution vs. Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the production of enantiomerically pure molecules is a critical and often challenging endeavor. The distinct three-dimensional arrangements of enantiomers can lead to vastly different pharmacological and toxicological profiles, making stereochemical control a paramount concern.[1][2] The two principal strategies to obtain a single enantiomer are the separation of a racemic mixture, known as chiral resolution , and the direct synthesis of the desired enantiomer, termed asymmetric synthesis .[3]

This guide provides an in-depth, objective comparison of these two fundamental approaches. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, supported by quantitative data, detailed methodologies, and industrial case studies. Our goal is to equip you with the field-proven insights necessary to make strategic decisions that balance cost, efficiency, scalability, and environmental impact.

At a Glance: A Strategic Overview

The choice between chiral resolution and asymmetric synthesis is not merely a technical one; it is a strategic decision influenced by the stage of development, required scale, molecular complexity, and economic constraints. The following table summarizes the core tenets of each approach.

FeatureChiral ResolutionAsymmetric Synthesis
Core Principle Separation of a pre-existing 50:50 mixture of enantiomers.Direct creation of a single enantiomer from a prochiral precursor.[2]
Theoretical Max. Yield 50% for the desired enantiomer (without a racemization step).[4]Up to 100%.
Key Advantage Methodological simplicity and often lower initial development cost.High atom economy and potential for higher throughput and yield.[5]
Common Challenge Inherent 50% yield loss of the undesired enantiomer; waste generation.High cost of chiral catalysts/ligands; process optimization can be complex.[6]
Typical Application Early-stage development, situations where both enantiomers are needed for testing, or when a robust resolution is easily found.Large-scale manufacturing where efficiency and waste reduction are critical; synthesis of complex molecules.[7]

The Decision-Making Framework: A Logical Flow

The selection of an appropriate chiral strategy is a multi-faceted process. The following diagram illustrates a logical workflow to guide this critical decision.

Decision_Framework start Target Molecule Identified racemic_synth Is a racemic synthesis straightforward? start->racemic_synth functional_groups Does the molecule have suitable functional groups (acid/base) for salt formation? racemic_synth->functional_groups Yes asym_synth Develop Asymmetric Synthesis Route (Catalysis, Chiral Pool, etc.) racemic_synth->asym_synth No resolution_screen Perform Chiral Resolution Screening (Diastereomeric Salt Formation, Enzymatic) functional_groups->resolution_screen Yes functional_groups->asym_synth No resolution_success Resolution Successful? resolution_screen->resolution_success resolution_success->asym_synth No scale_up Scale-Up & Cost Analysis resolution_success->scale_up Yes racemization Can the undesired enantiomer be racemized and recycled? resolution_success->racemization Yes asym_synth->scale_up final_process Final Manufacturing Process scale_up->final_process racemization->resolution_screen Recycle no_racemization Proceed with 50% max yield racemization->no_racemization No no_racemization->scale_up

Caption: A decision-making workflow for selecting a chiral strategy.

Quantitative Comparison: Performance and Green Chemistry Metrics

A critical aspect of comparing these two strategies is the use of quantitative metrics, particularly those related to process efficiency and environmental impact. Green chemistry metrics like Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) provide a standardized way to assess the "greenness" of a chemical process.[8][9][10]

  • Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a specified mass of product. A lower PMI indicates a more efficient and sustainable process.[10]

  • E-Factor: The ratio of the mass of waste produced to the mass of the desired product. The ideal E-Factor is zero.[11]

The table below provides a comparative overview of these metrics for different chiral technologies.

Chiral TechnologyTypical Yield (%)Typical PMITypical E-FactorKey Considerations
Classical Resolution (Diastereomeric Salts) < 50% (per pass)High (100-500+)High (99-499+)Significant solvent use for crystallization and extractions; waste includes the undesired enantiomer and resolving agent.
Enzymatic Kinetic Resolution ~50% (per pass)Moderate (50-200)Moderate (49-199)Often performed in aqueous or benign organic solvents; milder conditions.[12]
Dynamic Kinetic Resolution (DKR) >90%Lower (20-100)Lower (19-99)Combines resolution with in-situ racemization of the unwanted enantiomer, significantly improving atom economy.[13]
Asymmetric Catalysis (e.g., Hydrogenation) >90%Low (10-50)Low (9-49)High efficiency due to low catalyst loading; solvent is often the main contributor to mass intensity.[14][15]

Industrial Case Studies: Theory in Practice

Examining the industrial synthesis of well-known chiral drugs provides invaluable insights into the practical application and evolution of these strategies.

Case Study 1: (S)-Naproxen

(S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), offers a classic example of the evolution from resolution to asymmetric synthesis.

  • Original Route (Syntex): Chiral Resolution. The initial commercial synthesis produced racemic naproxen, which was then resolved using a chiral amine, cinchonidine.[16] This process was robust but suffered from the inherent 50% loss of the undesired (R)-enantiomer. A significant portion of the manufacturing cost was tied to the resolution and the necessary racemization and recycling of the unwanted isomer.[17]

  • Modern Route: Asymmetric Hydrogenation. A more advanced and atom-economical approach involves the asymmetric hydrogenation of an acrylic acid precursor using a Ruthenium-BINAP catalyst.[18][19] This method directly yields (S)-Naproxen with high enantiomeric excess (>97%) and high chemical yield, circumventing the need for resolution.[17]

Comparative Analysis: (S)-Naproxen Synthesis

MetricChiral Resolution Route (Estimated)Asymmetric Hydrogenation Route (Estimated)
Overall Yield ~40-45% (with racemization/recycle)>75%
Key Chiral Reagent Cinchonidine (resolving agent)Ru-(S)-BINAP (catalyst)
PMI (Estimated) >100<50
E-Factor (Estimated) >99<49
Rationale for Change The high cost and labor intensity of the resolution/racemization steps drove the search for a more efficient, asymmetric route.[17]
Case Study 2: Sertraline

Sertraline, the active ingredient in the antidepressant Zoloft, is another example where both resolution and asymmetric synthesis strategies have been employed.

  • Commercial Production: Chiral Resolution. The commercial synthesis of sertraline has relied on the resolution of racemic sertraline with D-mandelic acid.

  • Asymmetric Synthesis Approaches. Several asymmetric syntheses have been developed, often focusing on the stereoselective synthesis of a key tetralone intermediate. These routes utilize chiral auxiliaries or asymmetric reduction methods to establish the desired stereochemistry early in the synthesis.

While resolution remains a commercially viable route, the development of asymmetric syntheses highlights the continuous drive for more efficient and sustainable manufacturing processes in the pharmaceutical industry.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these processes, this section outlines representative, step-by-step methodologies for key chiral separation and synthesis techniques.

Protocol 1: Classical Resolution of a Racemic Amine

Objective: To resolve racemic 1-phenylethylamine using (2R,3R)-(+)-tartaric acid.

Principle: The racemic amine reacts with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[20]

Workflow Diagram:

Classical_Resolution start Racemic Amine + Chiral Acid in Solvent dissolve Dissolve and Heat start->dissolve cool Cool Slowly to Crystallize dissolve->cool filter Filter to Isolate Less Soluble Diastereomeric Salt cool->filter liberate Liberate Amine with Base filter->liberate extract Extract Pure Enantiomer liberate->extract end Enantiomerically Enriched Amine extract->end

Caption: Workflow for classical resolution via diastereomeric salt crystallization.

Methodology:

  • Salt Formation: Dissolve (2R,3R)-(+)-tartaric acid (12.5 g) in 75 mL of methanol in a 250-mL Erlenmeyer flask. In a separate flask, dissolve racemic 1-phenylethylamine (10.0 g) in 75 mL of methanol.[21]

  • Crystallization: Add the amine solution to the tartaric acid solution and mix thoroughly. Gently warm the combined solution to near boiling, then allow it to cool slowly to room temperature, and finally in an ice bath to promote crystallization of the diastereomeric salts.[21]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The crystals will be enriched in the less soluble (S)-amine-(R,R)-tartrate salt.[20]

  • Liberation of the Free Amine: Dissolve the collected crystals in water and add a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 11). This will convert the ammonium salt back to the free amine.

  • Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 2: Enzymatic Kinetic Resolution of a Secondary Alcohol

Objective: To resolve racemic 1-phenylethanol via lipase-catalyzed acylation.

Principle: An enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated.

Workflow Diagram:

Enzymatic_Resolution start Racemic Alcohol + Acyl Donor + Lipase in Solvent reaction Incubate (e.g., 24-48h at 40°C) start->reaction monitor Monitor Reaction by GC/HPLC until ~50% Conversion reaction->monitor separation Separate Ester from unreacted Alcohol (e.g., Chromatography) monitor->separation ester_hydrolysis Hydrolyze Ester to obtain second enantiomer separation->ester_hydrolysis Ester end_S (S)-Alcohol separation->end_S Unreacted end_R (R)-Alcohol ester_hydrolysis->end_R

Caption: Workflow for enzymatic kinetic resolution.

Methodology:

  • Reaction Setup: In a suitable flask, dissolve racemic 1-phenylethanol (0.26 mmol) and an acyl donor (e.g., vinyl acetate or isopropenyl acetate, 1.25 mmol) in 1 mL of a suitable organic solvent (e.g., toluene or MTBE).[16]

  • Enzymatic Reaction: Add an immobilized lipase (e.g., Novozym 435, 50 mg) to the solution. Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).[16]

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining starting material and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

  • Workup and Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused). The resulting mixture contains the unreacted alcohol (e.g., (S)-1-phenylethanol) and the ester of the other enantiomer (e.g., (R)-1-phenylethyl acetate). These can be separated by standard techniques such as column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using aqueous NaOH or KOH) to liberate the second enantiomer of the alcohol ((R)-1-phenylethanol).

Protocol 3: Asymmetric Hydrogenation of a Prochiral Ketone

Objective: To synthesize a chiral secondary alcohol via the asymmetric hydrogenation of acetophenone using a Ru-based catalyst.

Principle: A prochiral ketone is reduced with hydrogen gas in the presence of a chiral transition metal catalyst. The chiral ligand on the metal directs the hydrogen addition to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[22]

Workflow Diagram:

Asymmetric_Hydrogenation start Prochiral Ketone + Chiral Catalyst in Solvent autoclave Charge into High-Pressure Autoclave start->autoclave pressurize Pressurize with H₂ Gas autoclave->pressurize react Heat and Stir for specified time pressurize->react depressurize Cool and Depressurize react->depressurize workup Workup and Purify depressurize->workup end Enantiomerically Enriched Alcohol workup->end

Caption: General workflow for asymmetric hydrogenation.

Methodology:

  • Catalyst Preparation/Precursor Activation: In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with the prochiral ketone (e.g., acetophenone), a chiral catalyst precursor (e.g., a Ru-BINAP derivative), and a suitable solvent (e.g., methanol or ethanol). An activator or base may also be required depending on the specific catalyst system.

  • Hydrogenation Reaction: Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). Heat the reaction mixture to the specified temperature (e.g., 40-80 °C) with vigorous stirring.[23]

  • Monitoring: The reaction progress can be monitored by taking samples (if the reactor is so equipped) and analyzing them by GC or HPLC.

  • Workup: After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purification and Analysis: Open the reactor and transfer the contents. The catalyst may be removed by filtration through a pad of silica gel or celite. The solvent is then removed under reduced pressure. The crude product can be purified by distillation or column chromatography. The enantiomeric excess of the resulting chiral alcohol is determined by chiral GC or HPLC analysis.

Conclusion: A Strategic Choice

The decision between chiral resolution and asymmetric synthesis is a critical inflection point in the development of a chiral molecule. There is no one-size-fits-all answer.

  • Chiral resolution , particularly classical diastereomeric salt formation, remains a valuable and cost-effective tool, especially for early-stage development and when racemization of the unwanted enantiomer is feasible. Its primary drawback is the inherent 50% yield limit, which translates to poor atom economy and significant waste if the undesired enantiomer cannot be recycled.

  • Asymmetric synthesis represents a more elegant and sustainable approach, offering the potential for near-quantitative yields and significantly lower environmental impact. While the initial investment in catalyst screening and process development can be higher, the long-term benefits in terms of efficiency, cost of goods, and waste reduction often make it the superior choice for large-scale industrial production.[7]

As a senior application scientist, my recommendation is to adopt a pragmatic and data-driven approach. Evaluate both strategies in the context of your specific target molecule, project timeline, and economic realities. By understanding the fundamental principles, leveraging quantitative metrics, and learning from established industrial processes, you can make an informed decision that aligns with both your scientific and business objectives, ultimately leading to a more efficient, cost-effective, and sustainable synthesis of your target molecule.

References

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and research scientists, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized chemical reagents like (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and the specific chemical principles governing fluorinated organic compounds.

Hazard Profile and Essential Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is mandatory. Based on data for structurally similar compounds, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][3][5]

The designated signal word for this class of chemicals is Warning .[4][5] Adherence to strict personal protective equipment (PPE) protocols is the first line of defense against these hazards.

Table 1: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.[5][6][7]Prevents eye contact with dust or splashes, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6][7]Protects against skin irritation. Gloves must be inspected for integrity before each use.[7]
Body Protection Laboratory coat.[5][6]Prevents contact with clothing and skin. Contaminated clothing must be removed and washed before reuse.[4][5]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[1][5]Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.

All handling and disposal procedures should be conducted in accordance with good industrial hygiene and safety practices.[4]

Immediate Response: Spill Management Protocol

Accidental spills require a swift, controlled response to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[1][5] Restrict access to non-essential personnel.

  • Don PPE: Wear all protective equipment listed in Table 1 before approaching the spill.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains, waterways, or soil.[1][5]

  • Absorb and Collect: For a solid spill, carefully sweep up the material.[4] For a liquid spill, use an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[1]

  • Transfer to Waste Container: Shovel or scoop the contained material and spill debris into a suitable, clearly labeled container for hazardous waste disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be placed in the hazardous waste container for proper disposal.

Core Directive: Professional Hazardous Waste Disposal

Under no circumstances should this compound be disposed of via standard drains or mixed with general laboratory trash.[4][6] This compound must be treated as hazardous chemical waste.

The only acceptable disposal method is to transfer the material to a licensed and certified professional waste disposal service.[1][5][6] This is mandated by federal and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[4][8]

Waste Accumulation and Storage in the Laboratory:
  • Designated Container: Use a dedicated, compatible, and sealable container for accumulating waste this compound.[8] The container must be kept in good condition and tightly closed except when adding waste.[4][8]

  • Segregation: Do not mix this waste stream with other incompatible chemicals. It is best practice to segregate halogenated organic waste from non-halogenated streams.[8]

  • Labeling: The waste container must be clearly and accurately labeled from the moment accumulation begins.[8] The label must include:

    • The words "HAZARDOUS WASTE" [8]

    • The full chemical name: This compound

    • A clear indication of the associated hazards (e.g., Irritant, Harmful)

  • Storage: Store the waste container in a designated satellite accumulation area near the point of generation, in a cool, dry, and well-ventilated location.[4][8]

The Chemistry of Disposal: The Challenge of the C-F Bond

A deeper understanding of the chemical nature of this compound illuminates why specialized disposal is non-negotiable. The presence of fluorine atoms on the phenyl ring creates exceptionally strong carbon-fluorine (C-F) bonds.

This chemical stability presents a significant challenge for disposal technologies like incineration.[9] While high-temperature thermal destruction is a potential method for halogenated organic compounds, incomplete combustion of fluorinated substances can lead to two major problems:[9][10]

  • Formation of Hydrogen Fluoride (HF): Complete combustion breaks the C-F bonds and, in the presence of hydrogen, forms highly corrosive and toxic hydrofluoric acid, which must be neutralized and removed from exhaust streams by specialized "scrubbers".[10]

  • Products of Incomplete Combustion (PICs): If incineration temperatures are too low or residence times are too short, the parent molecule may break apart into smaller fluorinated organic fragments.[9][10] These PICs can be as, or even more, persistent and hazardous than the original compound.

The EPA's ongoing research and guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), another class of highly fluorinated compounds, underscores the complexity and critical need for advanced, validated technologies to ensure complete destruction.[11][12] Entrusting this waste to a professional service ensures it is managed by facilities equipped to handle these challenges.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making and operational process for the safe disposal of this compound.

G Disposal Workflow for (R)-1-(2,5-Difluorophenyl)ethanamine HCl cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: (R)-1-(2,5-Difluorophenyl)ethanamine HCl B Consult Safety Data Sheet (SDS) A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Is this a spill cleanup? C->D E Follow Spill Protocol: Absorb, Collect, Decontaminate D->E Yes F Transfer waste to a designated, compatible waste container. D->F No (Routine Waste) E->F G Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazard Information F->G H Store in a secure, well-ventilated Satellite Accumulation Area. G->H I Arrange for Pickup by a Licensed Waste Disposal Service H->I J Document Waste Transfer (Maintain Records) I->J

Caption: Decision workflow for safe handling and disposal.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Trinity Consultants. (2021, January 29). EPA Publishes Guidance on PFAS Destruction and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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Personal protective equipment for handling (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, fluorinated compounds play a significant role due to their unique properties that can enhance pharmacological profiles. This compound is one such compound, and its safe handling is paramount to protecting the health of researchers and ensuring the integrity of experimental work.

This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. As a Senior Application Scientist, the focus here extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a proactive safety culture within the laboratory.

Hazard Assessment: A Proactive Stance in the Absence of Complete Data

Based on the SDS for similar compounds such as (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride and 1-(2-Fluorophenyl)ethanamine hydrochloride, the anticipated hazards of this compound are as follows[1][2][3]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Acute Toxicity (Inhalation): Harmful if inhaled.

  • Respiratory Tract Irritation: May cause respiratory irritation.

The presence of the difluorophenyl ring and the amine hydrochloride functional group are key structural alerts that inform these anticipated hazards. Fluorinated organic compounds, in general, warrant careful handling due to their potential for increased biological activity and persistence[4][5].

The Core Principle: A Multi-Layered Defense

Effective chemical safety relies on a hierarchy of controls, with PPE serving as the crucial last line of defense after engineering and administrative controls are implemented. The selection of PPE should not be a static, one-size-fits-all decision. Instead, it must be a dynamic process, continually informed by a risk assessment of the specific procedure being undertaken.

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_procedure Procedural Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound hazards Hazard Identification: - Skin/Eye Irritant - Respiratory Irritant - Acutely Toxic (Oral/Inhalation) start->hazards procedure What is the scale and procedure? hazards->procedure weighing Small Scale / Weighing (mg quantities in fume hood) procedure->weighing Small Scale reaction Reaction Setup / Workup (gram scale, liquid handling) procedure->reaction Larger Scale / Liquid Phase spill Spill or Aerosol Potential procedure->spill High Risk ppe_weighing Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves (Double-gloved recommended) weighing->ppe_weighing ppe_reaction Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron over Lab Coat - Nitrile or Neoprene Gloves reaction->ppe_reaction ppe_spill Full Protection: - Chemical Splash Goggles & Face Shield - Chemical Resistant Coverall - Heavy-duty Gloves (e.g., Butyl) - Respiratory Protection (e.g., N95 or half-mask respirator) spill->ppe_spill

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications and Procedural Guidance

Eye and Face Protection: The Non-Negotiable Barrier

Given that this compound is a potent eye irritant, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.

  • Recommended for Liquid Handling: When handling solutions of the compound or during procedures with a risk of splashing (e.g., extractions, filtrations), chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection against splashes from all angles.

  • High-Risk Operations: For larger-scale operations (multi-gram) or when there is a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.[6]

Skin and Body Protection: Preventing Dermal Exposure

As a known skin irritant, preventing dermal contact is a critical aspect of safe handling.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Gloves: The choice of glove material is critical and depends on the solvent being used.

    • For Solids: When handling the solid powder, nitrile gloves provide adequate protection. Double-gloving is a recommended best practice to provide an additional barrier and allow for the safe removal of the outer glove if contamination occurs.

    • For Solutions: Consult a glove compatibility chart for the specific solvent being used. Nitrile gloves are suitable for many common laboratory solvents for short-term use, but for prolonged exposure or with more aggressive solvents, heavier-duty gloves like neoprene or butyl rubber may be necessary. Always inspect gloves for any signs of degradation or punctures before use.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.

Respiratory Protection: Mitigating Inhalation Risks

The compound is presumed to be harmful if inhaled and a respiratory irritant. Therefore, engineering controls are the primary means of protection, with respiratory PPE as a secondary measure.

  • Primary Control (Fume Hood): All manipulations of this compound, especially the weighing of the solid powder, must be performed in a properly functioning chemical fume hood. This is the most effective way to prevent inhalation exposure.

  • Secondary Control (Respirator): In situations where engineering controls are not sufficient or during emergency procedures such as a large spill, respiratory protection is necessary.

    • For Powders: A NIOSH-approved N95 respirator can provide protection against airborne particulates.

    • For Vapors/High Concentrations: If there is a risk of inhaling vapors from a solution, a half-mask or full-face respirator with organic vapor cartridges should be used.[7] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, in accordance with OSHA regulations.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure that a chemical fume hood is available and functioning correctly. Designate a specific area within the hood for the handling of this compound.

  • PPE Donning: Put on all required PPE (lab coat, gloves, eye protection) before entering the designated handling area.

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust. Perform this task deep within the fume hood to ensure any airborne particles are captured.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat). Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as weighing paper, gloves, and disposable lab coats should be placed in a clearly labeled hazardous waste bag within a designated container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, labeled hazardous waste container. As this is a halogenated organic compound, it should be disposed of in a "Halogenated Organic Waste" container if required by your institution's waste management policies.[8]

  • Never dispose of this chemical down the drain.

Summary of PPE Recommendations

The following table summarizes the recommended PPE for different laboratory scenarios involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) Safety glasses with side shieldsDouble nitrile glovesLab coatNot required if in a fume hood
Reaction Setup/Workup (1-10g) Chemical splash goggles and face shieldNitrile or neoprene glovesLab coat and chemical-resistant apronNot required if in a fume hood
Large Scale (>10g) or High Splash Potential Chemical splash goggles and face shieldHeavy-duty gloves (e.g., butyl rubber)Chemical-resistant coverallHalf-mask respirator with organic vapor cartridges may be required based on risk assessment
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty gloves (e.g., butyl rubber)Chemical-resistant coverallHalf-mask or full-face respirator with appropriate cartridges

By adhering to these rigorous PPE standards and operational protocols, researchers can confidently and safely work with this compound, ensuring personal safety and the advancement of scientific discovery.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • A&A Safety. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Fisher Scientific. Safety Data Sheet - Ethylamine hydrochloride. [Link]

  • National Center for Biotechnology Information. Fluorine in psychedelic phenethylamines. [Link]

  • Chem Service. Safety Data Sheet - Benzonitrile. [Link]

  • National Center for Biotechnology Information. Fluorinated chemicals need stricter control. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.